molecular formula C10H9N3O2 B1602702 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 241798-60-7

5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1602702
CAS No.: 241798-60-7
M. Wt: 203.2 g/mol
InChI Key: CQEIZYGGTNLXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-1-pyridin-2-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-8(10(14)15)6-12-13(7)9-4-2-3-5-11-9/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEIZYGGTNLXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588340
Record name 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241798-60-7
Record name 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The guide details a robust and well-established three-step synthetic pathway, commencing with the preparation of key precursors, followed by a classical Knorr pyrazole synthesis, and culminating in the hydrolysis of the resulting ester to the target carboxylic acid. Each step is elucidated with detailed experimental protocols, mechanistic insights, and a discussion of the critical process parameters that ensure a successful and reproducible synthesis. This document is intended to serve as a practical resource, grounded in scientific principles and field-proven methodologies, to enable the efficient and safe laboratory-scale production of this valuable compound.

Introduction

Pyrazole derivatives are a cornerstone of medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic incorporation of a pyrazole nucleus into molecular scaffolds has led to the development of numerous clinically successful drugs. 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, in particular, has emerged as a versatile building block in drug discovery programs, with its derivatives showing promise as potent inhibitors of various enzymes and receptors. The unique structural arrangement of the pyridinyl and pyrazole rings, coupled with the carboxylic acid functionality, provides a rich platform for the generation of diverse chemical libraries for high-throughput screening and lead optimization.

This guide presents a detailed and practical approach to the synthesis of this important molecule, with a focus on providing not just the "how" but also the "why" behind the chosen synthetic strategy and experimental conditions. By understanding the underlying chemical principles, researchers can troubleshoot potential issues and adapt the methodology to their specific needs.

Overall Synthetic Strategy

The synthesis of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is efficiently achieved through a three-step sequence, as illustrated in the workflow diagram below. The key transformations involve:

  • Synthesis of 2-Hydrazinylpyridine: The journey begins with the nucleophilic aromatic substitution of 2-chloropyridine with hydrazine hydrate to furnish the essential hydrazine precursor.

  • Knorr Pyrazole Synthesis: The core pyrazole ring is constructed via the condensation of 2-hydrazinylpyridine with a suitable 1,3-dicarbonyl compound, in this case, ethyl 2-formyl-3-oxobutanoate. This reaction proceeds through a classic Knorr pyrazole synthesis mechanism to yield the intermediate, ethyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate.

  • Ester Hydrolysis: The final step involves the saponification of the ethyl ester to the desired carboxylic acid under basic conditions.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Knorr Pyrazole Synthesis cluster_2 Step 3: Ester Hydrolysis 2-Chloropyridine 2-Chloropyridine 2-Hydrazinylpyridine 2-Hydrazinylpyridine 2-Chloropyridine->2-Hydrazinylpyridine Nucleophilic Aromatic Substitution Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->2-Hydrazinylpyridine Ethyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate Ethyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate 2-Hydrazinylpyridine->Ethyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate Cyclocondensation Ethyl 2-formyl-3-oxobutanoate Ethyl 2-formyl-3-oxobutanoate Ethyl 2-formyl-3-oxobutanoate->Ethyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate Target Compound 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid Ethyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate->Target Compound Saponification

Caption: Overall synthetic workflow for 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Hydrazinylpyridine

Principle: This reaction is a nucleophilic aromatic substitution where the highly nucleophilic hydrazine displaces the chloride from the electron-deficient pyridine ring. The reaction is typically carried out at elevated temperatures to overcome the activation energy for the substitution. An excess of hydrazine hydrate is often used to act as both the nucleophile and the solvent, driving the reaction to completion.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloropyridine113.5520.0 g0.176
Hydrazine Hydrate (~64% hydrazine)50.06200 mL~4.0
Deionized Water18.02200 mL-
Ethyl Acetate88.115 x 500 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyridine (20.0 g, 0.176 mol) and hydrazine hydrate (200 mL).

  • Heat the reaction mixture to 100°C and stir vigorously for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (8:2).

  • After completion of the reaction (disappearance of the 2-chloropyridine spot on TLC), allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with deionized water (200 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (5 x 500 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 2-hydrazinylpyridine as a red oil (yield: ~15.0 g, 78%).[1]

Characterization (¹H NMR, 300 MHz, CDCl₃): δ 8.14 (d, J = 3 Hz, 1H, Ar-H), 7.51-7.45 (m, 1H, Ar-H), 6.71-6.66 (m, 2H, Ar-H), 5.78 (br s, 1H, -NH), 3.81 (br s, 2H, -NH₂).[1]

Safety Note: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[2][3] All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[4][5][6] In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[3]

Part 2: Synthesis of Ethyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Principle: This step is a classic Knorr pyrazole synthesis, which involves the acid-catalyzed condensation of a hydrazine with a 1,3-dicarbonyl compound.[7][8] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The use of a catalytic amount of acid, such as acetic acid, facilitates the initial condensation step.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Hydrazinylpyridine109.131.09 g0.010
Ethyl 2-formyl-3-oxobutanoate158.151.58 g0.010
Ethanol46.0720 mL-
Glacial Acetic Acid60.053-4 drops-
Deionized Water18.02As needed-

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-hydrazinylpyridine (1.09 g, 0.010 mol) and ethyl 2-formyl-3-oxobutanoate (1.58 g, 0.010 mol) in ethanol (20 mL).

  • Add 3-4 drops of glacial acetic acid to the solution.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add deionized water to the stirred solution until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate as a crystalline solid.

Part 3: Synthesis of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Principle: The final step is a straightforward saponification of the ethyl ester to the corresponding carboxylic acid. This is achieved by heating the ester in the presence of a strong base, such as sodium hydroxide, in an aqueous or alcoholic solution. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate231.242.31 g0.010
Sodium Hydroxide40.000.80 g0.020
Ethanol46.0720 mL-
Deionized Water18.0210 mL-
Hydrochloric Acid (concentrated)36.46As needed-

Procedure:

  • In a 100 mL round-bottom flask, suspend ethyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (2.31 g, 0.010 mol) in a mixture of ethanol (20 mL) and deionized water (10 mL).

  • Add sodium hydroxide (0.80 g, 0.020 mol) to the suspension.

  • Heat the mixture to reflux with stirring for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with deionized water and cool in an ice bath.

  • Carefully acidify the solution to pH 3-4 with concentrated hydrochloric acid. A precipitate will form.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven to yield 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.

Characterization of the Final Product

The identity and purity of the synthesized 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the pyrazole proton, and the protons of the pyridinyl ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the carboxylic acid, the carbons of the pyrazole and pyridine rings, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, and a strong absorption around 1700 cm⁻¹ for the C=O stretch.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (203.20 g/mol ).

Applications and Future Directions

5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid and its derivatives have garnered significant attention in the field of drug discovery. They have been investigated for a variety of therapeutic applications, including:

  • Anticancer Agents: Certain derivatives have shown potent anti-proliferative activity against various cancer cell lines.[9]

  • Antibacterial Agents: The pyrazole scaffold is a key component in the development of new antibacterial agents to combat drug-resistant bacteria.[10]

  • Enzyme Inhibitors: The structural features of this molecule make it an attractive scaffold for the design of inhibitors for enzymes such as kinases and proteases, which are implicated in numerous diseases.

The synthetic route detailed in this guide provides a reliable and efficient means of accessing this valuable compound, thereby facilitating further research into its biological activities and potential therapeutic applications.

Conclusion

This technical guide has provided a comprehensive and practical framework for the synthesis of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently and safely produce this important heterocyclic compound in a laboratory setting. The versatility of this molecule as a building block in medicinal chemistry underscores the importance of robust and well-documented synthetic procedures. It is our hope that this guide will serve as a valuable resource for the scientific community and contribute to the advancement of drug discovery and development.

References

chemical properties of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and reactivity of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid. This molecule is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. By integrating a substituted pyrazole core with a pyridine moiety and a carboxylic acid handle, it offers a unique combination of structural features for creating diverse and potentially bioactive compounds. This document details exemplary synthetic protocols, analytical characterization workflows, and potential derivatization pathways, grounding all technical discussions in established chemical principles and field-proven methodologies.

Introduction to the Pyrazole Scaffold

The Significance of Pyrazoles in Drug Discovery

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a cornerstone in modern medicinal chemistry due to its versatile chemical nature and its presence in numerous approved therapeutic agents.[1][2] Pyrazole-containing compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3]

One of the key advantages of the pyrazole fragment is its utility as a bioisostere for other aromatic systems like benzene or pyridine. Replacing a phenyl ring with a pyrazole can lead to significant improvements in physicochemical properties, such as enhanced aqueous solubility and modified lipophilicity, which are critical for optimizing a drug candidate's pharmacokinetic profile.[4] Furthermore, the pyrazole N-1 nitrogen is similar to that of pyrrole, while the N-2 nitrogen behaves more like the nitrogen in pyridine, offering multiple points for interaction and substitution.[4]

Structural Features of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

This compound, with a molecular formula of C10H9N3O2 and a molecular weight of approximately 203.20 g/mol , is comprised of three key functional components:[5]

  • A Pyrazole Core: A 1,5-disubstituted pyrazole ring provides a stable, aromatic scaffold. The methyl group at the 5-position influences the electronic properties and steric profile of the ring.

  • A Pyridin-2-yl Substituent: Attached at the N-1 position of the pyrazole, the pyridine ring introduces a basic nitrogen atom, which can participate in hydrogen bonding and salt formation. This moiety significantly impacts the molecule's overall polarity, solubility, and potential for metal coordination.

  • A Carboxylic Acid Group: Located at the 4-position, this functional group is a versatile handle for chemical modification. It is acidic, allowing for salt formation, and can be readily converted into a wide range of derivatives, such as esters, amides, and acid halides, making it an ideal attachment point for exploring structure-activity relationships (SAR).

Physicochemical and Computed Properties

A summary of the key identifiers and computed properties for 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is presented below. These values are essential for experimental design, including solvent selection, reaction monitoring, and analytical method development.

PropertyValueSource
IUPAC Name 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid-
CAS Number 241798-60-7[6]
Molecular Formula C10H9N3O2[5]
Molecular Weight 203.20 g/mol [5]
Monoisotopic Mass 203.06947 Da[7]
Predicted XlogP 0.7[7]
Predicted pKa (Acidic) ~4-5Inferred from[8]
Predicted pKa (Basic) ~2-3 (Pyridine N)Inferred from[4][8]
Physical Form Solid (Typical for similar compounds)-

Synthesis and Purification

Retrosynthetic Analysis and Common Synthetic Routes

The synthesis of 1,4,5-trisubstituted pyrazoles is a well-established area of organic chemistry. The most common and robust approach involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. For the target molecule, the key disconnection is across the pyrazole ring, leading to 2-hydrazinopyridine and a derivative of ethyl 2-formyl-3-oxobutanoate (a β-ketoester equivalent).

This strategy is highly effective because it allows for the modular construction of the pyrazole core, where different hydrazines and dicarbonyl compounds can be used to generate a library of analogues.

Exemplary Synthetic Protocol: Cyclocondensation

This protocol describes a representative two-step synthesis starting from commercially available reagents. The causality behind this choice is its reliability and high-yield potential, based on analogous syntheses of related pyrazole carboxylic acids.[9][10]

Step 1: Synthesis of Ethyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

  • To a solution of 2-hydrazinopyridine (1.0 eq) in ethanol, add ethyl 2-ethoxymethyleneacetoacetate (1.05 eq).

  • Add a catalytic amount of a mild acid, such as acetic acid (0.1 eq), to facilitate the initial condensation and subsequent cyclization. The acid protonates the ethoxy group, making it a better leaving group.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • The resulting crude ester can often be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Step 2: Hydrolysis to 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

  • Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water (e.g., a 3:1 ratio).

  • Add an excess of a strong base, such as sodium hydroxide (NaOH, 2-3 eq), to the solution.[11]

  • Heat the mixture to reflux for 2-4 hours. The saponification progress can be monitored by TLC.

  • After cooling the reaction to room temperature, carefully acidify the mixture with a mineral acid (e.g., 2N HCl) to a pH of approximately 4-5. The choice to acidify is critical to protonate the carboxylate salt, causing the desired carboxylic acid product to precipitate.

  • Collect the resulting solid precipitate by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product.

Synthetic and Purification Workflow Diagram

G Reactants 2-Hydrazinopyridine + Ethyl 2-ethoxymethyleneacetoacetate Reaction1 Step 1: Cyclocondensation (Ethanol, Acetic Acid, Reflux) Reactants->Reaction1 Intermediate Crude Ethyl Ester Reaction1->Intermediate Purification1 Purification (Recrystallization or Chromatography) Intermediate->Purification1 PureEster Pure Ethyl 5-methyl-1-(pyridin-2-yl) -1H-pyrazole-4-carboxylate Purification1->PureEster Reaction2 Step 2: Hydrolysis (NaOH, EtOH/H2O, Reflux) PureEster->Reaction2 Acidification Acidification (2N HCl to pH 4-5) Reaction2->Acidification FinalProduct Crude Carboxylic Acid Acidification->FinalProduct Purification2 Purification (Filtration and Washing) FinalProduct->Purification2 ConfirmedProduct Final Product: 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid Purification2->ConfirmedProduct

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system where data from each analysis corroborates the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: Expected signals would include a singlet for the C5-methyl group (around 2.5 ppm), a singlet for the pyrazole C3-proton, and a set of multiplets in the aromatic region (7.0-8.5 ppm) corresponding to the four protons of the pyridin-2-yl group. The carboxylic acid proton will appear as a broad singlet at a downfield shift (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The spectrum will show distinct signals for all 10 carbon atoms, including the methyl carbon, the pyrazole ring carbons, the pyridine ring carbons, and the highly deshielded carbonyl carbon of the carboxylic acid (typically >160 ppm).

  • 2D NMR (HMBC, HSQC, NOESY): These experiments are crucial for confirming the regiochemistry of the substituents. For instance, an HMBC experiment would show a 3-bond correlation between the protons on the pyridine ring closest to the pyrazole and the pyrazole ring carbons, confirming the N-1 linkage.[10] A NOESY experiment could show through-space correlation between the pyrazole C3-proton and the nearest proton on the pyridine ring.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • A very broad absorption band is expected from ~2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.

  • A sharp, strong absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid.

  • Absorptions in the 1600-1450 cm⁻¹ region are characteristic of C=C and C=N stretching vibrations within the aromatic pyrazole and pyridine rings.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The measured monoisotopic mass should match the calculated value (203.06947 for [M+H]⁺, C10H10N3O2⁺) within a very small tolerance (e.g., < 5 ppm), providing definitive confirmation of the molecular formula.

Analytical Workflow Diagram

G Start Synthesized Crude Product PurityCheck Purity Assessment (TLC, HPLC, LC-MS) Start->PurityCheck HRMS HRMS Analysis (Confirms Molecular Formula) PurityCheck->HRMS If pure NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Confirms Connectivity & Regiochemistry) PurityCheck->NMR If pure IR IR Spectroscopy (Confirms Functional Groups) PurityCheck->IR If pure Final Structurally Confirmed Pure Compound HRMS->Final NMR->Final IR->Final

Caption: Standard analytical workflow for structural confirmation and validation.

Chemical Reactivity and Derivatization

The molecule's utility as a building block stems from its predictable reactivity at several key sites.

Acidity and Basicity
  • Carboxylic Acid (Acidic): The carboxylic acid group is the primary acidic site, with an estimated pKa of around 4-5. It will readily deprotonate in the presence of a base to form a carboxylate salt.

  • Pyridine Nitrogen (Basic): The nitrogen atom of the pyridine ring is basic, with a pKa of its conjugate acid estimated to be around 2-3. It can be protonated by strong acids.

  • Pyrazole Nitrogens (Weakly Basic): The N-2 of the pyrazole ring is very weakly basic (pKa of conjugate acid < 2.5), making it less reactive than the pyridine nitrogen under most conditions.[4]

Reactions of the Carboxylic Acid Group

The carboxylic acid is the most versatile handle for derivatization, enabling the synthesis of large compound libraries for SAR studies.

Exemplary Protocol: Amide Coupling

  • Suspend 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent such as EDC (1.1 eq) and an activator like HOBt or DMAP (catalytic). These reagents convert the carboxylic acid into a more reactive activated ester in situ.

  • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base like triethylamine (TEA) or DIPEA (1.5 eq) to neutralize the acid formed during the reaction.

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion, the reaction can be worked up by washing with aqueous solutions to remove excess reagents and byproducts, followed by purification via column chromatography or recrystallization.

Applications in Medicinal Chemistry and Drug Discovery

5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is not just a single compound but a platform for innovation. Its structural motifs are found in molecules targeting a range of diseases.

  • Scaffold for Library Synthesis: The ease of derivatization at the carboxylic acid position makes it an ideal starting material for creating focused libraries of amides and esters. These libraries can be screened against various biological targets, such as kinases, proteases, and G-protein coupled receptors.

  • Fragment-Based Drug Design (FBDD): The molecule itself can be considered a high-value fragment. Its ability to form multiple hydrogen bonds and engage in aromatic interactions makes it a promising starting point for growing more potent lead compounds.

  • Intermediate for Complex Synthesis: It serves as a key intermediate for the synthesis of more complex pharmaceutical agents, where the pyrazole-pyridine core is a required pharmacophore. Derivatives of pyrazole carboxylic acids are explored as inhibitors of various enzymes and as potential therapeutics for inflammation and cancer.[1][2]

Conclusion

5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a well-defined heterocyclic compound with a rich chemical profile. Its predictable synthesis, robust characterization profile, and versatile reactivity make it an exceptionally valuable tool for researchers and scientists in the field of drug development. By understanding its core properties as detailed in this guide, chemists can effectively leverage this building block to design and create novel molecules with therapeutic potential.

References

An In-depth Technical Guide to the Structure Elucidation of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of innovation. Molecules containing pyrazole and pyridine scaffolds are of particular interest due to their prevalence in biologically active agents. The subject of this guide, 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, represents a prototypical structure whose precise atomic arrangement dictates its physicochemical properties and potential therapeutic applications. Mischaracterization is not a trivial error; it can invalidate extensive biological screening, compromise intellectual property, and lead to significant financial and temporal losses.

Foundational Analysis: Establishing the Molecular Blueprint

Before delving into the intricacies of atomic connectivity, the fundamental molecular formula and the presence of key functional groups must be established. This initial phase utilizes high-resolution mass spectrometry and infrared spectroscopy to provide the foundational data upon which the detailed structural argument is built.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first and most critical question is, "What is the elemental composition?" HRMS provides this answer with exceptional accuracy, distinguishing our target from potential isomers or unexpected reaction byproducts. We employ Electrospray Ionization (ESI) in positive ion mode, as the basic nitrogen atoms in the pyridine and pyrazole rings are readily protonated to form a stable [M+H]⁺ ion.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Parameters:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 100 - 150 °C

    • Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurement.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The instrument is calibrated using a known standard to ensure mass accuracy below 5 ppm.

Trustworthiness (Self-Validation): The calculated exact mass for the protonated molecule, C₁₀H₁₀N₃O₂⁺ ([M+H]⁺), is 204.0768. The experimentally observed m/z value must align with this calculated mass within a narrow tolerance (e.g., ±0.001 Da), providing high confidence in the elemental formula.

Data Presentation: HRMS Results

Parameter Expected Value
Molecular Formula C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol
Calculated [M+H]⁺ 204.0768 m/z

| Observed [M+H]⁺ | ~204.0768 ± 0.001 m/z |

This result immediately confirms the molecular formula, a crucial first step in the elucidation process[1].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: With the elemental formula in hand, FT-IR spectroscopy serves as a rapid and definitive method to confirm the presence of key functional groups. For this molecule, we are primarily looking for evidence of the carboxylic acid and the aromatic systems. The carboxylic acid functionality presents a uniquely characteristic set of absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond).

  • Pressure Application: The anvil is lowered to ensure firm contact between the sample and the crystal.

  • Spectral Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹, by co-adding 16 or 32 scans to achieve a good signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Trustworthiness (Self-Validation): The presence of a very broad O-H stretching band, a sharp C=O stretching band, and multiple bands in the aromatic region provides a spectral fingerprint that is highly consistent with the proposed structure. The absence of these bands would immediately invalidate the hypothesis.

Data Presentation: Key FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
3300-2500 (very broad) O-H stretch Carboxylic Acid Confirms the presence of the -COOH group, broadened due to hydrogen bonding[2][3].
~1710-1680 C=O stretch Carboxylic Acid Strong, sharp absorption confirming the carbonyl of the acid[4].
~1600-1450 C=C and C=N stretches Aromatic Rings Multiple bands indicating the pyridine and pyrazole rings.
~1320-1210 C-O stretch Carboxylic Acid Confirms the carbon-oxygen single bond of the acid[4].

| ~900 (broad) | O-H bend (out-of-plane) | Carboxylic Acid Dimer | Often present and characteristic of a hydrogen-bonded dimer structure[4]. |

Definitive Connectivity Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for structural elucidation, providing unambiguous evidence of the atomic framework. By analyzing the chemical environment and connectivity of every proton and carbon atom, we can piece together the molecular puzzle with certainty. For this guide, we assume the use of a 400 MHz or higher field NMR spectrometer.

Mandatory Visualization: The Target Molecule

Caption: Structure of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: ¹H NMR reveals the number of distinct proton types, their electronic environment (chemical shift), their population (integration), and their neighboring protons (multiplicity). The spectrum is predicted to be highly informative, with distinct regions for the acidic proton, the aromatic protons, and the aliphatic methyl protons. The choice of solvent is critical; DMSO-d₆ is ideal as it solubilizes the compound and allows for the observation of the exchangeable carboxylic acid proton.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Record the spectrum on a 400 MHz spectrometer.

  • Key Parameters:

    • Number of Scans: 16-64

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: 0-14 ppm

  • D₂O Exchange: After acquiring the initial spectrum, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the acidic -COOH proton will disappear, confirming its identity[3].

Data Presentation: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Causality
~12.5-13.0 Broad Singlet 1H COOH The acidic proton is highly deshielded and its signal is often broad. Disappears upon D₂O exchange.
~8.60 Doublet of Doublets 1H H-6' (Pyridine) Adjacent to the pyridine nitrogen (deshielded) and coupled to H-5' and H-4'.
~8.10 Singlet 1H H-3 (Pyrazole) The sole proton on the pyrazole ring, appears as a sharp singlet.
~8.00 Triplet of Doublets 1H H-4' (Pyridine) Coupled to H-3', H-5', and H-6'.
~7.85 Doublet 1H H-3' (Pyridine) Coupled to H-4'. Positioned ortho to the point of attachment to the pyrazole ring.
~7.40 Triplet 1H H-5' (Pyridine) Coupled to H-4' and H-6'.

| ~2.60 | Singlet | 3H | CH₃ | Aliphatic methyl protons attached to the pyrazole ring, appearing as a singlet with no adjacent protons. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Experience: ¹³C NMR provides a count of the unique carbon atoms and information about their hybridization and electronic environment. A proton-decoupled experiment is standard, where each unique carbon appears as a singlet. This spectrum is crucial for confirming the total number of carbons and identifying the carbonyl carbon.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) may be required for faster acquisition.

  • Data Acquisition: Record a proton-decoupled spectrum on the same spectrometer (operating at ~100 MHz for ¹³C).

  • Key Parameters:

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay: 2-5 seconds

Data Presentation: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale & Causality
~165 C=O (COOH) Carbonyl carbons are highly deshielded and appear far downfield[3].
~150 C-2' (Pyridine) Carbon attached to two nitrogen atoms (pyrazole N1 and pyridine N').
~148 C-6' (Pyridine) Aromatic carbon adjacent to the pyridine nitrogen.
~142 C-5 (Pyrazole) Carbon bearing the methyl group.
~140 C-3 (Pyrazole) Carbon bearing the pyrazole proton.
~139 C-4' (Pyridine) Aromatic CH carbon.
~125 C-3' (Pyridine) Aromatic CH carbon.
~123 C-5' (Pyridine) Aromatic CH carbon.
~110 C-4 (Pyrazole) Carbon bearing the carboxylic acid group.

| ~14 | CH₃ | Aliphatic methyl carbon, appears significantly upfield. |

Integrated Elucidation Workflow: From Formula to Final Structure

The true power of this analytical approach lies in the integration of all data streams. No single technique provides the complete picture, but together they build an unassailable case for the proposed structure.

Mandatory Visualization: The Elucidation Workflow

elucidation_workflow cluster_2 Phase 3: Final Confirmation HRMS High-Resolution MS H_NMR 1H NMR HRMS->H_NMR Provides Molecular Formula (C₁₀H₉N₃O₂) IR FT-IR Spectroscopy IR->H_NMR Confirms -COOH & Aromatic Groups C_NMR 13C NMR H_NMR->C_NMR Assigns Proton Environments (Number, Shift, Splitting) D2O_Ex D2O Exchange H_NMR->D2O_Ex Confirmation Unambiguous Structure Confirmed H_NMR->Confirmation Defines Proton Connectivity C_NMR->Confirmation Confirms Carbon Skeleton & Carbonyl Group D2O_Ex->H_NMR Identifies -COOH Proton

Caption: Logical workflow for the structural elucidation of the target molecule.

Authoritative Grounding & Synthesis:

  • Start with HRMS: The process begins with HRMS, which provides the high-accuracy molecular formula C₁₀H₉N₃O₂. This is the cornerstone of the investigation.

  • Confirm Functional Groups with FT-IR: The IR spectrum validates this formula by confirming the presence of the expected carboxylic acid and aromatic ring functionalities.

  • Map the Skeleton with NMR:

    • The ¹³C NMR spectrum shows 10 distinct signals, matching the carbon count from the molecular formula and confirming the presence of one carbonyl, eight sp² (aromatic), and one sp³ (methyl) carbon.

    • The ¹H NMR spectrum provides the definitive connectivity. The integration adds up to 9 protons, as expected. The singlet at ~2.60 ppm is unequivocally the methyl group. The downfield broad singlet that vanishes with D₂O is the carboxylic acid proton. The remaining five signals in the aromatic region (four for pyridine, one for pyrazole) have specific chemical shifts and coupling patterns that allow for precise assignment. The distinct patterns of the four pyridine protons confirm a 1,2-disubstituted (ortho) pyridine ring.

References

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry. [Link]

  • Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • Ok, S., Şen, E., & Kasımoğulları, R. (2020, August 23). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. [Link]

  • NPTEL. (2013, July 8). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. YouTube. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Profile of 5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1263214-74-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of 5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1263214-74-9), a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While experimental spectra for this specific molecule are not publicly available, this document, authored from the perspective of a Senior Application Scientist, offers a robust, predictive guide based on the known chemical structure and established principles of spectroscopic analysis for its constituent functional groups. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational resource for researchers working with this or structurally related molecules.

Introduction and Molecular Structure

5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid is a multifaceted molecule featuring a pyrazole-carboxylic acid core linked to a 2-oxopyridine moiety via a methylene bridge. The molecular formula is C₁₁H₁₁N₃O₃, with a molecular weight of 233.23 g/mol . Understanding the interplay of these structural components is paramount to interpreting its spectroscopic behavior.

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The carboxylic acid and methyl groups on this ring will exhibit characteristic spectroscopic signatures. The 2-oxopyridine (or pyridinone) ring is a six-membered heterocyclic system with a carbonyl group, which will be a key feature in the IR spectrum. The methylene linker provides flexibility and its protons will be identifiable in the ¹H NMR spectrum.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The following sections detail the anticipated chemical shifts (δ) for the protons and carbons of the target molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The predicted chemical shifts are summarized in the table below.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)1HThe acidic proton is highly deshielded and often appears as a broad singlet.
Pyridinone-H (C3')7.4 - 7.6Doublet of doublets1HCoupled to H4' and H5'.
Pyridinone-H (C5')7.2 - 7.4Doublet of doublets1HCoupled to H4' and H6'.
Pyrazole-H (C4)6.5 - 6.7Singlet1HAromatic proton on the pyrazole ring.
Pyridinone-H (C4')6.2 - 6.4Triplet1HCoupled to H3' and H5'.
Pyridinone-H (C6')6.1 - 6.3Doublet1HCoupled to H5'.
Methylene (-CH₂-)5.3 - 5.5Singlet2HProtons on the linker between the two ring systems.
Methyl (-CH₃)2.3 - 2.5Singlet3HProtons of the methyl group on the pyrazole ring.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
Carboxylic Acid (-COOH)165 - 175Carbonyl carbon of the carboxylic acid.
Pyridinone C=O (C2')160 - 165Carbonyl carbon of the 2-oxopyridine ring.
Pyrazole-C (C5)148 - 152Aromatic carbon attached to the methyl group.
Pyrazole-C (C3)140 - 145Aromatic carbon attached to the carboxylic acid.
Pyridinone-C (C6')138 - 142Aromatic carbon adjacent to the nitrogen in the pyridinone ring.
Pyridinone-C (C4')130 - 135Aromatic carbon in the pyridinone ring.
Pyridinone-C (C5')120 - 125Aromatic carbon in the pyridinone ring.
Pyrazole-C (C4)110 - 115Aromatic carbon in the pyrazole ring.
Pyridinone-C (C3')105 - 110Aromatic carbon in the pyridinone ring.
Methylene (-CH₂-)50 - 55Carbon of the linker between the two ring systems.
Methyl (-CH₃)12 - 15Carbon of the methyl group.
Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR data for this compound would involve:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often suitable for carboxylic acids as it can help in observing the exchangeable acid proton.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the pyridinone ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for confirming the connectivity between the pyrazole, methylene bridge, and pyridinone moieties.

Diagram of the NMR Experimental Workflow:

G cluster_sample_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C 1D ¹H NMR B->C Insert into Spectrometer D 1D ¹³C NMR C->D E 2D COSY D->E F 2D HSQC/HMBC E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Integration & Peak Picking H->I J Structural Elucidation I->J

Caption: Workflow for NMR-based structural elucidation.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid is expected to be rich with characteristic absorption bands.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Rationale
O-H Stretch (Carboxylic Acid)3300 - 2500BroadThe broadness is due to hydrogen bonding.
C-H Stretch (Aromatic)3100 - 3000MediumC-H stretching vibrations of the pyrazole and pyridinone rings.
C-H Stretch (Aliphatic)3000 - 2850MediumC-H stretching of the methyl and methylene groups.
C=O Stretch (Carboxylic Acid)1725 - 1700StrongCarbonyl stretch of the carboxylic acid.
C=O Stretch (Amide - Pyridinone)1680 - 1640StrongCarbonyl stretch of the 2-oxopyridine ring.
C=N and C=C Stretch (Aromatic)1600 - 1450Medium-StrongStretching vibrations of the pyrazole and pyridinone rings.
C-O Stretch (Carboxylic Acid)1320 - 1210MediumC-O stretching of the carboxylic acid group.
O-H Bend (Carboxylic Acid)1440 - 1395MediumBending vibration of the O-H group.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.

Diagram of the ATR-FTIR Experimental Workflow:

G A Place Solid Sample on ATR Crystal C Acquire Sample Spectrum A->C B Acquire Background Spectrum D Background Subtraction B->D C->D E Identify Characteristic Absorption Bands D->E

Caption: Simplified workflow for ATR-FTIR analysis.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Expected Molecular Ion Peaks

The choice of ionization technique will influence the observed molecular ion.

  • Electron Ionization (EI): This hard ionization technique may lead to significant fragmentation, and the molecular ion peak (M⁺˙) at m/z 233 might be weak or absent.

  • Electrospray Ionization (ESI) or Chemical Ionization (CI): These soft ionization techniques are more likely to yield prominent pseudomolecular ions:

    • Positive Ion Mode: [M+H]⁺ at m/z 234.

    • Negative Ion Mode: [M-H]⁻ at m/z 232.

Predicted Fragmentation Pattern

The fragmentation of 5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid will likely proceed through several key pathways:

  • Loss of CO₂ (decarboxylation): A common fragmentation for carboxylic acids, leading to a fragment at m/z 189.

  • Cleavage of the methylene bridge: This can result in fragments corresponding to the pyrazole-methyl-methylene radical cation (m/z 109) and the 2-oxopyridine radical cation (m/z 95), or their protonated forms in ESI.

  • Loss of H₂O: From the carboxylic acid group, resulting in a fragment at m/z 215.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI-QTOF, GC-MS with an EI source).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire mass spectra in both positive and negative ion modes (for ESI).

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion or key fragment ions to observe their fragmentation patterns.

Diagram of a potential ESI-MS Fragmentation Pathway:

G A [M+H]⁺ m/z 234 B Loss of H₂O (m/z 216) A->B C Loss of CO₂ (m/z 190) A->C D Pyrazole-CH₂⁺ (m/z 109) A->D E Oxopyridine-H⁺ (m/z 96) A->E

Caption: Predicted major fragmentation pathways in positive ion ESI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for 5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid. The outlined NMR, IR, and MS characteristics are based on fundamental principles and data from analogous structures. Researchers can use this guide as a valuable tool for identifying this compound, confirming its synthesis, and as a starting point for more in-depth structural and functional studies. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data.

References

Due to the predictive nature of this guide, direct literature references for the experimental data of CAS No. 1263214-74-9 are not available. The principles and typical chemical shift/wavenumber values are based on standard organic chemistry and spectroscopy textbooks and publicly available spectral databases for similar functional groups and molecular scaffolds.

An In-depth Technical Guide on the Hypothesized Mechanism of Action of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid as a Lactate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and synthetic tractability have led to the development of a wide array of therapeutic agents. Within the realm of oncology, pyrazole-containing molecules have emerged as promising candidates for targeted cancer therapy.[1][3] This guide focuses on the hypothesized mechanism of action of a specific pyrazole derivative, 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid. While direct experimental data for this particular compound is not extensively available in the public domain, based on the well-established activity of structurally related pyrazole-based compounds, we will explore its potential role as an inhibitor of lactate dehydrogenase (LDH), a critical enzyme in cancer metabolism.[4][5][6][7] This document will provide a comprehensive overview of the scientific rationale, experimental validation, and potential therapeutic implications of targeting LDH with this class of compounds.

The Central Hypothesis: Inhibition of Lactate Dehydrogenase

Our core hypothesis is that 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid functions as an inhibitor of lactate dehydrogenase (LDH). LDH is a pivotal enzyme in the final step of anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate, with the concomitant conversion of NADH to NAD+.[4][5][8] This process is particularly crucial for cancer cells, which exhibit a metabolic phenotype known as the "Warburg effect," characterized by a high rate of glycolysis even in the presence of oxygen.[7]

The Role of LDH in Cancer Metabolism: The Warburg Effect

In many cancer types, there is an upregulation of the LDHA gene, which codes for the M subunit of the LDH enzyme.[6] This leads to a predominance of the LDH-5 isoform (composed of four M subunits), which is highly efficient at converting pyruvate to lactate.[4][6] This metabolic shift provides several advantages to cancer cells:

  • Rapid ATP Production: Although less efficient than oxidative phosphorylation, glycolysis provides a rapid source of ATP to meet the high energy demands of proliferating cancer cells.

  • Redox Homeostasis: The regeneration of NAD+ by LDH is essential for maintaining a high glycolytic flux.

  • Biosynthetic Precursors: Glycolytic intermediates can be shunted into various biosynthetic pathways to produce nucleotides, lipids, and amino acids required for cell growth.

  • Acidification of the Tumor Microenvironment: The secretion of lactate leads to an acidic microenvironment, which can promote tumor invasion, metastasis, and immunosuppression.

Given the central role of LDH in sustaining the malignant phenotype, its inhibition presents a compelling therapeutic strategy.[4][5][8]

Molecular Interactions of Pyrazole-Based Inhibitors with LDH

Structure-based drug design has been instrumental in the development of potent and selective pyrazole-based LDH inhibitors.[4] These inhibitors typically bind to the active site of LDH, competing with the natural substrate, pyruvate, and the cofactor, NADH. The pyrazole core, along with its substituents, engages in specific hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site. The carboxylic acid moiety present in 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a common feature in many LDH inhibitors and is often crucial for anchoring the molecule within the active site through interactions with positively charged residues.

Experimental Validation of the Hypothesized Mechanism

To rigorously test the hypothesis that 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is an LDH inhibitor, a series of well-defined experiments are required. The following protocols provide a roadmap for the characterization of its mechanism of action.

Experimental Protocol 1: In Vitro LDH Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on LDH enzyme activity.

Methodology:

  • Reagents and Materials:

    • Purified human LDH-A and LDH-B isoforms

    • Pyruvate (substrate)

    • NADH (cofactor)

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

    • 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (test compound)

    • Positive control inhibitor (e.g., a known pyrazole-based LDH inhibitor)

    • 96-well microplate reader

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound to obtain a range of concentrations.

    • In a 96-well plate, add the assay buffer, NADH, and the test compound at various concentrations.

    • Initiate the enzymatic reaction by adding pyruvate to each well.

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of decrease in absorbance is proportional to the rate of NADH oxidation and, therefore, LDH activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (e.g., DMSO).

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

Expected Outcome: A potent LDH inhibitor would exhibit a low nanomolar to micromolar IC50 value against the LDH-A isoform.

Experimental Protocol 2: Cell-Based Assay for Lactate Production

Objective: To assess the ability of the compound to inhibit LDH activity within a cellular context.

Methodology:

  • Reagents and Materials:

    • A highly glycolytic cancer cell line (e.g., MiaPaCa-2 pancreatic cancer cells or A673 sarcoma cells)[6]

    • Cell culture medium and supplements

    • 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

    • Lactate assay kit

    • Cell lysis buffer

    • Protein assay kit

  • Procedure:

    • Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound for a specified period (e.g., 24 hours).

    • Collect the cell culture medium and lyse the cells.

    • Measure the lactate concentration in the culture medium using a lactate assay kit according to the manufacturer's instructions.

    • Determine the total protein concentration in the cell lysates.

    • Normalize the lactate production to the total protein concentration to account for any differences in cell number.

    • Calculate the IC50 value for the inhibition of lactate production.

Expected Outcome: An effective cell-active LDH inhibitor would demonstrate a dose-dependent reduction in lactate secretion.

Experimental Protocol 3: Cell Viability and Proliferation Assay

Objective: To evaluate the impact of LDH inhibition on cancer cell growth and survival.

Methodology:

  • Reagents and Materials:

    • Cancer cell line(s) as in Protocol 2

    • Cell culture medium and supplements

    • 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

    • Cell viability reagent (e.g., resazurin, MTT, or a commercial kit)

  • Procedure:

    • Seed the cells in a 96-well plate.

    • After cell attachment, treat them with a range of concentrations of the test compound.

    • Incubate the cells for a prolonged period (e.g., 72 hours).

    • Add the cell viability reagent and incubate according to the manufacturer's protocol.

    • Measure the signal (e.g., fluorescence or absorbance) using a microplate reader.

    • Calculate the percentage of cell viability relative to a vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Expected Outcome: Inhibition of LDH is expected to reduce cancer cell proliferation, resulting in a measurable decrease in cell viability.[6]

Data Presentation: Hypothetical Quantitative Data

The following table summarizes the expected quantitative data for a potent and selective LDH-A inhibitor based on the described experimental protocols.

AssayParameterHypothetical Value
In Vitro LDH-A InhibitionIC5050 nM
In Vitro LDH-B InhibitionIC50>10 µM
Cell-Based Lactate ProductionIC50200 nM
Cell Viability (72h)GI50500 nM

Visualizing the Mechanism and Workflow

Signaling Pathway: Glycolysis and the Role of LDH

Glycolysis_LDH Glucose Glucose G6P Glycolysis (Multiple Steps) Glucose->G6P Pyruvate Pyruvate G6P->Pyruvate TCA TCA Cycle (Oxidative Phosphorylation) Pyruvate->TCA Normoxia LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Lactate Lactate LDH->Pyruvate LDH->Lactate Hypoxia / Warburg Effect Inhibitor 5-Methyl-1-(pyridin-2-yl)-1H- pyrazole-4-carboxylic acid Inhibitor->LDH Inhibition

Caption: The role of LDH in the conversion of pyruvate to lactate, a key step in anaerobic glycolysis.

Experimental Workflow for LDH Inhibitor Characterization

LDH_Inhibitor_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 In Vivo Evaluation enzymatic_assay LDH Enzymatic Assay (Determine IC50) lactate_assay Lactate Production Assay (Measure target engagement) enzymatic_assay->lactate_assay Potent compounds advance viability_assay Cell Viability Assay (Assess functional outcome) lactate_assay->viability_assay pk_pd Pharmacokinetics & Pharmacodynamics viability_assay->pk_pd Cell-active compounds advance xenograft Tumor Xenograft Studies (Evaluate efficacy) pk_pd->xenograft

Sources

literature review of substituted pyrazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Substituted Pyrazole Compounds: Synthesis, Characterization, and Therapeutic Applications

Introduction: The Privileged Pyrazole Scaffold

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] First synthesized by Edward Buchner in 1889, the pyrazole nucleus has demonstrated remarkable versatility.[3] Its derivatives are integral to numerous approved drugs, including the anti-inflammatory agent Celecoxib, the cannabinoid receptor antagonist Rimonabant, and various anticancer agents.[4][5] The unique structural and electronic properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide array of biological targets.[6] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of modern synthetic strategies, key characterization techniques, and the extensive therapeutic applications of substituted pyrazole compounds, grounded in recent scientific literature.

The pyrazole ring can exist in different tautomeric forms, which influences its chemical reactivity and biological interactions.[1][2] Electrophilic substitution reactions typically occur at the C4 position, while nucleophilic attacks are more common at C3 and C5.[7][8] This inherent reactivity provides a versatile platform for structural modification and the development of diverse compound libraries for biological screening.

Part 1: Strategic Synthesis of Substituted Pyrazoles

The synthesis of the pyrazole core is a well-established field, yet it continues to evolve with the advent of modern catalytic systems and methodologies that offer greater efficiency, regioselectivity, and eco-compatibility.[9][10]

Classical Cyclocondensation Reactions

The most fundamental and widely used method for constructing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[7][11]

  • Knorr Pyrazole Synthesis: This reaction, first reported in 1883, involves the condensation of a β-diketone with a hydrazine.[11][12] The reaction can yield a mixture of regioisomers if both the diketone and the hydrazine are unsymmetrical. The reaction conditions, including solvent and catalyst, can be tuned to favor the formation of a specific isomer.[11]

  • Reaction with α,β-Unsaturated Carbonyls: α,β-unsaturated aldehydes and ketones react with hydrazines to form pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles.[7][8]

1,3-Dipolar Cycloaddition

This powerful method involves the reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne. This [3+2] cycloaddition is highly efficient and offers a direct route to polysubstituted pyrazoles with excellent regiocontrol.[7]

Modern Synthetic Innovations

Recent advancements have focused on improving the sustainability and efficiency of pyrazole synthesis.

  • Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single pot to form the product, which incorporates substantial portions of all starting materials.[13] These reactions are highly atom-economical and can be used to generate complex and diverse pyrazole libraries rapidly.[13]

  • Microwave- and Ultrasound-Assisted Synthesis: The use of microwave or ultrasound irradiation can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions, aligning with the principles of green chemistry.[9][13]

  • Metal-Catalyzed Reactions: Copper- and silver-catalyzed reactions have emerged as facile methods for preparing specific pyrazole derivatives, such as the Cu-catalyzed domino C-N coupling hydroamination reaction or silver-catalyzed synthesis of trifluoromethyl-substituted pyrazoles.[2][3][11]

G cluster_start Starting Materials cluster_methods Synthetic Methodologies cluster_product Core Structure 1_3_Dicarbonyl 1,3-Dicarbonyls Knorr Knorr Synthesis (Cyclocondensation) 1_3_Dicarbonyl->Knorr Hydrazines Hydrazines Hydrazines->Knorr MCR Multicomponent Reactions (MCR) Hydrazines->MCR Alkynes Alkynes Dipolar 1,3-Dipolar Cycloaddition Alkynes->Dipolar Pyrazole Substituted Pyrazole Core Knorr->Pyrazole MCR->Pyrazole Dipolar->Pyrazole

Caption: Key synthetic routes to the substituted pyrazole core.

Part 2: Therapeutic Landscape of Substituted Pyrazoles

The "privileged" status of the pyrazole scaffold stems from its wide range of biological activities. Pyrazole derivatives have been successfully developed as therapeutic agents for a multitude of diseases.[1][10][14]

Anticancer Activity

Pyrazole derivatives exhibit anticancer properties through various mechanisms, including the inhibition of kinases, disruption of microtubules, and induction of apoptosis.[4][10]

  • Kinase Inhibition: Many pyrazole compounds are designed as inhibitors of protein kinases, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and BRAF, which are critical for cancer cell proliferation and survival.[4][15] For instance, a series of pyrazole-based hybrid heteroaromatics showed potent activity against A549 lung cancer cells by effectively binding to CDK2 protein.[4]

  • Antiproliferative Effects: Novel pyrazolyl acylhydrazones and amides have demonstrated significant antiproliferative properties against various tumor cell lines, including HeLa, MCF7, and SKOV3, with micromolar IC50 values.[16]

G Pyrazole Substituted Pyrazole Compound Kinase Protein Kinase (e.g., CDK2, EGFR) Pyrazole->Kinase Inhibition Apoptosis Apoptosis Pyrazole->Apoptosis Induces Pathway Signaling Cascade Kinase->Pathway Activates Proliferation Tumor Cell Proliferation Pathway->Proliferation Promotes

Caption: Mechanism of action for pyrazole-based kinase inhibitors.

Anti-inflammatory and Analgesic Properties

The development of Celecoxib, a selective COX-2 inhibitor, highlighted the potential of pyrazoles as anti-inflammatory agents.[5] Research continues to produce novel pyrazole derivatives with potent anti-inflammatory activity, often evaluated using carrageenan-induced paw edema models.[5] Some compounds have shown higher potency than standard drugs like indomethacin.[5] The analgesic, antipyretic, and anti-inflammatory properties of pyrazole derivatives are among their most well-documented therapeutic uses.[8][14]

Antimicrobial and Antiviral Activity

The pyrazole scaffold is also a promising framework for developing agents against infectious diseases.

  • Antibacterial/Antifungal: Numerous pyrazole derivatives have been synthesized and screened for their activity against various bacterial and fungal strains.[1] Thiophene-pyrazole hybrids, for example, have been investigated as antimicrobial agents.[2]

  • Antiviral: Certain pyrazole-containing compounds have been tested for their antiviral activity, including against HIV.[14]

CNS Activity: Cannabinoid Receptor Antagonists

Diarylpyrazoles, such as Rimonabant, were developed as potent and selective antagonists for the brain cannabinoid CB1 receptor.[17][18] Structure-activity relationship (SAR) studies have been crucial in this area, identifying key structural requirements for high-affinity binding.[17][19] These studies revealed that potent CB1 antagonism requires specific substituents at the 1, 3, and 5-positions of the pyrazole ring, such as a 2,4-dichlorophenyl group at N1, a carboxamide group at C3, and a para-substituted phenyl ring at C5.[17][18][19]

Part 3: Structure-Activity Relationship (SAR) Analysis

Systematic modification of the pyrazole core and its substituents is essential for optimizing potency, selectivity, and pharmacokinetic properties. SAR studies provide the causal link between chemical structure and biological activity.

Target/Activity Position 1 Position 3 Position 4 Position 5 Key Insights & References
CB1 Antagonism 2,4-DichlorophenylPiperidinyl carboxamideMethylp-IodophenylSubstitution pattern is critical for high affinity and selectivity. The p-iodophenyl group offers potential for SPECT imaging ligands.[17][19]
Antiproliferative Unsubstituted or N-methylAcylhydrazoneVariesPhenylaminoUnsubstituted or N-methyl pyrazoles proved more active than sterically hindered congeners.[16]
PI3 Kinase Inhibition ArylVariesCarbaldehydeVariesPyrazole carbaldehyde derivatives showed potent inhibition of PI3 kinase, with IC50 values in the nanomolar range against breast cancer cells.[4]
Anti-inflammatory 1,5-DiphenylVariesChalcone-derived heterocycle(Part of 1,5-diphenyl)Cyclization of a chalcone at the C4 position significantly influences activity; a 4-methoxyphenyl group was beneficial.[5]
Table 1: Summary of Structure-Activity Relationships for Substituted Pyrazoles.

Part 4: Experimental Protocols and Characterization

The integrity of any drug discovery campaign relies on robust and reproducible experimental methods. The protocols described below represent a self-validating system for the synthesis and confirmation of a representative substituted pyrazole.

Synthesis Workflow

G Reactants Select & Weigh Starting Materials (1,3-Diketone, Hydrazine) Reaction Cyclocondensation (e.g., Reflux in Ethanol with Acetic Acid catalyst) Reactants->Reaction TLC Monitor Reaction (Thin Layer Chromatography) Reaction->TLC Workup Aqueous Workup & Solvent Extraction TLC->Workup Upon Completion Purify Purification (Recrystallization or Column Chromatography) Workup->Purify Characterize Structural Characterization (NMR, MS, IR) Purify->Characterize BioAssay Biological Screening (e.g., MTT Assay, Enzyme Inhibition) Characterize->BioAssay

Caption: General experimental workflow for pyrazole synthesis and evaluation.

Protocol: Synthesis of 1,3,5-Triphenyl-1H-pyrazole

This protocol describes the synthesis via cyclocondensation of 1,3-diphenyl-1,3-propanedione (a β-diketone) with phenylhydrazine.

Materials & Reagents:

  • 1,3-Diphenyl-1,3-propanedione (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Glacial Acetic Acid (catalytic amount)

  • Ethanol (reaction solvent)

  • Ethyl Acetate (extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add 1,3-diphenyl-1,3-propanedione (e.g., 2.24 g, 10 mmol).

  • Solubilization: Add ethanol (40 mL) and stir until the solid is fully dissolved.

  • Reagent Addition: Add phenylhydrazine (e.g., 1.19 g, 11 mmol) to the solution, followed by 3-4 drops of glacial acetic acid.

  • Heating: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4 hours. The causality for heating is to provide the necessary activation energy for the condensation and subsequent cyclization/dehydration steps.

  • Monitoring: Monitor the reaction progress by TLC, eluting with a 4:1 hexanes:ethyl acetate mixture. The disappearance of the starting diketone spot indicates reaction completion.

  • Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol. Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid catalyst, and then with brine (1 x 30 mL) to remove residual water.

  • Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to afford pure 1,3,5-triphenyl-1H-pyrazole as a white crystalline solid.

Characterization

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods.

  • ¹H NMR: Confirms the proton environment. Expect to see aromatic multiplets for the phenyl rings and a characteristic singlet for the C4-proton of the pyrazole ring.

  • ¹³C NMR: Confirms the carbon framework of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound, providing validation of the molecular formula.

  • Infrared (IR) Spectroscopy: Can identify key functional groups, although in this specific molecule, C=C and C-N stretches in the aromatic region will be prominent.

Conclusion and Future Directions

Substituted pyrazoles are undeniably a "privileged scaffold" in the landscape of drug discovery, with a rich history and an even more promising future.[1][2] The continued development of novel synthetic methods, particularly those emphasizing efficiency and green chemistry principles like MCRs, will undoubtedly accelerate the discovery of new pyrazole-based therapeutic agents.[10][13] Future research will likely focus on exploring new biological targets, developing pyrazoles for emerging therapeutic areas like neurodegenerative diseases, and applying computational methods to design derivatives with enhanced selectivity and optimized ADME (absorption, distribution, metabolism, and excretion) properties. The versatility and proven track record of the pyrazole nucleus ensure it will remain a focal point of medicinal chemistry research for years to come.

References

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). vertexaisearch.cloud.google.com.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). MDPI.
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry. (n.d.).
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). vertexaisearch.cloud.google.com.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH.
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.).
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). OUCI.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). vertexaisearch.cloud.google.com.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • (PDF) Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (n.d.).
  • Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. (n.d.).
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (n.d.). vertexaisearch.cloud.google.com.
  • Recent advances in the synthesis of new pyrazole derivatives. (2019).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
  • The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). vertexaisearch.cloud.google.com.
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Development of Pyrazole-Based Inhibitors

This guide provides a comprehensive overview of the discovery and development of pyrazole-based inhibitors, intended for researchers, scientists, and drug development professionals. It delves into the significance of the pyrazole scaffold, key therapeutic targets, and the iterative process of drug discovery from hit identification to lead optimization, supported by field-proven insights and detailed experimental protocols.

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its significance stems from a combination of favorable physicochemical properties, synthetic accessibility, and the ability to form key interactions with a wide range of biological targets.[2][5]

The pyrazole ring's unique electronic and structural features allow it to serve as a versatile pharmacophore. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen can act as a hydrogen bond acceptor, enabling diverse binding modes within protein active sites.[5] Furthermore, the pyrazole nucleus is metabolically stable, contributing to improved pharmacokinetic profiles of drug candidates.[6] Its ability to act as a bioisosteric replacement for other aromatic rings enhances its utility in drug design.[2][5]

The successful application of the pyrazole core is evident in the numerous FDA-approved drugs across various therapeutic areas.[3][4][5][7] Notable examples include:

  • Celecoxib: An anti-inflammatory drug that selectively inhibits cyclooxygenase-2 (COX-2).[3][7]

  • Sildenafil: Used for treating erectile dysfunction and pulmonary hypertension.[1][3][8]

  • Ruxolitinib: A kinase inhibitor for the treatment of myelofibrosis.[1][2][9]

  • Crizotinib: A kinase inhibitor used in non-small cell lung cancer.[2][9]

The prevalence of the pyrazole scaffold in these and many other clinically successful drugs underscores its importance in modern drug discovery.[1][6][10]

Key Therapeutic Targets for Pyrazole-Based Inhibitors

The versatility of the pyrazole scaffold allows for the targeting of a broad spectrum of proteins implicated in various diseases.

Protein Kinases: A Major Focus in Oncology and Inflammation

Protein kinases, which regulate a vast array of cellular processes, are a prominent target class for pyrazole-based inhibitors.[2][11][12] Dysregulation of kinase activity is a hallmark of many cancers and inflammatory disorders.[2][11] The pyrazole core serves as an excellent framework for developing ATP-competitive kinase inhibitors, where the scaffold mimics the adenine ring of ATP to bind within the enzyme's active site.[9]

Several FDA-approved pyrazole-based kinase inhibitors highlight the success of this approach, including Avapritinib, Crizotinib, and Ruxolitinib.[2][9] These inhibitors target kinases such as Akt, Aurora kinases, MAPK, B-raf, and JAK.[2][9]

Signaling Pathway: The JAK-STAT Pathway and its Inhibition

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity and inflammation. Dysregulation of this pathway is implicated in autoimmune diseases and cancers. Ruxolitinib is a notable pyrazole-based inhibitor of JAK kinases.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Expression Nucleus->Gene Regulates Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Other Important Therapeutic Targets

Beyond kinases, pyrazole-based compounds have been developed to inhibit a range of other targets, including:

  • Heat Shock Protein 90 (Hsp90): A chaperone protein essential for the stability and function of many oncoproteins.[13]

  • Cyclooxygenases (COX): Enzymes involved in the inflammatory response.[14][15]

  • Phosphodiesterases (PDEs): Enzymes that regulate intracellular signaling. Sildenafil is a well-known PDE5 inhibitor.[3][10]

  • DNA Gyrase: An essential bacterial enzyme, making it a target for antibacterial agents.[7][16]

The Drug Discovery and Development Workflow: A Step-by-Step Guide

The development of a novel pyrazole-based inhibitor follows a structured, iterative process.

Workflow: The Iterative Cycle of Drug Discovery

Drug_Discovery_Cycle Target Target Identification & Validation HTS High-Throughput Screening (HTS) Target->HTS Hit Hit Identification HTS->Hit LeadGen Hit-to-Lead (Lead Generation) Hit->LeadGen LeadOpt Lead Optimization LeadGen->LeadOpt LeadOpt->LeadGen Iterative SAR Preclinical Preclinical Development LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: The iterative workflow for the discovery and development of pyrazole-based inhibitors.

Hit Identification: Finding a Starting Point

The initial step involves identifying "hits"—compounds that exhibit activity against the target of interest. High-throughput screening (HTS) of large compound libraries is a common approach.[13]

Experimental Protocol: In Vitro Kinase Assay for HTS

This protocol describes a typical biochemical assay to screen for inhibitors of a specific protein kinase.

  • Preparation of Reagents:

    • Prepare a stock solution of the target kinase in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of a suitable kinase substrate (e.g., a peptide with a phosphorylation site).

    • Prepare a stock solution of ATP. The final concentration should be at or near the Km value for the kinase.

    • Dissolve library compounds (potential inhibitors) in DMSO to create stock solutions.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of assay buffer to each well.

    • Add 100 nL of compound solution from the library plates to the assay plates.

    • Add 5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg²⁺).

    • Detect the phosphorylated product. This can be done using various methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo).

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50% at a 10 µM concentration).

Hit-to-Lead and Lead Optimization: The Role of Structure-Activity Relationship (SAR)

Once hits are identified, the hit-to-lead and lead optimization phases aim to improve their potency, selectivity, and drug-like properties. This is achieved through systematic chemical modifications and the study of structure-activity relationships (SAR).[13][17][18][19]

The causality behind medicinal chemistry choices is critical. For example, X-ray crystallography of a hit compound bound to its target can reveal key interactions and guide the rational design of more potent analogs.[13][20] If a compound has poor solubility, chemists may introduce polar functional groups. If it is rapidly metabolized, modifications can be made to block metabolic hotspots.

Data Presentation: SAR Table for Hypothetical Pyrazole-Based Kinase Inhibitors

CompoundR1 GroupR2 GroupKinase IC₅₀ (nM)Cell Proliferation IC₅₀ (µM)
1a (Hit) HPhenyl850>10
1b ClPhenyl3205.2
1c H4-Fluorophenyl1501.8
1d H4-Methoxyphenyl500.5
1e H4-(Piperazin-1-yl)phenyl450.3

This table illustrates a hypothetical SAR study where modifications to the R1 and R2 positions of a pyrazole scaffold lead to improved potency.

Preclinical and Clinical Development

Promising lead compounds undergo further preclinical testing to evaluate their efficacy and safety in animal models.[11][13] This includes pharmacokinetic studies to understand their absorption, distribution, metabolism, and excretion (ADME) properties, as well as toxicology studies. If a compound demonstrates a favorable preclinical profile, it can advance to clinical trials in humans.[1][11]

Synthesis of Pyrazole-Based Inhibitors

The synthetic accessibility of the pyrazole core is a key advantage in drug discovery.[2] Several robust methods exist for the synthesis of substituted pyrazoles.

A common and versatile method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[21]

Synthetic Scheme: Knorr Pyrazole Synthesis

Knorr_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Plus + Hydrazine Hydrazine Derivative Arrow Condensation Hydrazine->Arrow Product Substituted Pyrazole Arrow->Product

Caption: A simplified representation of the Knorr pyrazole synthesis.

Other synthetic strategies include the reaction of α,β-unsaturated ketones with hydrazines and subsequent oxidation.[21][22] The choice of synthetic route depends on the desired substitution pattern on the pyrazole ring. Modern techniques like microwave-assisted synthesis can accelerate reaction times and improve yields.[23]

Future Perspectives

The pyrazole scaffold continues to be a cornerstone of drug discovery.[6] Ongoing research focuses on developing novel pyrazole derivatives with improved selectivity and the ability to overcome drug resistance.[11] The exploration of pyrazole-containing hybrid molecules, which combine the pyrazole core with other pharmacophores, is a promising strategy to enhance therapeutic efficacy.[10] As our understanding of disease biology deepens, the rational design of new pyrazole-based inhibitors will undoubtedly lead to the development of next-generation therapeutics for a wide range of human diseases.

References

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (n.d.).
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI.
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). PubMed.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed.
  • Discovery and development of pyrazole-scaffold Hsp90 inhibitors. (n.d.). PubMed.
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2025).
  • Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. (2020). MDPI.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • An insight into pyrazole-containing compounds: Synthesis and pharmacological activities. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023).
  • An insight into pyrazole-containing compounds: Synthesis and pharmacological activities. (2022). SciSpace.
  • A Comparative Guide to the Efficacy of Pyrazole-Based Kinase Inhibitors. (n.d.). Benchchem.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024). ACS Publications.
  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010). PubMed.
  • Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. (n.d.). ACS Publications.
  • REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. (2025). ijrpr.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI.
  • A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. (n.d.). ResearchGate.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed.
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (n.d.). ACS Publications.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central.
  • Some examples of pyrazole based commercial drugs and bioactive molecules. (n.d.). ResearchGate.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI.

Sources

A Comprehensive Guide to Characterizing the Pharmacokinetic Profile of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Path from Discovery to Development

In the landscape of modern drug discovery, the journey of a promising molecule from initial synthesis to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is the elucidation of its pharmacokinetic (PK) profile. A compound's absorption, distribution, metabolism, and excretion (ADME) properties are the cornerstones that determine its efficacy, safety, and dosing regimen. This guide provides a comprehensive, technically-grounded framework for the systematic evaluation of the pharmacokinetic profile of a novel chemical entity: 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.

The pyrazole scaffold is a well-established and versatile core in medicinal chemistry, featured in numerous approved drugs.[1][2][3] Its unique electronic and steric properties often impart favorable drug-like characteristics. However, each new analogue, such as the title compound, presents a unique set of challenges and opportunities in terms of its ADME profile. This document is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a strategic and logical approach to understanding the in vivo fate of this promising molecule. We will delve into the causality behind experimental choices, ensuring a self-validating system of investigation that builds a robust data package for informed decision-making in a drug development program.

Foundational Physicochemical Characterization: Predicting and Measuring the Basics

Before embarking on complex in vitro and in vivo studies, a thorough understanding of the fundamental physicochemical properties of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is paramount. These properties are the primary determinants of its behavior in biological systems.

In Silico Profiling

Computational tools provide a rapid and cost-effective first pass at understanding the compound's likely characteristics.

ParameterPredicted ValueSignificance in Pharmacokinetics
Molecular Weight 203.20 g/mol Influences diffusion and transport across membranes.[4]
logP (Octanol/Water Partition Coefficient) ~1.5 - 2.5A measure of lipophilicity, affecting absorption and distribution.
pKa (Acid Dissociation Constant) Carboxylic Acid: ~3.5 - 4.5; Pyridine: ~5.0 - 6.0Determines the ionization state at physiological pH, impacting solubility and permeability.
Aqueous Solubility pH-dependentLow solubility can be a major impediment to oral absorption.
Experimental Verification
  • Protocol 1: Kinetic Aqueous Solubility Measurement

    • Prepare a 10 mM stock solution of the compound in dimethyl sulfoxide (DMSO).

    • Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.2, 7.4) in a 96-well plate.

    • Shake the plate for 2 hours at room temperature.

    • Filter the samples to remove precipitated compound.

    • Quantify the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Absorption: The Gateway to Systemic Circulation

Effective oral absorption is a highly desirable attribute for many drug candidates. The following assays are designed to predict the extent and rate of absorption from the gastrointestinal tract.

In Vitro Permeability Assessment: The Caco-2 Model

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.

  • Protocol 2: Caco-2 Bidirectional Permeability Assay

    • Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture for 21 days to allow for differentiation and formation of tight junctions.

    • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • On the day of the experiment, wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • To assess apical-to-basolateral (A-B) permeability, add the test compound to the apical chamber and fresh HBSS to the basolateral chamber.

    • To assess basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.

    • Quantify the concentration of the compound in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters.

G cluster_workflow Caco-2 Permeability Assay Workflow start Seed Caco-2 cells on Transwell plates culture Culture for 21 days to form a monolayer start->culture teer Measure TEER to confirm monolayer integrity culture->teer wash Wash cells with HBSS teer->wash add_compound Add compound to either apical (A) or basolateral (B) side wash->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from receiver chamber at time points incubate->sample analyze Quantify compound concentration by LC-MS/MS sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caption: Workflow for Caco-2 permeability assay.

Distribution: Where Does the Compound Go?

Once absorbed, a drug distributes throughout the body. The extent of distribution influences its concentration at the site of action and potential off-target effects.

Plasma Protein Binding

The binding of a drug to plasma proteins, primarily albumin, renders it inactive and unable to cross membranes.

  • Protocol 3: Equilibrium Dialysis for Plasma Protein Binding

    • Prepare a solution of the test compound in plasma from the species of interest (e.g., rat, human).

    • Place the plasma sample in one chamber of an equilibrium dialysis apparatus, separated by a semi-permeable membrane from a protein-free buffer in the other chamber.

    • Incubate the apparatus at 37°C with gentle rotation until equilibrium is reached (typically 4-6 hours).

    • At the end of the incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of the compound in both samples by LC-MS/MS.

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Metabolism: The Body's Chemical Factory

Metabolism is the process by which the body chemically modifies drugs, typically to facilitate their excretion. Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions.

In Vitro Metabolic Stability

Liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs), are a standard tool for assessing metabolic stability.

  • Protocol 4: Microsomal Stability Assay

    • Pre-incubate liver microsomes (from a relevant species) with the test compound in a phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the remaining parent compound concentration by LC-MS/MS.

    • Plot the natural logarithm of the percentage of compound remaining versus time and determine the in vitro half-life (t½) and intrinsic clearance (CLint).

G cluster_workflow Microsomal Stability Assay Workflow start Pre-incubate compound with liver microsomes initiate Initiate reaction with NADPH start->initiate quench Quench reaction at time points with cold solvent initiate->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate in vitro half-life and intrinsic clearance analyze->calculate

Caption: Workflow for microsomal stability assay.

Excretion: The Final Exit

Excretion is the removal of the drug and its metabolites from the body, primarily through the kidneys (urine) and liver (bile/feces).

In Vivo Pharmacokinetic Study in Rodents

A preliminary in vivo study in a species like the rat provides the first integrated view of the ADME processes.

  • Protocol 5: Rat Pharmacokinetic Study

    • Fast male Sprague-Dawley rats overnight.

    • Administer the compound via intravenous (IV) and oral (PO) routes to two separate groups of animals.

    • Collect blood samples from the tail vein or a cannula at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process the blood to obtain plasma and store at -80°C until analysis.

    • Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.[5]

    • Perform pharmacokinetic analysis using software like Phoenix WinNonlin to determine key parameters.

PK ParameterDescriptionImportance
Clearance (CL) The volume of plasma cleared of the drug per unit time.Determines the maintenance dose rate required to achieve a target steady-state concentration.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
Half-life (t½) The time required for the drug concentration to decrease by half.Determines the dosing interval.
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.A key parameter for oral drug development.

Conclusion: Building a Comprehensive Profile

The systematic approach outlined in this guide, progressing from in silico and simple in vitro assays to more complex in vivo studies, provides a robust framework for characterizing the pharmacokinetic profile of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid. Each experiment builds upon the last, creating a self-validating dataset that allows for a comprehensive understanding of the compound's ADME properties. This knowledge is indispensable for guiding lead optimization, selecting candidates for further development, and ultimately, for designing safe and effective medicines.

References

An In-Depth Technical Guide to the In Vitro Cytotoxicity of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in vitro cytotoxic potential of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities. This document moves beyond a simple recitation of protocols to offer a strategic and mechanistic approach to cytotoxicity profiling, grounded in established scientific principles and field-proven insights.

Foreword: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1] Notably, various pyrazole derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, positioning them as a promising class of compounds for oncological research.[2][3] The subject of this guide, 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, combines the pyrazole core with a pyridine moiety, a feature known to modulate the physicochemical and pharmacological properties of bioactive molecules. A thorough in vitro cytotoxicity assessment is a critical first step in characterizing its potential as a therapeutic agent.[4]

Part 1: Foundational Principles of In Vitro Cytotoxicity Assessment

Before embarking on experimental work, it is crucial to understand the fundamental mechanisms of drug-induced cell death and the principles of the assays used to measure them. Drug-induced toxicity can manifest through various mechanisms, including on-target effects, off-target interactions, the formation of reactive metabolites, and the induction of immune responses.[5][6] In vitro cytotoxicity assays are designed to quantify the extent to which a compound compromises cellular viability and to provide insights into the underlying mode of action.[7][8]

A multi-parametric approach is often most informative, as different assays measure distinct cellular events associated with cytotoxicity.[9] For instance, a decrease in metabolic activity may be an early indicator of cellular stress, while loss of membrane integrity is a hallmark of late-stage apoptosis or necrosis.[10]

Part 2: A Strategic Experimental Workflow for Cytotoxicity Profiling

This section outlines a logical and efficient workflow for the in vitro cytotoxicity evaluation of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.

G cluster_0 Phase 1: Initial Viability Screening cluster_1 Phase 2: Confirmation and Mechanistic Insight cluster_2 Phase 3: Deeper Mechanistic Investigation A Compound Preparation & Solubilization B Selection of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) A->B C MTT Assay for Metabolic Activity B->C D LDH Release Assay for Membrane Integrity C->D If cytotoxic E Annexin V/PI Staining for Apoptosis vs. Necrosis D->E F Caspase-3/7 Activity Assay E->F G Reactive Oxygen Species (ROS) Detection E->G If apoptotic H Cell Cycle Analysis G->H I Mitochondrial Membrane Potential Assay H->I

Figure 1: A phased experimental workflow for the comprehensive in vitro cytotoxicity assessment of a novel compound.

Cell Line Selection: A Critical First Step

The choice of cell lines is paramount and should be guided by the therapeutic hypothesis. A panel of human cancer cell lines from different tissue origins is recommended for initial screening to identify potential tumor-specific cytotoxicity.[2]

Recommended Cell Lines:

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

  • MDA-MB-231: Human breast adenocarcinoma (triple-negative).[11]

  • A549: Human lung carcinoma.

  • HCT116: Human colorectal carcinoma.

  • HepG2: Human liver carcinoma (for assessing potential hepatotoxicity).

  • A non-cancerous cell line (e.g., HaCaT keratinocytes or AGO1522 normal human fibroblasts) should be included to assess selectivity.[11][12]

Phase 1: Primary Viability Screening - The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often used as a proxy for cell viability.[4]

Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Table 1: Hypothetical MTT Assay Results (IC50 in µM)

Cell Line24 hours48 hours72 hours
MCF-755.232.815.1
MDA-MB-23148.925.612.3
A54962.141.528.9
HCT11645.722.410.8
HepG2>10085.365.7
HaCaT>100>10092.4
Phase 2: Mechanistic Elucidation

Should the initial screening reveal significant cytotoxicity, the next phase focuses on understanding the mechanism of cell death.

The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, a hallmark of necrosis or late apoptosis.[8]

Protocol: LDH Assay

  • Cell Treatment: Treat cells with the compound as described for the MTT assay.

  • Sample Collection: Collect the cell culture supernatant.

  • LDH Reaction: Add the LDH reaction mixture to the supernatant.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Quantify LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Flow cytometry with Annexin V and PI co-staining is the gold standard for distinguishing between apoptotic and necrotic cell death.[11]

  • Annexin V-positive, PI-negative: Early apoptotic cells.

  • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.

  • Annexin V-negative, PI-positive: Necrotic cells.

Protocol: Annexin V/PI Staining

  • Cell Treatment and Harvesting: Treat cells with the compound, then harvest both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

G cluster_0 Apoptosis vs. Necrosis Differentiation A Viable Cells (Annexin V-, PI-) B Early Apoptosis (Annexin V+, PI-) A->B Phosphatidylserine exposure D Necrosis (Annexin V-, PI+) A->D Primary membrane rupture C Late Apoptosis/Necrosis (Annexin V+, PI+) B->C Loss of membrane integrity

Figure 2: Cellular states as determined by Annexin V and Propidium Iodide co-staining.

Part 3: Advanced Mechanistic Investigations

Based on the findings from Phase 2, further experiments can be designed to probe deeper into the cytotoxic mechanism. Given that many pyrazole derivatives induce apoptosis through the generation of reactive oxygen species (ROS), this is a logical next step.[11]

Measurement of Intracellular Reactive Oxygen Species (ROS)

The production of ROS can be a key event in drug-induced apoptosis.[13]

Protocol: ROS Detection

  • Cell Treatment: Treat cells with the compound for a shorter duration (e.g., 1-6 hours).

  • Probe Loading: Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader or flow cytometer.

Cell Cycle Analysis

Some cytotoxic compounds can induce cell cycle arrest.[11] This can be assessed by staining DNA with a fluorescent dye like propidium iodide and analyzing the cell population by flow cytometry.

Assessment of Mitochondrial Membrane Potential (MMP)

A decrease in MMP is an early event in the intrinsic apoptotic pathway. Fluorescent dyes such as JC-1 or TMRM can be used to measure changes in MMP.[14]

Part 4: Interpretation and Future Directions

The data gathered from this comprehensive in vitro cytotoxicity assessment will provide a robust profile of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid. A desirable profile would exhibit potent and selective cytotoxicity towards cancer cells, preferably through the induction of apoptosis at concentrations that do not significantly affect non-cancerous cells.

Should the compound prove to be a promising cytotoxic agent, subsequent studies could include:

  • In vivo efficacy studies in animal models of cancer.

  • Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

  • Further mechanistic studies to identify the specific molecular targets and signaling pathways involved.

This structured and mechanistically-driven approach to in vitro cytotoxicity testing will ensure a thorough and reliable evaluation of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, providing a solid foundation for its further development as a potential therapeutic agent.

References

  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines.
  • Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development.
  • In Vitro Cytotoxicity Assay. Alfa Cytology.
  • Investigating drug-induced toxicity: Chemical mechanisms and mitigation str
  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Deriv
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Mechanisms of Drug-Induced Toxicity. Evotec.
  • Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology.
  • In Vitro Cytotoxicity Assays: Applic
  • Mechanisms of Drug-induced Toxicity Guide. Cyprotex.
  • Drug discovery: In vitro toxicity testing by flow cytometry. Miltenyi Biotec.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • Update on in vitro cytotoxicity assays for drug development.
  • Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers.
  • 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. MDPI.
  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl).
  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com.
  • 5-methyl-1-pyridin-2-yl-1H-pyrazole-4-carboxylic acid. Santa Cruz Biotechnology.
  • In vitro cytotoxicity of synthesized compounds.
  • Evidence of the in vitro genotoxicity of methyl-pyrazole pesticides in human cells. PubMed.
  • Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)
  • Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Johns Hopkins University.
  • Current status of pyrazole and its biological activities.

Sources

solubility and stability of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic Acid

This guide provides a comprehensive technical overview of the essential physicochemical properties of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1][2] For researchers and drug development professionals, a thorough understanding of a molecule's solubility and stability is paramount for advancing a compound from discovery to application. This document outlines the predicted properties based on its chemical structure, and provides detailed, field-proven methodologies for their empirical determination.

Molecular Structure and Predicted Physicochemical Properties

5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (Molecular Formula: C₁₀H₉N₃O₂, Molecular Weight: 203.20 g/mol ) is a substituted pyrazole derivative.[3] Its structure, featuring a pyrazole core, a pyridine ring, a carboxylic acid moiety, and a methyl group, dictates its physicochemical behavior.

  • Pyrazole and Pyridine Rings: These nitrogen-containing aromatic rings contribute to the molecule's overall planarity and potential for π-π stacking interactions.[4] The pyridine nitrogen, with its lone pair of electrons, can act as a hydrogen bond acceptor and a weak base.[5]

  • Carboxylic Acid Group: This functional group is the primary determinant of the molecule's acidic nature and its pH-dependent solubility. It can act as a hydrogen bond donor and acceptor.

  • Methyl Group: This nonpolar group may slightly decrease aqueous solubility.

The interplay of these functional groups suggests that 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is likely to be a crystalline solid with poor aqueous solubility at neutral pH, which can be enhanced in acidic or basic conditions due to salt formation.

Table 1: Predicted Physicochemical Properties of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₉N₃O₂-
Molecular Weight 203.20 g/mol -
pKa 3-5 (Carboxylic Acid), 2-4 (Pyridinium ion)Estimated based on typical pKa values for carboxylic acids and pyridines.
LogP 1.5 - 2.5Predicted based on the presence of both polar (carboxylic acid, pyridine) and nonpolar (methyl, aromatic rings) moieties.
Aqueous Solubility pH-dependent. Low at neutral pH, higher at acidic and basic pH.The carboxylic acid will be deprotonated at basic pH, and the pyridine nitrogen can be protonated at acidic pH, forming more soluble salts.
Organic Solvent Solubility Moderately soluble in polar organic solvents (e.g., DMSO, DMF, Methanol).The polar functional groups will facilitate interaction with polar organic solvents.

A Practical Guide to Solubility Determination

The thermodynamic solubility of a compound is a critical parameter in drug development, influencing its absorption and bioavailability. The following section details a robust protocol for its determination.

Theoretical Framework

The solubility of an ionizable compound like 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is governed by the Henderson-Hasselbalch equation. Its amphoteric nature, with both a basic pyridine nitrogen and an acidic carboxylic acid, suggests a U-shaped solubility profile with the lowest solubility at its isoelectric point.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.

Materials:

  • 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 M HCl, 0.1 M NaOH

  • A range of pharmaceutically relevant buffers (e.g., citrate, acetate)

  • Organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile)

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Preparation of Saturated Solutions: Add an excess of the compound to vials containing the desired solvent (e.g., PBS, buffered solutions at various pH values, organic solvents).

  • Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the excess solid.

  • Sample Preparation: Carefully collect an aliquot of the supernatant and dilute it with the mobile phase to a concentration within the calibration curve range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method.

Analytical Quantification: RP-HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the quantification of pyrazoline derivatives.[6]

Table 2: Example RP-HPLC Method Parameters

ParameterCondition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[6]
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV absorbance at a suitable wavelength (determined by UV scan, likely around 254 nm).
Quantification Based on a standard curve of known concentrations.
Workflow for Solubility Determination

Caption: Workflow for a forced degradation study.

Conclusion

While specific experimental data for 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is not extensively published, this guide provides a robust framework for its characterization. Based on its chemical structure, the compound is predicted to have pH-dependent aqueous solubility and potential liabilities to hydrolytic and oxidative degradation. The detailed protocols herein offer a clear path for researchers to empirically determine the solubility and stability profiles, which are critical for the successful development of this promising molecule.

References

  • Benchchem.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • PubChem. 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
  • The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid St
  • ChemicalBook. 5-methyl-1-pyridin-2-yl-1H-pyrazole-4-carboxylic acid.
  • 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank.
  • BLDpharm. 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.
  • Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Synthesis and Evalution of Pyrazole Derivatives by Different Method.
  • Overview Of Degradation Studies For Pharmaceutical Drug Candid
  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Solubility Determination and Thermodynamic Mixing Properties of 5-Methyl-2-pyrazinecarboxylic Acid in Different Solvents.
  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Journal of Molecular Structure.
  • Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid. Molbank.
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters.
  • Santa Cruz Biotechnology. 5-methyl-1-pyridin-2-yl-1H-pyrazole-4-carboxylic acid.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid.
  • Pyrazoles database - synthesis, physical properties.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry.
  • Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. Journal of Molecular Structure.
  • Sigma-Aldrich. 5-Methyl-1-(2-oxo-2H-pyridin-1-ylmethyl)-1H-pyrazole-3-carboxylic acid.
  • Guidechem. 5-Methyl-2-(pyridin-4-ylmethyl)pyrazole-3-carboxylic acid.

Sources

5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides a comprehensive overview of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Pyrazole derivatives are well-established pharmacophores known for their diverse biological activities. This document details the fundamental molecular properties of the title compound and presents a representative synthetic methodology, offering insights for researchers and professionals in the field.

Core Molecular Attributes

The foundational characteristics of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid are essential for any experimental design, from reaction stoichiometry to analytical characterization.

PropertyValueSource
Molecular Formula C10H9N3O2[1][2]
Molecular Weight 203.20 g/mol [1]
CAS Number 241798-60-7[3]

The molecular formula, C10H9N3O2, and molecular weight of 203.20 g/mol are critical for quantitative analysis and experimental planning.[1][2] The unique Chemical Abstracts Service (CAS) number, 241798-60-7, serves as a specific identifier for this compound in literature and databases.[3]

Representative Synthesis Protocol

While numerous methods exist for the synthesis of pyrazole derivatives, a common and effective approach involves the cyclocondensation of a β-ketoester equivalent with a substituted hydrazine. The following protocol is a representative, logical pathway for the synthesis of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, based on established chemical principles for similar structures.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product Reactant1 Ethyl 2-formyl-3-oxobutanoate Step1 Step 1: Cyclocondensation Solvent: Ethanol Condition: Reflux Reactant1->Step1 Reactant2 2-Hydrazinopyridine Reactant2->Step1 Step2 Step 2: Hydrolysis Reagent: NaOH (aq) Condition: Heat Step1->Step2 Intermediate Ester Step3 Step 3: Acidification & Isolation Reagent: HCl (aq) Process: Precipitation & Filtration Step2->Step3 Product 5-Methyl-1-(pyridin-2-yl)-1H- pyrazole-4-carboxylic acid Step3->Product

Caption: A representative workflow for the synthesis of the target compound.

Step-by-Step Methodology

Step 1: Synthesis of Ethyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

  • Reaction Setup: To a solution of ethyl 2-formyl-3-oxobutanoate (1 equivalent) in absolute ethanol, add 2-hydrazinopyridine (1 equivalent).

  • Cyclocondensation: The reaction mixture is heated to reflux and maintained for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Causality: The reflux condition provides the necessary activation energy for the condensation reaction between the hydrazine and the dicarbonyl compound, leading to the formation of the pyrazole ring. Ethanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and the reaction mechanism.

  • Isolation of Intermediate: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product, the ethyl ester intermediate, can be purified by recrystallization or column chromatography.

Step 2: Hydrolysis to 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

  • Saponification: The crude ethyl ester from Step 1 is dissolved in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Reaction: The mixture is heated to reflux for 2-4 hours to ensure complete hydrolysis of the ester.

    • Causality: Basic hydrolysis (saponification) is a standard and efficient method for converting an ester to a carboxylic acid. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl, leading to the formation of the carboxylate salt.

  • Workup and Isolation: After cooling, the reaction mixture is concentrated to remove the ethanol. The remaining aqueous solution is then acidified to a pH of approximately 4-5 with dilute hydrochloric acid.

    • Causality: Acidification protonates the carboxylate salt, rendering the carboxylic acid insoluble in the aqueous medium, which allows for its precipitation.

  • Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried to yield the final product, 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Conclusion

This guide provides the essential molecular information for 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid and outlines a robust, representative synthetic protocol. The described methodology is grounded in fundamental principles of heterocyclic chemistry and offers a clear pathway for the preparation of this valuable compound for further research and development.

References

  • PubChem. 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | C17H14N2O2 | CID 673680. [Link]

  • ChemBK. 5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid. [Link]

  • Mol-Instincts. Pyrazoles database - synthesis, physical properties. [Link]

  • PubChem. CID 66846971 | C8H8N4O4. [Link]

  • ACS Omega. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. [Link]

  • PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160. [Link]

  • Kaunas University of Technology e-publications. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • ResearchGate. Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. [Link]

  • MDPI. 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. [Link]

  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

Sources

Methodological & Application

Application Notes and Protocols for 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole class of molecules. The pyrazole scaffold is a prominent feature in numerous biologically active compounds, demonstrating a wide array of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. This document provides a comprehensive guide for the initial in-vitro evaluation of this compound, outlining detailed protocols for assessing its potential antimicrobial, anti-inflammatory, and cytotoxic effects. The experimental designs described herein are intended to serve as a robust starting point for researchers seeking to elucidate the biological activity of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.

Compound Profile

Property Value Source
IUPAC Name 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acidN/A
Molecular Formula C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in DMSO, sparingly soluble in waterGeneral knowledge for similar compounds

I. Preparation of Stock Solutions

For all in-vitro cellular and microbiological assays, it is crucial to prepare a high-concentration stock solution of the test compound, which can then be diluted to the desired working concentrations. Dimethyl sulfoxide (DMSO) is a common solvent for this class of compounds.

Protocol: Preparation of a 10 mM Stock Solution

  • Materials:

    • 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (MW: 203.20 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

  • Procedure:

    • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

    • Carefully weigh approximately 2.03 mg of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid into the tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved.

    • This will yield a 10 mM stock solution.

    • Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Note: When preparing working dilutions in aqueous media (e.g., cell culture medium, bacterial broth), ensure that the final concentration of DMSO is kept low (typically ≤ 0.5% v/v) to minimize solvent-induced toxicity. Always include a vehicle control (media with the same final DMSO concentration as the highest concentration of the test compound) in all experiments.

II. Antimicrobial Activity Screening

The pyrazole scaffold is a known pharmacophore in many antimicrobial agents. The following protocols are designed to perform an initial screen for the antibacterial and antifungal activity of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Experimental Workflow for MIC Determination

A Prepare serial dilutions of the compound in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Include positive (microbes only) and negative (broth only) controls C->D E Incubate at 37°C for 16-24 hours D->E F Visually assess for turbidity to determine the MIC E->F

Caption: Workflow for the Broth Microdilution Assay.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done by visual comparison or using a spectrophotometer (OD₆₀₀ of 0.08-0.13).

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • In a 96-well plate, add 100 µL of sterile broth to all wells except the first column.

    • Add 200 µL of the test compound at a starting concentration (e.g., 200 µM) to the first well of a row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well. This will create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).

    • Prepare a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial inoculum to each well (except the negative control).

    • Cover the plate and incubate at 37°C for 16-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 2: Agar Well Diffusion Assay

This is a qualitative method to assess the antimicrobial activity by measuring the zone of growth inhibition around a well containing the compound.

Materials:

  • Test compound stock solution

  • Sterile Petri dishes with appropriate agar (e.g., Mueller-Hinton Agar)

  • Bacterial or fungal strains

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip to create wells

  • Positive control antibiotic discs (e.g., ciprofloxacin, ampicillin)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension as described in the broth microdilution protocol.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.

  • Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to create uniform wells in the agar.

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration into a designated well. Add the solvent (DMSO) to another well as a negative control. Place a positive control antibiotic disc on the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter (in mm) of the clear zone of no growth around each well. A larger diameter indicates greater antimicrobial activity.

III. Anti-Inflammatory Activity Screening

Given the known anti-inflammatory properties of many pyrazole derivatives, a key application is to assess the ability of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid to modulate inflammatory pathways. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[1] The following protocols describe how to evaluate the compound's effect on this pathway in a macrophage cell line.

The NF-κB Signaling Pathway

The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS). This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The release of the p50/p65 NF-κB dimer allows its translocation to the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6.

Canonical NF-κB Signaling Pathway

cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK Complex IKK Complex TLR4->IKK Complex activates IkB IkB IKK Complex->IkB phosphorylates IkB_p50_p65 IkB-p50/p65 Complex IkB->IkB_p50_p65 Degradation IkB->Degradation ubiquitination & degradation p50/p65 p50/p65 p50/p65->IkB_p50_p65 p50/p65_nuc p50/p65 p50/p65->p50/p65_nuc translocates Pro-inflammatory Genes Pro-inflammatory Genes p50/p65_nuc->Pro-inflammatory Genes induces transcription

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Protocol 3: NF-κB Reporter Assay

This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB response element. Activation of NF-κB leads to the expression of the reporter, which can be quantified.

Materials:

  • HEK293 or THP-1 cells stably expressing an NF-κB reporter construct

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Reporter lysis buffer and substrate (e.g., Luciferase Assay System)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment: The next day, replace the medium with fresh medium containing various concentrations of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO). Incubate for 1-2 hours.

  • Inflammatory Stimulus: Add LPS to the wells to a final concentration of 100 ng/mL to induce NF-κB activation. Include a set of wells with no LPS as a negative control.

  • Incubation: Incubate the plate for 6-24 hours at 37°C.

  • Reporter Gene Quantification:

    • Lyse the cells according to the manufacturer's protocol for the reporter assay system.

    • Add the appropriate substrate to the cell lysate.

    • Measure the reporter signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Normalize the reporter signal to a measure of cell viability (e.g., from a parallel MTT assay) to account for any cytotoxic effects of the compound. Calculate the percentage of inhibition of LPS-induced NF-κB activation for each concentration of the test compound.

Protocol 4: Measurement of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

This protocol measures the effect of the compound on the production of key pro-inflammatory cytokines, such as TNF-α and IL-6, in RAW 264.7 macrophage cells stimulated with LPS.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS)

  • Test compound stock solution

  • LPS from E. coli

  • ELISA kits for TNF-α and IL-6

  • 24-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 6-24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Determine the effect of the compound on the production of these cytokines compared to the LPS-stimulated vehicle control.

IV. Cytotoxicity Assessment

It is essential to determine the cytotoxic potential of any new compound to distinguish between specific biological activity and general toxicity. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.

Protocol 5: MTT Cytotoxicity Assay

Experimental Workflow for MTT Assay

A Seed cells in a 96-well plate and allow to adhere B Treat cells with serial dilutions of the compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well and incubate C->D E Solubilize formazan crystals with DMSO or solubilization buffer D->E F Measure absorbance at 570 nm E->F

Caption: Workflow for the MTT Cytotoxicity Assay.

Materials:

  • Mammalian cell line (e.g., RAW 264.7, HEK293, or a cancer cell line)

  • Complete cell culture medium

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid. It is recommended to start with a broad range (e.g., 0.1 µM to 100 µM) to determine the approximate cytotoxic concentration. Include a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The concentration that reduces cell viability by 50% is the CC₅₀ (half-maximal cytotoxic concentration).

V. Data Interpretation and Further Steps

The initial screening data from these protocols will provide valuable insights into the biological potential of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.

  • Antimicrobial Activity: If significant antimicrobial activity is observed (low MIC values, large zones of inhibition), further studies could include determining the minimum bactericidal/fungicidal concentration (MBC/MFC), time-kill kinetics, and testing against a broader panel of clinically relevant and drug-resistant strains.

  • Anti-inflammatory Activity: A reduction in NF-κB activation or pro-inflammatory cytokine production suggests anti-inflammatory potential. Subsequent experiments could investigate the specific molecular target within the NF-κB pathway (e.g., IKK inhibition) and explore other inflammatory pathways. In-vivo models of inflammation would be the next logical step.

  • Cytotoxicity: The CC₅₀ value is crucial for determining the therapeutic index of the compound (the ratio of the cytotoxic concentration to the effective concentration). A high therapeutic index is desirable for a potential drug candidate.

It is important to note that the optimal concentrations for biological activity will need to be determined empirically for 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, as these values are compound-specific. The concentration ranges suggested in these protocols are starting points for dose-response experiments.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • INDIGO Biosciences. Human NF-κB Reporter Assay System. [Link]

Sources

Application Notes and Protocols for the Enzymatic Characterization of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: Targeting Glycolysis with a Novel Pyrazole-Based Inhibitor

Metabolic reprogramming is a hallmark of cancer, with many tumor cells exhibiting a profound reliance on glycolysis for energy production, even in the presence of oxygen—a phenomenon known as the Warburg effect.[1] Lactate dehydrogenase A (LDHA), the enzyme responsible for the conversion of pyruvate to lactate, is a critical node in this altered metabolic pathway.[1][2] Elevated LDHA expression is correlated with tumor progression and poor prognosis in various cancers, making it a compelling target for therapeutic intervention.[2] Small molecule inhibitors of LDH, such as those based on a pyrazole scaffold, represent a promising strategy to disrupt cancer cell metabolism and proliferation.[3][4]

5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a member of the pyrazole-based class of human lactate dehydrogenase (LDH) inhibitors.[5] This class of compounds has demonstrated potent inhibition of both LDHA and LDHB isoforms.[5] These application notes provide a detailed protocol for the characterization of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid in an in vitro enzymatic assay. The described methods will enable researchers to determine the half-maximal inhibitory concentration (IC50) of this compound, a key parameter for evaluating its potency.

Principle of the Assay

The enzymatic activity of LDH is determined by monitoring the oxidation of NADH to NAD+ in the presence of the substrate, pyruvate.[6] This reaction results in a decrease in absorbance at 340 nm. The rate of this decrease is directly proportional to the LDH activity.[7] In the presence of an inhibitor like 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, the rate of NADH oxidation will be reduced. By measuring the enzyme activity across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value.[8][9]

Visualization of the Assay Principle and Workflow

Assay_Principle cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Pyruvate Pyruvate LDH LDH Enzyme Pyruvate->LDH Substrate NADH NADH (Abs @ 340nm) NADH->LDH Cofactor Lactate Lactate LDH->Lactate Product NAD NAD+ (No Abs @ 340nm) LDH->NAD Oxidized Cofactor Inhibited_LDH Inhibited LDH Complex Inhibitor 5-Methyl-1-(pyridin-2-yl)-1H- pyrazole-4-carboxylic acid Inhibitor->LDH Binds to

Caption: Enzymatic conversion of pyruvate to lactate by LDH and its inhibition.

Experimental_Workflow prep 1. Reagent Preparation - Assay Buffer - Enzyme Solution - Substrate & Cofactor Mix - Inhibitor Dilutions plate 2. Assay Plate Setup - Add Buffer, Inhibitor, and Enzyme - Incubate prep->plate initiate 3. Reaction Initiation - Add Substrate/Cofactor Mix plate->initiate measure 4. Kinetic Measurement - Read Absorbance at 340nm over time initiate->measure analyze 5. Data Analysis - Calculate Reaction Rates - Plot Dose-Response Curve - Determine IC50 measure->analyze

Caption: High-level experimental workflow for IC50 determination.

Materials and Reagents

ReagentSuggested SupplierCatalog NumberStorage
Human Recombinant LDHASigma-AldrichSAE0013-80°C
5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acidSanta Cruz Biotechsc-498897Room Temperature
β-Nicotinamide adenine dinucleotide, reduced form (NADH)Sigma-AldrichN8129-20°C
Sodium PyruvateSigma-AldrichP2256Room Temperature
Tris-HClSigma-AldrichT-3253Room Temperature
Tris-BaseSigma-AldrichT4661Room Temperature
Bovine Serum Albumin (BSA)Sigma-AldrichA45032-8°C
Dimethyl Sulfoxide (DMSO), anhydrousSigma-Aldrich276855Room Temperature
96-well UV-transparent microplatesCorning3635Room Temperature

Protocols

Reagent Preparation
  • Assay Buffer (100 mM Tris-HCl, pH 7.4): To prepare 1 L, dissolve 12.11 g of Tris-Base in 900 mL of purified water. Adjust the pH to 7.4 with HCl. Bring the final volume to 1 L with purified water.

  • Enzyme Dilution Buffer (Assay Buffer with 0.1% w/v BSA): Dissolve 100 mg of BSA in 100 mL of Assay Buffer. This buffer is used to maintain enzyme stability.

  • LDH Enzyme Stock Solution: Reconstitute the lyophilized enzyme in the Enzyme Dilution Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Working LDH Solution: Immediately before use, dilute the LDH stock solution in cold Enzyme Dilution Buffer to the desired final concentration. The optimal concentration should be determined empirically but a starting point is a concentration that yields a linear reaction rate for at least 10-15 minutes.[10]

  • NADH Stock Solution (10 mM): Dissolve 7.09 mg of NADH in 1 mL of Assay Buffer. Prepare fresh daily and keep on ice, protected from light.

  • Pyruvate Stock Solution (100 mM): Dissolve 11.0 mg of sodium pyruvate in 1 mL of Assay Buffer. Store at 2-8°C.

  • Substrate/Cofactor Mix: Prepare a 2X working solution by mixing the NADH and pyruvate stock solutions in Assay Buffer to achieve final assay concentrations. For example, for a final concentration of 0.2 mM NADH and 1.2 mM pyruvate, the 2X mix would contain 0.4 mM NADH and 2.4 mM pyruvate.

  • Inhibitor Stock Solution (10 mM): Dissolve 2.03 mg of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid in 1 mL of 100% DMSO.

  • Inhibitor Serial Dilutions: Perform a serial dilution of the inhibitor stock solution in 100% DMSO to generate a range of concentrations for the dose-response curve. A common approach is a 10-point, 3-fold serial dilution.

Enzymatic Assay Protocol

This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.

  • Plate Layout: Design the plate map to include wells for blanks (no enzyme), positive controls (no inhibitor), and the inhibitor concentration series. It is recommended to perform all measurements in triplicate.

  • Reagent Addition:

    • Add 100 µL of Assay Buffer to all wells.

    • Add 2 µL of the appropriate inhibitor dilution (or DMSO for the positive control) to the respective wells.

    • To the blank wells, add an equivalent volume of Enzyme Dilution Buffer instead of the enzyme solution in the next step.

    • Add 50 µL of the working LDH solution to all wells except the blanks.

  • Pre-incubation: Mix the plate gently on a plate shaker for 1 minute and then pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding 50 µL of the 2X Substrate/Cofactor Mix to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 340 nm every 30 seconds for 15 minutes.[7]

Data Analysis and IC50 Determination
  • Calculate Reaction Rates: For each well, determine the rate of the reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[11]

  • Normalize Data: Express the reaction rates as a percentage of the positive control (uninhibited enzyme).

    • % Inhibition = 100 * (1 - (V_inhibitor / V_positive_control))

  • Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.[9][12]

  • Calculate IC50: Fit the data to a four-parameter logistic equation (or a sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.[9][12]

Expected Results and Interpretation

The expected outcome is a sigmoidal dose-response curve where the percentage of inhibition increases with higher concentrations of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid. A lower IC50 value indicates a more potent inhibitor. For pyrazole-based LDH inhibitors, IC50 values in the nanomolar to low micromolar range have been reported.[2][5][13] It is crucial to ensure that the inhibitor concentrations tested bracket the IC50 value to obtain a reliable fit.

Trustworthiness and Self-Validation

To ensure the validity of the results, several controls and checks should be integrated into the experimental design:

  • Linearity of the Reaction: The reaction rate should be linear over the measurement period. This can be verified by plotting absorbance vs. time for the positive control. If the rate decreases over time, consider using a lower enzyme concentration.[14]

  • DMSO Control: The final concentration of DMSO in all wells should be constant and ideally below 1% to minimize its effect on enzyme activity.

  • Z'-factor: For high-throughput screening applications, the Z'-factor can be calculated from the positive and negative controls to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Reference Inhibitor: If available, include a known LDH inhibitor with a well-characterized IC50 value as a positive control to validate the assay performance.

By adhering to these protocols and validation steps, researchers can confidently and accurately characterize the inhibitory potency of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid and similar compounds, contributing to the development of novel therapeutics targeting cancer metabolism.

References

  • Bioo Scientific Corporation. (n.d.). Lactate Dehydrogenase (LDH)
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • Benchchem. (n.d.). Application Notes and Protocols for Measuring IC50 and EC50 Values of Covalent Inhibitors.
  • Sigma-Aldrich. (n.d.). Enzymatic Assay of L-Lactic Dehydrogenase (EC 1.1.1.27).
  • CytoSMART Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Patsnap. (2024, June 21). What are LDHA inhibitors and how do they work?. Synapse.
  • OPS Diagnostics. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Discovery of human lactate dehydrogenase A (LDHA)
  • Abcam. (n.d.).
  • Wikipedia. (n.d.). IC50.
  • ResearchGate. (2023, June 18).
  • National Center for Biotechnology Information. (2017, March 1). Discovery of potent human lactate dehydrogenase A (LDHA)
  • ACS Publications. (2012).
  • RayBiotech. (n.d.). Lactate Dehydrogenase Activity Assay Kit (Colorimetric).
  • Patsnap. (2025, May 9). How to Perform a Standard Enzyme Activity Assay?. Synapse.
  • Frontiers in Pharmacology. (2022, September 28). Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review.
  • Scientist Live. (2022, June 14).
  • Creative Biogene. (n.d.). Enzyme Kinetic Assay.
  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
  • IntechOpen. (2024, July 4).
  • BellBrook Labs. (2025, November 14).
  • Thermo Fisher Scientific. (2021, June 28).
  • ResearchGate. (2022, September 7).
  • ScienceDirect. (2018, May 11). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis.
  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties.
  • Microbe Notes. (2023, August 3). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition.
  • Chemistry LibreTexts. (2025, March 18). 8.7: Enzyme Inhibition.
  • Santa Cruz Biotechnology. (n.d.). 5-methyl-1-pyridin-2-yl-1H-pyrazole-4-carboxylic acid.
  • ResearchGate. (2020, September 29). Pyrazole-Based Lactate Dehydrogenase (LDH) Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties.
  • TargetMol. (n.d.). LDH-IN-1.
  • Biomol GmbH. (2020, September 20). Small Molecule Inhibitors Selection Guide.
  • Semantic Scholar. (2021, April 29). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole.
  • MDPI. (n.d.).
  • Merck. (n.d.). 5-Methyl-1-(2-oxo-2H-pyridin-1-ylmethyl)-1H-pyrazole-3-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl).
  • Preprints.org. (2021, June 9). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid.
  • MDPI. (n.d.). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid.
  • Biosynth. (n.d.). 5-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazole-4-carboxylic acid.
  • PubMed. (2011, March 3). Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor.
  • National Center for Biotechnology Information. (n.d.). Methyl 5-methyl-1-(1H-pyrazol-3-yl)
  • CAS Common Chemistry. (n.d.). 5-Methyl-1H-pyrazole-3-carboxylic acid.

Sources

Application Notes and Protocols: A Multi-Assay Approach for the Cellular Characterization of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, renowned for its synthetic accessibility and its role as a core component in a multitude of pharmacologically active agents.[1] A significant body of research has highlighted the utility of pyrazole-containing molecules as potent inhibitors of critical cellular enzymes, particularly protein kinases and nicotinamide phosphoribosyltransferase (NAMPT).[2][3][4] Protein kinases are central regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[5][6] Similarly, NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a coenzyme vital for cellular metabolism, DNA repair, and redox reactions.[3][4] Many cancer cells exhibit a heightened dependency on this pathway, making NAMPT an attractive therapeutic target.[3]

Given the prevalence of the pyrazole core in both kinase and NAMPT inhibitors, a novel compound such as 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid warrants a systematic evaluation to elucidate its potential biological activity. This document provides a comprehensive, multi-assay workflow designed for the initial cellular characterization of this compound. The proposed strategy employs a tiered approach, beginning with broad phenotypic screens to assess general effects on cell viability and cytotoxicity, followed by more specific, mechanistic assays to probe for kinase and NAMPT inhibitory activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities.

Experimental Strategy: A Tiered Approach

A logical and efficient workflow is paramount when characterizing a novel compound with an unknown mechanism of action. The following workflow is proposed to systematically investigate the cellular effects of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.

G cluster_0 Tier 1: Primary Phenotypic Screening cluster_1 Tier 2: Mechanistic Pathway Investigation cluster_1a Hypothesis A: Kinase Inhibition cluster_1b Hypothesis B: NAMPT Inhibition cluster_2 Tier 3: Target Validation & Elucidation pheno_screen Treat selected cancer cell lines with a dose range of the test compound viability Cell Viability Assay (MTT) pheno_screen->viability Assess metabolic activity cytotoxicity Cytotoxicity Assay (LDH) pheno_screen->cytotoxicity Assess membrane integrity decision Analyze Tier 1 Data Potent anti-proliferative or cytotoxic activity observed? viability->decision cytotoxicity->decision wb_kinase Western Blot for Phospho-protein Levels (e.g., p-Rb, p-STAT) decision->wb_kinase Yes cell_cycle Cell Cycle Analysis (Flow Cytometry) decision->cell_cycle Yes nad_assay Cellular NAD+/NADH Assay decision->nad_assay Yes wb_apoptosis Western Blot for PARP Cleavage decision->wb_apoptosis Yes conclusion Synthesize Findings and Propose Definitive Mechanism of Action wb_kinase->conclusion cell_cycle->conclusion nad_assay->conclusion wb_apoptosis->conclusion

Diagram 1: Tiered workflow for compound characterization.

Part 1: Primary Phenotypic Screening

The initial step is to determine if 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid exerts a general effect on cell health. This is typically achieved by assessing cell viability and cytotoxicity across a range of concentrations in one or more cancer cell lines.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.[7]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare a serial dilution of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[5]

Data Presentation:

Treatment GroupConcentration (µM)Absorbance (570 nm) (Mean ± SD)% Viability
Vehicle Control (0.1% DMSO)01.25 ± 0.08100
5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid0.11.18 ± 0.0794.4
10.95 ± 0.0676.0
100.63 ± 0.0550.4
500.21 ± 0.0316.8
1000.10 ± 0.028.0
Cytotoxicity Assay (LDH Release Assay)

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity or necrosis.[9] The released LDH can be quantified in the supernatant by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[4]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is often convenient to run this assay in parallel with the viability assay.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.

  • Controls: Prepare a "maximum LDH release" control by adding a lysis solution (e.g., 1% Triton X-100) to untreated cells 30 minutes before supernatant collection. A "no cell" background control (medium only) should also be included.[10]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and diaphorase). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[4] Stop the reaction with a stop solution if required by the kit. Measure the absorbance at 490 nm.[11]

Data Presentation:

Treatment GroupConcentration (µM)LDH Activity (Absorbance 490 nm) (Mean ± SD)% Cytotoxicity
Spontaneous Release (Vehicle)00.15 ± 0.020
5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid100.25 ± 0.0311.1
500.68 ± 0.0558.9
1001.05 ± 0.07100.0
Maximum Release (Lysis Buffer)-1.05 ± 0.06100

Part 2: Mechanistic Investigation - Hypothesis A: Kinase Inhibition

If the primary screen reveals a potent reduction in cell viability, one plausible hypothesis is the inhibition of a protein kinase essential for cell cycle progression or survival. Pyrazole-based compounds are known to inhibit various kinases, including CDKs and JAKs.[8]

Potential Signaling Pathways

CDK_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CDK46 Cyclin D-CDK4/6 Mitogens->CDK46 Rb Rb CDK46->Rb phosphorylates pRb p-Rb Rb->pRb E2F E2F pRb->E2F releases G1_S_Genes G1/S Phase Gene Transcription E2F->G1_S_Genes activates CDK2 Cyclin E-CDK2 G1_S_Genes->CDK2 S_Phase S Phase Entry CDK2->S_Phase promotes Inhibitor Pyrazole Kinase Inhibitor Inhibitor->CDK46 Inhibitor->CDK2

Diagram 2: Simplified CDK/Rb signaling pathway.
Western Blot for Phospho-Protein Levels

Principle: Kinase inhibitors block the phosphorylation of their downstream substrates. Western blotting can be used to measure the levels of a specific phosphorylated protein relative to the total amount of that protein. A decrease in the phospho-protein signal upon compound treatment indicates target engagement.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., HCT116) in 6-well plates and grow to 70-80% confluency. Treat with 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid at various concentrations (e.g., 0.5x, 1x, and 5x the IC₅₀ from the MTT assay) for a relevant time point (e.g., 6, 12, or 24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, and a loading control like β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

Part 3: Mechanistic Investigation - Hypothesis B: NAMPT Inhibition

An alternative hypothesis for potent cytotoxicity is the inhibition of NAMPT, leading to NAD+ depletion and metabolic crisis.

Potential Signaling Pathway

NAMPT_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Metabolism Metabolism, DNA Repair, Redox Reactions NAD->Metabolism Inhibitor Pyrazole NAMPT Inhibitor Inhibitor->NAMPT

Diagram 3: Simplified NAD+ salvage pathway.
Cellular NAD+/NADH Assay

Principle: NAMPT inhibitors directly block the synthesis of NAD+. Commercially available kits can be used to quantify the cellular levels of NAD+ and NADH. A significant decrease in the NAD+/NADH ratio upon compound treatment is a strong indicator of NAMPT inhibition.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate (white-walled for luminescence assays) and treat with the compound as described for the MTT assay. A known NAMPT inhibitor (e.g., FK866) should be used as a positive control.

  • Cell Lysis: After treatment (e.g., 24 hours), wash the cells with PBS. Lyse the cells according to the specific NAD+/NADH assay kit protocol. This often involves separate lysis buffers for NAD+ and NADH extraction.

  • Assay Reaction: Transfer the lysates to the appropriate wells of the assay plate. Add the kit's reaction enzyme/substrate mixture. This typically involves an enzymatic cycling reaction that generates a product (colorimetric, fluorescent, or luminescent) proportional to the amount of NAD+ or NADH.

  • Signal Measurement: Incubate as recommended by the manufacturer. Measure the signal using a microplate reader at the appropriate wavelength or luminescence setting.

  • Data Analysis: Calculate the concentrations of NAD+ and NADH based on a standard curve. Determine the NAD+/NADH ratio for each treatment condition.

Western Blot for PARP Cleavage

Principle: Severe NAD+ depletion leads to an energy crisis and triggers apoptosis. Poly (ADP-ribose) polymerase (PARP) is a key protein involved in DNA repair. During apoptosis, PARP is cleaved by caspases (primarily caspase-3 and -7) from its full-length 116 kDa form into an 89 kDa fragment.[12] Detecting this cleavage by Western blot is a reliable marker for apoptosis.[12]

Protocol:

  • Cell Culture, Treatment, and Lysis: Follow the same procedure as described in the Western Blot protocol for phospho-proteins (Section 2.2). A longer treatment time (e.g., 48 hours) may be necessary to observe significant apoptosis.

  • Immunoblotting: After protein transfer, probe the membrane with a primary antibody that recognizes both full-length and cleaved PARP. A positive control for apoptosis (e.g., staurosporine) should be included.

  • Detection and Analysis: Following secondary antibody incubation and ECL detection, quantify the band intensities for full-length (116 kDa) and cleaved (89 kDa) PARP. An increase in the ratio of cleaved to full-length PARP indicates the induction of apoptosis.[12]

Data Presentation:

Treatment GroupConcentration (µM)Full-Length PARP (116 kDa) (Relative Intensity)Cleaved PARP (89 kDa) (Relative Intensity)
Vehicle Control01.000.05
5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid100.750.35
500.300.95
Staurosporine (Positive Control)10.101.40

Conclusion

This application note provides a structured, hypothesis-driven framework for the initial cell-based characterization of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid. By progressing from broad phenotypic assays to more targeted mechanistic studies, researchers can efficiently determine if the compound has a significant cellular effect and begin to elucidate its mechanism of action. The positive identification of activity in either the kinase or NAMPT inhibition pathways would provide a strong rationale for more advanced studies, such as in vitro enzyme assays, broader kinase panel screening, or in vivo efficacy models. This systematic approach ensures that valuable resources are directed toward the most promising avenues of investigation in the drug discovery process.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • Audrito, V., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology. Retrieved from [Link]

  • Dutta, B., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Al-Nakkash, L., & Martin, K. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Biology Cell-Based Assays. Retrieved from [Link]

  • Martin, K., & Al-Nakkash, L. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

For inquiries, please contact: [email protected]

Introduction

5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of increasing interest in pharmaceutical research and development due to its potential biological activities, which are often associated with the pyrazole and pyridine scaffolds. Accurate quantification of this analyte is crucial for a variety of applications, including pharmacokinetic studies in biological matrices, quality control of active pharmaceutical ingredients (APIs), and stability testing of drug formulations. This document provides detailed analytical methods for the quantification of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed for researchers, scientists, and drug development professionals, with a focus on scientific integrity, robustness, and adherence to established validation principles.

Analyte Physicochemical Properties (Predicted)

PropertyPredicted ValueImplication for Method Development
Molecular Formula C₁₀H₉N₃O₂-
Molecular Weight 203.20 g/mol Essential for mass spectrometry settings.[1]
pKa Carboxylic Acid: ~3.5-4.5Pyridine Nitrogen: ~2.0-3.0The acidic nature of the carboxylic acid group dictates that for reversed-phase HPLC, a mobile phase pH below the pKa (e.g., pH < 3) will ensure the analyte is in its neutral, more retained form. The basicity of the pyridine nitrogen is relatively weak and will be protonated at this low pH.
logP ~1.5-2.5Indicates moderate lipophilicity, making the compound suitable for reversed-phase chromatography and extraction from aqueous matrices using organic solvents.

Note: pKa and logP values are estimations based on the chemical structure and values for similar compounds. Experimental verification is recommended.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid in bulk material or simple formulations where high sensitivity is not the primary requirement.

Causality Behind Experimental Choices
  • Column Selection: A C18 stationary phase is chosen due to the predicted moderate lipophilicity (logP ~1.5-2.5) of the analyte. The end-capped nature of the column minimizes peak tailing that can occur with the basic pyridine moiety.

  • Mobile Phase: A mobile phase consisting of acetonitrile and a low pH phosphate buffer is selected. Acetonitrile is a common organic modifier in reversed-phase HPLC. The low pH (~2.5) of the buffer ensures that the carboxylic acid group is protonated and uncharged, leading to better retention and peak shape on the C18 column.

  • Detection Wavelength: The optimal detection wavelength should be determined by acquiring a UV spectrum of the analyte. Given the presence of aromatic rings (pyrazole and pyridine), a wavelength in the range of 254-280 nm is likely to provide good sensitivity.

Experimental Protocol

1. Materials and Reagents:

  • 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (85%) (AR grade)

  • Deionized water (18.2 MΩ·cm)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical balance

  • pH meter

  • Sonicator

3. Preparation of Solutions:

  • Mobile Phase:

    • Aqueous Component (25 mM Potassium Phosphate Buffer, pH 2.5): Dissolve 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 2.5 with 85% orthophosphoric acid. Filter through a 0.45 µm nylon filter.

    • Organic Component: Acetonitrile (100%).

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

4. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Gradient: 0-10 min: 30-70% Acetonitrile 10-12 min: 70% Acetonitrile 12.1-15 min: 30% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 260 nm (or experimentally determined λmax)

5. System Suitability:

  • Before sample analysis, perform at least five replicate injections of a mid-range standard solution.

  • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

6. Sample Preparation:

  • Bulk Drug/API: Accurately weigh an appropriate amount of the sample, dissolve in the diluent to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

  • Formulation (e.g., Tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient. Disperse in the diluent, sonicate for 15 minutes, and dilute to a final volume. Centrifuge or filter to remove excipients before injection.

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²), which should be ≥ 0.999.

  • Quantify the analyte in the samples by interpolating their peak areas on the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent D System Suitability Test A->D B Prepare Standard Solutions B->D C Prepare Sample Solutions E Inject Standards & Samples C->E D->E Pass F Acquire Chromatographic Data E->F G Construct Calibration Curve F->G H Quantify Analyte Concentration G->H

Caption: Workflow for HPLC-UV quantification.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid in complex biological matrices such as plasma.

Causality Behind Experimental Choices
  • Ionization Mode: Electrospray ionization (ESI) in positive mode is selected. The presence of the pyridine nitrogen and the pyrazole ring nitrogens provides sites for protonation, leading to a strong [M+H]⁺ signal.

  • MS/MS Transitions: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. A precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes matrix interference.

  • Sample Preparation:

    • Protein Precipitation (PPT): A simple and rapid method for removing the bulk of proteins from plasma samples. Acetonitrile is an effective precipitating agent.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. The choice of an organic solvent like ethyl acetate is based on the predicted logP of the analyte. Adjusting the sample pH to below the pKa of the carboxylic acid will neutralize the analyte, promoting its partitioning into the organic phase.[2]

    • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration. A mixed-mode or polymeric reversed-phase sorbent can be used to retain the analyte while allowing more polar and ionic interferences to be washed away.[3][4]

Experimental Protocol

1. Materials and Reagents:

  • 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid reference standard

  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte. If unavailable, a compound with similar chromatographic and mass spectrometric behavior can be used (e.g., a related pyrazole derivative).

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (or other relevant biological matrix)

2. Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.

  • UPLC or HPLC system

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

3. LC-MS/MS Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-0.5 min: 10% B0.5-3.0 min: 10-90% B3.0-3.5 min: 90% B3.6-5.0 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions Analyte: m/z 204.1 → [Product Ion 1], m/z 204.1 → [Product Ion 2]IS: To be determined based on the selected IS
Collision Energy To be optimized for each transition

Note: The specific product ions and collision energies must be determined by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan.

4. Sample Preparation Protocols:

Protocol A: Protein Precipitation (PPT)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of IS working solution.

  • Add 300 µL of cold acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A, vortex, and transfer to an autosampler vial.

Protocol B: Liquid-Liquid Extraction (LLE)

  • To 200 µL of plasma sample, add 10 µL of IS working solution and 50 µL of 1% formic acid in water.

  • Add 1 mL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate to dryness under nitrogen at 40 °C.

  • Reconstitute in 100 µL of mobile phase A.

Protocol C: Solid-Phase Extraction (SPE)

  • Condition: Pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge (e.g., polymeric reversed-phase).

  • Load: Pre-treat 200 µL of plasma with 10 µL of IS and 200 µL of 2% phosphoric acid in water. Load the pre-treated sample onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute: Elute the analyte and IS with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A.

Workflow for LC-MS/MS Bioanalysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_quantification Quantification A Plasma Sample Spiked with IS B Choose Method: Protein Precipitation | LLE | SPE A->B C Evaporation & Reconstitution B->C D Inject Reconstituted Sample C->D E Chromatographic Separation D->E F MS/MS Detection (MRM) E->F G Peak Integration (Analyte/IS) F->G H Calibration Curve Analysis G->H I Calculate Concentration H->I

Caption: Bioanalytical workflow using LC-MS/MS.

Method Validation

Both the HPLC-UV and LC-MS/MS methods must be validated to ensure they are fit for their intended purpose.[5] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9]

Validation Parameters:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations should be used.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies using spiked samples at a minimum of three concentration levels.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid. The HPLC-UV method is well-suited for routine analysis of bulk materials and simple formulations, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. The choice of the appropriate method and sample preparation technique will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. It is imperative that any method chosen be fully validated according to ICH guidelines to ensure the integrity and reliability of the generated data.

References

Application Notes & Protocols: A Guide to the Synthesis of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Scaffold

In the landscape of medicinal chemistry, heterocyclic compounds are foundational building blocks for the discovery of novel therapeutic agents.[1][2] Among these, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands out for its remarkable versatility and broad spectrum of biological activities.[3] Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities.[1][3][4][5]

Specifically, pyrazole-4-carboxylic acids and their analogs have garnered significant attention as privileged scaffolds in drug development.[4][6] The carboxylic acid moiety provides a crucial handle for modulating physicochemical properties and for forming key interactions with biological targets. This guide focuses on a robust and adaptable synthetic strategy for a key member of this class: 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid . The incorporation of a pyridyl group introduces a nitrogen atom that can act as a hydrogen bond acceptor and improve aqueous solubility, making this scaffold particularly attractive for creating diverse libraries of potential drug candidates.

This document provides a detailed, experience-driven walkthrough of the synthesis, grounded in established chemical principles, and offers insights into creating a diverse library of analogs for structure-activity relationship (SAR) studies.

Synthetic Strategy: A Retrosynthetic and Mechanistic Overview

The most reliable and time-tested method for constructing the pyrazole core is the Knorr pyrazole synthesis , first reported in the 19th century.[7][8][9] This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[10][11] Its enduring prevalence is a testament to its reliability, generally good yields, and the ready availability of starting materials.

Retrosynthetic Analysis

Our retrosynthetic approach to the target molecule identifies the pyrazole ring as the key disconnection point, leading us directly to the Knorr synthesis precursors:

G Target 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid Disconnection1 C-N Bond (Saponification) Target->Disconnection1 Intermediate Ethyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate Disconnection2 Pyrazole Ring Formation (Knorr Synthesis) Intermediate->Disconnection2 Precursors Starting Materials: 2-Hydrazinopyridine Ethyl 2-(ethoxymethylene)-3-oxobutanoate Disconnection1->Intermediate Disconnection2->Precursors

Caption: Retrosynthetic pathway for the target molecule.

This analysis simplifies the synthesis into two primary transformations:

  • Pyrazole Ring Formation: A Knorr cyclocondensation to build the core heterocyclic structure as an ester.

  • Ester Hydrolysis: A standard saponification to yield the final carboxylic acid.

Mechanistic Rationale for the Knorr Synthesis

The Knorr synthesis proceeds through a well-understood mechanism involving nucleophilic attack, condensation, and dehydration.

  • Initial Condensation: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine (2-hydrazinopyridine) onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

  • Dehydration and Aromatization: A final dehydration step eliminates a molecule of water, leading to the formation of the stable, aromatic pyrazole ring.[9][10]

G cluster_0 Knorr Pyrazole Synthesis Mechanism Reactants Hydrazine + 1,3-Dicarbonyl Intermediate1 Hydrazone Intermediate Reactants->Intermediate1 Condensation (-H₂O) Intermediate2 Cyclized Hemiaminal Intermediate1->Intermediate2 Intramolecular Cyclization Product Aromatic Pyrazole Intermediate2->Product Dehydration (-H₂O)

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Hydrazine derivatives can be toxic and should be handled with care.

Protocol 1: Synthesis of Ethyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

This protocol details the core cyclocondensation reaction to form the pyrazole ester intermediate.

G start Combine Reactants in Ethanol reflux Reflux Mixture (e.g., 4-6 hours) start->reflux monitor Monitor Reaction (TLC) reflux->monitor cool Cool to Room Temp monitor->cool precipitate Pour into Ice Water cool->precipitate filter Collect Solid via Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry purify Recrystallize from Ethanol dry->purify end Isolated Product purify->end

Caption: Workflow for the synthesis of the pyrazole ester intermediate.

Reagents & Materials

ReagentMW ( g/mol )Molar Eq.Amount (mmol)Mass (g)Volume (mL)
2-Hydrazinopyridine109.131.0505.46-
Ethyl 2-(ethoxymethylene)-3-oxobutanoate186.211.0509.31~8.8
Ethanol (Absolute)----150
Acetic Acid (Glacial)60.05catalytic~1-~0.06

Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydrazinopyridine (5.46 g, 50 mmol) and absolute ethanol (150 mL).

  • Addition of Reagents: Stir the mixture until the 2-hydrazinopyridine is fully dissolved. To this solution, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (9.31 g, 50 mmol) followed by a catalytic amount of glacial acetic acid (2-3 drops). The use of a mild acid catalyst can facilitate the condensation steps.[9]

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting materials indicates reaction completion.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 400 mL of ice-cold water while stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any residual acetic acid and other water-soluble impurities.

  • Drying & Purification: Dry the crude product in a vacuum oven at 40-50 °C. For further purification, recrystallize the solid from hot ethanol to yield the pure ethyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate as a crystalline solid.

Protocol 2: Saponification to 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

This protocol describes the hydrolysis of the ester to the final carboxylic acid product.

G start Dissolve Ester in Ethanol/Water add_base Add NaOH Solution start->add_base reflux Heat to Reflux (e.g., 2-3 hours) add_base->reflux cool Cool to Room Temp reflux->cool evaporate Remove Ethanol (Rotary Evaporator) cool->evaporate acidify Acidify with HCl (aq) to pH ~3-4 evaporate->acidify filter Collect Precipitate acidify->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry end Final Carboxylic Acid dry->end

Caption: Workflow for the saponification of the pyrazole ester.

Reagents & Materials

ReagentMW ( g/mol )Molar Eq.Amount (mmol)Mass (g)Volume (mL)
Ethyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate231.251.0409.25-
Sodium Hydroxide (NaOH)40.003.01204.80-
Ethanol----100
Water----50
Hydrochloric Acid (2M HCl)----As needed

Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the pyrazole ester (9.25 g, 40 mmol) in ethanol (100 mL).

  • Addition of Base: Prepare a solution of sodium hydroxide (4.80 g, 120 mmol) in water (50 mL) and add it to the flask.

  • Reaction: Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting ester is completely consumed.

  • Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with 100 mL of water. Place the beaker in an ice bath and slowly add 2M hydrochloric acid dropwise while stirring until the pH of the solution is approximately 3-4. A white precipitate of the carboxylic acid will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water to remove salts.

  • Drying: Dry the final product, 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, in a vacuum oven. The product is typically of high purity and may not require further purification.

Application: A Platform for Analog Synthesis

The true power of this synthetic route lies in its adaptability for generating a diverse library of analogs for SAR exploration. By modifying the starting materials, researchers can systematically probe the chemical space around the core scaffold.

G cluster_0 Analog Synthesis Strategy R1_Hydrazine R¹-NH-NH₂ (Varying Hydrazines) Knorr Knorr Cyclocondensation R1_Hydrazine->Knorr Dicarbonyl R⁵-CO-CH(CO₂Et)-R³ (Varying 1,3-Dicarbonyls) Dicarbonyl->Knorr Product Diverse Library of Pyrazole Analogs (R¹, R³, R⁵-substituted) Knorr->Product

Caption: General scheme for generating pyrazole analogs.

  • Modification at N1-Position: By replacing 2-hydrazinopyridine with other commercially available or synthesized hydrazines (e.g., phenylhydrazine, 4-fluorophenylhydrazine, methylhydrazine, other heteroaryl hydrazines), the pyridyl group can be swapped for a wide array of aryl, heteroaryl, or alkyl substituents.[12] This allows for probing interactions in the corresponding pocket of a biological target.

  • Modification at C5-Position: The methyl group at the C5 position originates from the acetyl group of the β-ketoester. By using different 1,3-dicarbonyl compounds, this position can be modified. For instance, using a benzoylacetone derivative would install a phenyl group at C5.[7][8]

  • Modification at C3-Position: The C3 position can also be altered by selecting a different 1,3-dicarbonyl starting material, providing another vector for structural diversification.

Conclusion

This guide provides a comprehensive and experimentally validated framework for the synthesis of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid. The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, offers a reliable and high-yielding pathway to the core scaffold. The protocols are designed to be robust and scalable, and the strategic insights into analog development empower researchers to efficiently generate compound libraries for drug discovery programs. The inherent value of the pyrazole-4-carboxylic acid motif, combined with the versatility of this synthetic approach, ensures its continued relevance in the pursuit of novel therapeutics.

References

Application Notes and Protocols for 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrazole-carboxylic acid moiety linked to a pyridine ring, makes it a versatile scaffold for the synthesis of novel bioactive molecules. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, and the inclusion of a pyridine ring can modulate physicochemical properties such as solubility and bioavailability, as well as provide an additional site for molecular interactions.[1][2]

These application notes provide a comprehensive guide to the safe handling, storage, and utilization of this compound in a research setting. The protocols are designed to ensure the integrity of the compound and the safety of laboratory personnel.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₀H₉N₃O₂--INVALID-LINK--
Molecular Weight 203.20 g/mol --INVALID-LINK--
Appearance White to off-white solid (predicted)General knowledge of similar compounds
Melting Point >300 °C (for a similar pyrazole carboxylic acid derivative)--INVALID-LINK--[3]
Solubility Soluble in DMSO and methanol; limited solubility in water (predicted)General knowledge of heterocyclic carboxylic acids
Thermal Stability Stable under recommended storage conditions. Decomposition may occur at elevated temperatures.General knowledge of pyrazole derivatives

Safe Handling and Personal Protective Equipment (PPE)

Due to the potential hazards associated with handling powdered chemical compounds, strict adherence to safety protocols is mandatory.

Engineering Controls
  • Fume Hood: All handling of the solid compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are required to protect against dust particles and splashes.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any tears or punctures before use.

  • Protective Clothing: A lab coat must be worn at all times. For tasks with a higher risk of spillage, a chemical-resistant apron is recommended.

  • Respiratory Protection: If handling large quantities or if a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Hygiene Practices
  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly with soap and water after handling the compound.

  • Do not eat, drink, or smoke in the laboratory.

Storage Conditions

Proper storage is crucial to maintain the stability and purity of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended.

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong acids.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many biological assays and chemical reactions.

Materials:

  • 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (MW: 203.20 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • 1.5 mL or 2.0 mL microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of the compound:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 203.20 g/mol x 1000 mg/g = 2.032 mg

  • Weighing:

    • Place a clean weighing boat on the analytical balance and tare it.

    • Carefully weigh out approximately 2.03 mg of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid. Record the exact weight.

  • Dissolving:

    • Transfer the weighed compound into a labeled microcentrifuge tube or vial.

    • Add the calculated volume of DMSO to the tube. For example, if you weighed out exactly 2.032 mg, add 1.0 mL of DMSO. If the weight is different, adjust the volume of DMSO accordingly to achieve a 10 mM concentration.

    • Securely cap the tube or vial.

  • Solubilization:

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure all solid has dissolved.

    • If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes.

  • Storage:

    • Store the stock solution at -20°C for long-term storage.

    • For frequent use, an aliquot can be stored at 4°C for a short period, but it is advisable to minimize freeze-thaw cycles.

Protocol 2: Amide Coupling Reaction with Benzylamine

This protocol provides a general procedure for the amide coupling of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid with a primary amine, using a common coupling reagent.[4][5][6]

Materials:

  • 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Syringes and needles

  • Standard work-up and purification supplies (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq).

    • Dissolve the starting material in anhydrous DMF.

  • Addition of Reagents:

    • Add benzylamine (1.1 eq) to the solution.

    • Add HATU (1.2 eq) to the reaction mixture.

    • Slowly add DIPEA (2.5 eq) to the mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired amide product.

Visualizations

Workflow for Handling Powdered 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal prep_ppe Don Personal Protective Equipment (PPE) (Lab coat, gloves, safety goggles) prep_fumehood Work in a certified chemical fume hood weigh Weigh the required amount of the compound prep_fumehood->weigh transfer Transfer the solid to a suitable container dissolve Add solvent and dissolve (vortex/sonicate) store Store in a cool, dry place, tightly sealed dissolve->store dispose Dispose of waste according to institutional guidelines

Caption: General workflow for safely handling the powdered form of the compound.

Amide Coupling Reaction Pathway

G compound 5-Methyl-1-(pyridin-2-yl)-1H- pyrazole-4-carboxylic acid intermediate Activated Ester Intermediate compound->intermediate amine Benzylamine amine->intermediate coupling_reagent HATU / DIPEA coupling_reagent->intermediate product N-Benzyl-5-methyl-1-(pyridin-2-yl)-1H- pyrazole-4-carboxamide intermediate->product Amide Bond Formation

References

LC-MS method for 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantitative Analysis of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid in Human Plasma using LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive and detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid in human plasma. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for methodological choices to ensure robust and reliable results. The method employs a liquid-liquid extraction (LLE) for sample preparation, followed by reversed-phase chromatographic separation and detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Introduction and Analyte Properties

5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring pyrazole, pyridine, and carboxylic acid moieties. Such structures are of significant interest in pharmaceutical research and development. Accurate quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[1]

A successful LC-MS/MS method is built upon a thorough understanding of the analyte's physicochemical properties.

Table 1: Physicochemical Properties of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

PropertyValueSource
Chemical Structure Chemical StructureSanta Cruz Biotechnology[2]
Molecular Formula C₁₀H₉N₃O₂Santa Cruz Biotechnology[2]
Molecular Weight 203.20 g/mol Santa Cruz Biotechnology[2]
Predicted pKa Acidic (Carboxylic Acid): ~4-5; Basic (Pyridine N): ~5-6General chemical principles[3]
Predicted XlogP ~0.7PubChem[4]

Methodological Implications:

  • The presence of a carboxylic acid group makes the molecule acidic, readily losing a proton to form a negative ion ([M-H]⁻). This makes negative mode electrospray ionization (ESI) a primary consideration.

  • The pyridine and pyrazole rings contain nitrogen atoms that can accept a proton, forming a positive ion ([M+H]⁺). This suggests that positive mode ESI is also a viable option.

  • The moderate polarity (XlogP ~0.7) indicates that reversed-phase liquid chromatography is a suitable separation technique.

  • The pKa values are critical for developing the sample preparation protocol, specifically for pH adjustment during liquid-liquid extraction to ensure the analyte is in a neutral, extractable state.[5]

Sample Preparation: Liquid-Liquid Extraction (LLE)

The goal of sample preparation is to isolate the analyte from the complex biological matrix, removing interferences like proteins and phospholipids that can cause ion suppression and contaminate the LC-MS system.[5][6][7] LLE is an effective technique that achieves this by partitioning the analyte between the aqueous sample and an immiscible organic solvent.

Rationale for LLE Protocol: To maximize the extraction of our acidic analyte into an organic solvent, the pH of the aqueous sample must be adjusted to be at least two pH units below the pKa of the carboxylic acid group. This ensures that over 99% of the analyte is in its neutral, non-ionized form, which is more soluble in the organic phase.[5] We will use methyl tert-butyl ether (MTBE) as the extraction solvent due to its good extraction efficiency for moderately polar compounds and its low miscibility with water.

Detailed LLE Protocol
  • Thawing: Thaw frozen human plasma samples on ice to prevent degradation.

  • Aliquoting: In a clean microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard (IS) Spiking: Add 10 µL of the working Internal Standard solution (e.g., a stable isotope-labeled version of the analyte at 100 ng/mL) to each sample, calibrator, and quality control (QC) sample. Vortex briefly. The use of a stable isotope-labeled IS is the gold standard for correcting for analyte loss and matrix effects.[1]

  • Acidification: Add 20 µL of 2% formic acid in water to the plasma. Vortex for 10 seconds. This will adjust the sample pH to approximately 2-3.

  • Extraction: Add 500 µL of methyl tert-butyl ether (MTBE).

  • Mixing: Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes at 4°C. This will separate the aqueous and organic layers and pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 450 µL) to a new clean tube, avoiding the protein pellet and aqueous layer.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble debris.

  • Injection: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analytical Method

The reconstituted sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

The chromatographic method is designed to provide good retention, sharp peak shape, and separation from endogenous plasma components.

Table 2: Optimized Liquid Chromatography Parameters

ParameterRecommended SettingRationale
LC System UHPLC SystemProvides higher resolution and faster run times.
Column Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm)Standard for retaining small molecules of moderate polarity.
Mobile Phase A Water with 0.1% Formic AcidThe acid promotes protonation for positive ESI mode and improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier providing good separation efficiency.
Column Temp. 40 °CReduces viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLA small volume is sufficient for sensitive detection with UHPLC.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.

Table 3: LC Gradient Elution Program

Time (min)% Mobile Phase B
0.05
0.55
3.095
4.095
4.15
5.05

This gradient starts at a low organic phase concentration to allow for analyte focusing on the column, then ramps up to elute the analyte and finally washes the column with a high organic concentration before re-equilibrating.

Mass Spectrometry (MS) Conditions

A tandem mass spectrometer (triple quadrupole) is used for its high selectivity and sensitivity in quantitative workflows. Electrospray ionization (ESI) is the preferred ionization technique for this molecule.[8][9] Both positive and negative ion modes should be evaluated, but positive mode is often more sensitive for compounds containing pyridine rings.[10][11]

Table 4: Optimized Mass Spectrometry Parameters

ParameterPositive ESI Mode SettingNegative ESI Mode Setting
Ionization Mode ESI+ESI-
Capillary Voltage 3.5 kV-3.0 kV
Source Temp. 150 °C150 °C
Desolvation Temp. 400 °C400 °C
Desolvation Gas Nitrogen, 800 L/hrNitrogen, 800 L/hr
Cone Gas Flow 50 L/hr50 L/hr
Collision Gas ArgonArgon

Multiple Reaction Monitoring (MRM) Transitions: MRM is used to selectively monitor specific precursor-to-product ion transitions, which drastically reduces chemical noise and increases sensitivity. The most intense and stable fragment ions should be chosen for quantification (Quantifier) and confirmation (Qualifier).

Table 5: Suggested MRM Transitions

Ionization ModeAnalytePrecursor Ion (m/z)Product Ion (m/z)Transition Type
Positive (ESI+) Analyte204.1 [M+H]⁺Predicted: 158.1 (Loss of H₂O and CO)Quantifier
Analyte204.1 [M+H]⁺Predicted: 186.1 (Loss of H₂O)Qualifier
ISe.g., 209.1 [M+5+H]⁺e.g., 163.1Quantifier
Negative (ESI-) Analyte202.1 [M-H]⁻Predicted: 158.1 (Loss of CO₂)Quantifier
Analyte202.1 [M-H]⁻Predicted: 130.1 (Further fragmentation)Qualifier
ISe.g., 207.1 [M+5-H]⁻e.g., 163.1Quantifier

Note: The exact m/z values for product ions and optimal collision energies must be determined experimentally by infusing a standard solution of the analyte and its internal standard into the mass spectrometer. The fragmentation of pyrazole and pyridine rings can be complex, often involving ring cleavage.[12][13] For carboxylic acids, a characteristic loss of CO₂ (44 Da) is expected in negative mode.[14]

Visual Workflows

Overall Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike LLE Liquid-Liquid Extraction (LLE) Spike->LLE DryRecon Evaporate & Reconstitute LLE->DryRecon LC UHPLC Separation DryRecon->LC MS Tandem MS Detection (MRM) LC->MS Data Data Acquisition & Quantification MS->Data G IonSource Ion Source (ESI) Q1 Quadrupole 1 (Q1) Precursor Ion Selection IonSource->Q1 All Ions Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 Precursor Ion (e.g., 204.1 m/z) Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Fragment Ions Detector Detector Q3->Detector Product Ion (e.g., 158.1 m/z)

Caption: Conceptual diagram of the MRM process in a triple quadrupole MS.

Conclusion

The method described in this application note provides a robust framework for the quantitative analysis of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid in human plasma. The combination of an optimized liquid-liquid extraction protocol with a sensitive and selective UHPLC-MS/MS method ensures high-quality data suitable for demanding applications in drug development and clinical research. The principles and steps outlined herein can be adapted and validated by researchers to meet specific laboratory and regulatory requirements.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. PubMed. [Link]

  • Pyridine N-oxide and pyridine-d5 N-oxide: An electrospray/tandem Mass Spectrometric Study Carried Out at High Mass Resolution. PubMed. [Link]

  • Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method. PubMed. [Link]

  • Recent advances in bioanalytical sample preparation for LC–MS analysis. Ovid. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. [Link]

  • Improving sample preparation for LC-MS/MS analysis. News-Medical.Net. [Link]

  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [Link]

  • Optimizing Intracellular Transport of Antimicrobial Metallohelices Delivers Selective Nanomolar Potency in E. coli. ACS Publications. [Link]

  • 5-methyl-1-(pyridin-4-yl)-1h-pyrazole-4-carboxylic acid. PubChem. [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. National Institutes of Health. [Link]

  • Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid. PubChem. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health. [Link]

  • 5-methyl-N-(4-methylphenyl)-3-oxo-2-pyridin-2-yl-1H-pyrazole-4-carboxamide. PubChem. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • 5-Methyl-1-pyridin-2-yl-1H-pyrazole-4-carboxylic acid. Aladdin Scientific. [Link]

  • 5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid. ChemBK. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • Pyrazoles database - synthesis, physical properties. [Link]

  • 5-Methyl-1-phenylpyrazole-4-carboxylic acid. PubChem. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

  • 1-Methyl-1H-pyrazole-4-carboxylic acid. PubChem. [Link]

  • 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]. EPA. [Link]

Sources

Application Note: Comprehensive NMR Characterization of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the comprehensive nuclear magnetic resonance (NMR) characterization of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocol outlines a systematic approach, from sample preparation to the acquisition and interpretation of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. By integrating established NMR principles with practical, field-proven insights, this guide serves as a robust resource for the unambiguous structural elucidation and quality control of this and structurally related molecules.

Introduction: The Significance of Structural Verification

5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid integrates three key pharmacophores: a pyrazole core, a pyridine ring, and a carboxylic acid moiety. This unique combination makes it a valuable scaffold in drug discovery, potentially interacting with a variety of biological targets. Accurate and unequivocal structural characterization is therefore a critical first step in any research and development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in solution.[1] Its ability to probe the chemical environment of individual nuclei (¹H, ¹³C) and their through-bond connectivity provides an unparalleled level of structural detail. This application note will not only present a protocol but also delve into the rationale behind the experimental choices, ensuring a thorough understanding of the characterization process.

Predicted ¹H and ¹³C NMR Spectral Data

An essential step in NMR analysis is the prediction of the expected spectrum based on the known effects of substituents on the chemical shifts of the parent heterocyclic systems.[2][3] The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid. These predictions are derived from established data for substituted pyrazoles and pyridines.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-3 (pyrazole)8.2 - 8.4s-Singlet due to no adjacent protons.
H-3' (pyridine)7.6 - 7.8d~8.0Doublet from coupling with H-4'.
H-4' (pyridine)8.0 - 8.2t~7.8Triplet from coupling with H-3' and H-5'.
H-5' (pyridine)7.5 - 7.7t~6.5Triplet from coupling with H-4' and H-6'.
H-6' (pyridine)8.6 - 8.8d~4.5Doublet from coupling with H-5'.
CH₃ (methyl)2.5 - 2.7s-Singlet.
COOH12.0 - 13.0br s-Broad singlet, exchangeable with D₂O.[4]

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-3 (pyrazole)140 - 142
C-4 (pyrazole)110 - 112
C-5 (pyrazole)148 - 150
C=O (carboxyl)165 - 170[5]
C-2' (pyridine)150 - 152
C-3' (pyridine)122 - 124
C-4' (pyridine)138 - 140
C-5' (pyridine)120 - 122
C-6' (pyridine)149 - 151
CH₃ (methyl)12 - 14

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed methodology for the NMR analysis of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.

Sample Preparation

The choice of solvent is critical for NMR spectroscopy. For carboxylic acids, a polar aprotic solvent is generally preferred to ensure solubility and minimize interference with the acidic proton signal.[4]

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high polarity and its ability to solubilize the title compound. Its residual proton signal at ~2.50 ppm and carbon signal at ~39.52 ppm serve as convenient internal references.

  • Sample Weighing: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

  • Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution. A brief sonication may be necessary if the compound is not readily soluble.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural characterization. All spectra should be acquired at a constant temperature, typically 298 K (25 °C).[6]

  • ¹H NMR: A standard one-dimensional proton NMR experiment is the first step.

    • Pulse Sequence: A standard 90° pulse-acquire sequence.

    • Spectral Width: 16 ppm (centered around 6 ppm).

    • Acquisition Time: 4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR: A proton-decoupled carbon NMR experiment provides information on all unique carbon environments.

    • Pulse Sequence: A standard proton-decoupled pulse-acquire sequence.

    • Spectral Width: 240 ppm (centered around 120 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • ¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton coupling networks, which is invaluable for identifying adjacent protons.[7]

    • Pulse Sequence: Standard COSY90 or COSY45.

    • Spectral Width: 16 ppm in both dimensions.

    • Data Points: 1024 in F2 and 256 in F1.

    • Number of Scans: 4-8 per increment.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[8]

    • Pulse Sequence: Standard HSQC with gradient selection.

    • ¹H Spectral Width: 16 ppm.

    • ¹³C Spectral Width: 180 ppm.

    • Data Points: 1024 in F2 and 256 in F1.

    • Number of Scans: 8-16 per increment.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds, which is key for assembling the molecular skeleton.[9]

    • Pulse Sequence: Standard HMBC with gradient selection.

    • ¹H Spectral Width: 16 ppm.

    • ¹³C Spectral Width: 240 ppm.

    • Data Points: 1024 in F2 and 256 in F1.

    • Number of Scans: 16-32 per increment.

Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase Correction: Manually phase correct all spectra to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

Spectral Interpretation: Assembling the Puzzle

The interpretation of the NMR spectra should be a systematic process, starting with the simplest spectra and building up a complete picture of the molecule.

¹H NMR Analysis

The ¹H NMR spectrum will provide the initial overview of the proton environments. The downfield region (7.5-8.8 ppm) will contain the signals for the four protons of the pyridine ring, while the pyrazole proton will appear as a singlet in the 8.2-8.4 ppm range. The methyl group will be a sharp singlet around 2.5-2.7 ppm. The carboxylic acid proton is expected as a broad singlet at a very downfield chemical shift (12.0-13.0 ppm) and its identity can be confirmed by its disappearance upon the addition of a drop of D₂O to the NMR tube.

¹³C NMR Analysis

The ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule (excluding the methyl carbon). The carbonyl carbon of the carboxylic acid will be the most downfield signal (165-170 ppm). The aromatic region will contain the signals for the pyrazole and pyridine carbons. The methyl carbon will be the most upfield signal (12-14 ppm).

2D NMR Analysis: Confirming Connectivity

The 2D NMR spectra are crucial for the unambiguous assignment of all signals.

  • COSY: The COSY spectrum will show correlations between the adjacent protons on the pyridine ring (H-3' with H-4', H-4' with H-5', and H-5' with H-6'). This allows for the sequential assignment of the pyridine protons.

  • HSQC: The HSQC spectrum will provide direct one-bond ¹H-¹³C correlations. This will allow for the assignment of the carbon signals for all protonated carbons (pyrazole C-3, pyridine C-3', C-4', C-5', C-6', and the methyl carbon).

  • HMBC: The HMBC spectrum is key to identifying the connectivity between the different fragments of the molecule. Key expected correlations include:

    • The methyl protons (CH₃) to the pyrazole carbons C-5 and C-4.

    • The pyrazole proton (H-3) to the pyrazole carbons C-5 and C-4, and to the pyridine carbon C-2'.

    • The pyridine proton H-6' to the pyrazole carbon C-3.

    • The pyrazole proton H-3 to the carbonyl carbon (C=O).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the NMR characterization process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation cluster_final Final Structure prep Weigh & Dissolve in DMSO-d6 acq_1d 1D NMR (¹H, ¹³C) prep->acq_1d acq_2d 2D NMR (COSY, HSQC, HMBC) acq_1d->acq_2d Initial Screening proc FT, Phasing, Baseline Correction, Referencing acq_2d->proc interp_1d 1D Analysis: Chemical Shift, Multiplicity, Integration proc->interp_1d interp_2d 2D Analysis: Connectivity Mapping interp_1d->interp_2d Provisional Assignments final_structure Unambiguous Structure Elucidation interp_2d->final_structure

Caption: Workflow for the NMR characterization of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.

Conclusion

The combination of one- and two-dimensional NMR techniques provides a powerful and reliable method for the complete structural characterization of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid. The protocols and predictive data presented in this application note offer a comprehensive framework for researchers working with this and similar heterocyclic systems. By following this systematic approach, scientists can ensure the structural integrity of their compounds, a fundamental requirement for the advancement of their research in drug discovery and materials science.

References

  • Faure, R., Vincent, E. J., Rousseau, A., & Elguero, J. (2011). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Journal of Heterocyclic Chemistry, 20(5), 1387-1390.
  • Bejan, E., & Dănilă, M. (2012). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Revista de Chimie, 63(1), 74-78.
  • LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Chad's Prep. (2018). 15.5a The Chemical Shift in C 13 and Proton NMR. YouTube. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Al-Jibouri, M. N. (2015). STRUCTURAL STUDY OF COMPLEXES FROM HEXAFLUOROACETYLACETONE, PYRAZOLE, AND ITS PYRAZOLE DERIVATIVE WITH SOME METALS BY FT-IR, AND 1 H-NMR. Journal of Al-Nahrain University, 18(1), 21-28.
  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • ChemHelp ASAP. (2019). chemical shift and ppm values in 1H NMR spectroscopy. YouTube. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Suwiński, J., & Wagner, P. (2011). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Tetrahedron, 67(40), 7756-7761.
  • Carrión, M. D., Chayah, M., Choquesillo-Lazarte, D., Gallo, M. A., Espinosa, A., Entrena, A., & Camacho, M. E. (2012). Characterization of 4, 5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic resonance in chemistry: MRC, 50(1), 58–61.
  • Chemistry Steps. (n.d.). Preparation of Carboxylic Acids. Retrieved from [Link]

  • Claramunt, R. M., Elguero, J., & Marzin, C. (1985). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 23(4), 268-271.
  • Emwas, A. H., Roy, R., McKay, R. T., & Wishart, D. S. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(8), 548.
  • Esteves, P. M., & de M. Carneiro, J. W. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(18), 2045-2067.
  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Retrieved from [Link]

  • Kolehmainen, E., & Knuutinen, J. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic resonance in chemistry: MRC, 48(10), 803–806.
  • Springer Nature Experiments. (2024). NMR Protocols and Methods. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Nanalysis. (2019). 2D NMR Experiments - HETCOR. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

  • LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NMR Characterization of RNA Small Molecule Interactions. PubMed Central. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Tuning the spin-transition properties of pyrene decorated 2,6-Bispyrazolylpyridine based Fe(II) complexes. Dalton Transactions. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

  • LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Elyashberg, M., & Williams, A. (2015). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Magnetic Resonance in Chemistry, 53(6), 447-458.
  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this molecule. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing evidence-based solutions and explaining the chemical principles behind our recommendations.

Overview of the Synthetic Strategy

The synthesis of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is typically achieved through a two-step process. The core of this synthesis is the classic Knorr pyrazole synthesis, a cyclocondensation reaction, followed by a standard ester hydrolysis.[1] The primary challenges lie in controlling regioselectivity during the ring formation and optimizing the isolation of the final amphoteric product.

Our recommended pathway involves:

  • Cyclocondensation: Reaction of 2-hydrazinopyridine with ethyl 2-acetyl-3-oxobutanoate (or a suitable equivalent like ethyl 2-(ethoxymethylene)-3-oxobutanoate) to form the pyrazole ring, yielding Ethyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate.

  • Hydrolysis: Saponification of the resulting ethyl ester to the final carboxylic acid product.

Below is a visual representation of the general experimental workflow.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis cluster_2 Purification reagents 2-Hydrazinopyridine + Ethyl 2-acetyl-3-oxobutanoate intermediate Ethyl 5-methyl-1-(pyridin-2-yl)-1H- pyrazole-4-carboxylate reagents->intermediate Acetic Acid (Solvent/Catalyst) Reflux, 4-6h final_product 5-Methyl-1-(pyridin-2-yl)-1H- pyrazole-4-carboxylic acid intermediate->final_product 1. NaOH (aq), EtOH Reflux, 2-4h 2. Acidify with HCl (aq) purification Precipitation at Isoelectric Point or Recrystallization final_product->purification

Caption: General workflow for the synthesis of the target compound.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Scenario 1: Low Yield in the Cyclocondensation Step

Q: I am getting a very low yield (<30%) for the formation of the pyrazole ester intermediate. My TLC plate shows multiple spots, including unreacted starting material. What are the likely causes and how can I fix this?

A: This is a frequent challenge in pyrazole synthesis and typically points to one of three areas: reaction conditions, reagent quality, or, most critically, the formation of an undesired regioisomer.

Causality and Solution Pathways:

  • Reaction Conditions: The cyclocondensation is sensitive to pH and temperature. Acetic acid is an excellent choice as it serves as both a protic solvent and a mild acid catalyst, which promotes the initial hydrazone formation and subsequent cyclization.

    • Expert Tip: While refluxing in ethanol is common, switching to glacial acetic acid often provides a cleaner reaction and higher yield by ensuring the reaction medium remains acidic, preventing unwanted side reactions.

  • Regioisomer Formation: The reaction of an unsymmetrical hydrazine (2-hydrazinopyridine) with an unsymmetrical 1,3-dicarbonyl compound can lead to two different pyrazole isomers. The pyridyl group can attach to the nitrogen that ultimately becomes N1 (desired) or N2. The product ratio is highly dependent on the reaction conditions and the specific nature of the reactants.[2][3]

    • Mechanistic Insight: The initial nucleophilic attack can occur from either nitrogen of the hydrazine onto either carbonyl of the dicarbonyl compound. The subsequent cyclization and dehydration pathway determines the final regioisomer. Generally, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl first.

    • Solution: Altering the solvent and catalyst can influence the product ratio. See the table below for suggested starting points. Confirming the structure of your product via 2D NMR is essential (see FAQ section).

  • Reagent Quality: 2-hydrazinopyridine can degrade upon storage. It is sensitive to air and light. Using old or discolored starting material will invariably lead to lower yields.

    • Best Practice: Use freshly purchased 2-hydrazinopyridine or purify stored material before use. Ensure your dicarbonyl compound is pure and dry.

Table 1: Recommended Conditions for Cyclocondensation

ParameterCondition A (Standard)Condition B (Optimized)Rationale
Solvent EthanolGlacial Acetic AcidAcetic acid acts as both solvent and catalyst, often leading to cleaner reactions and better regioselectivity.[4]
Temperature Reflux (~78 °C)Reflux (~118 °C)Higher temperature ensures sufficient energy to overcome the activation barrier for cyclization and dehydration.
Reaction Time 8-12 hours4-6 hoursThe reaction is typically faster at the higher temperature of refluxing acetic acid.
Workup Evaporate solvent, extract with EtOAcPour into ice water, neutralize with NaHCO₃, filter precipitatePouring into water precipitates the product, which can often be collected by simple filtration, avoiding tedious extractions.
Scenario 2: Incomplete Ester Hydrolysis

Q: I am struggling to fully convert the ethyl ester to the carboxylic acid. My TLC still shows a significant amount of starting material even after refluxing with NaOH for several hours.

A: Incomplete saponification is usually due to poor solubility of the ester in the aqueous base or insufficient reaction conditions.

Causality and Solution Pathways:

  • Solubility Issues: The pyrazole ester is an organic molecule with limited solubility in a purely aqueous sodium hydroxide solution. This phase separation limits the interaction between the ester and the hydroxide ions, slowing the reaction rate.

    • Solution: Employ a co-solvent system. A mixture of ethanol (or methanol) and water (e.g., 1:1 ratio) is highly effective. The alcohol helps to solubilize the ester, creating a homogeneous solution where the hydrolysis can proceed efficiently.[5] Tetrahydrofuran (THF) is another excellent co-solvent.

  • Insufficiently Forcing Conditions: While NaOH is a strong base, some esters can be stubborn to hydrolyze.

    • Solution 1: Increase the concentration of NaOH from 1M to 2-4M.

    • Solution 2: Increase the reaction temperature. If you are refluxing in an EtOH/Water mixture, the temperature will be around 80-90 °C. Switching to a higher boiling point solvent or using a sealed vessel (with appropriate caution) can increase the reaction rate.

    • Solution 3: Consider using potassium hydroxide (KOH), which is slightly more soluble in alcohols than NaOH, or lithium hydroxide (LiOH), which is often used for sterically hindered esters.[5]

Protocol: Optimized Hydrolysis

  • Dissolve the ethyl ester (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add a solution of NaOH (3.0 eq) in water.

  • Heat the mixture to reflux and monitor the reaction by TLC (e.g., using 10% MeOH in DCM as eluent) until the starting material spot has disappeared (typically 2-4 hours).

  • Cool the reaction to room temperature and proceed with the workup.

Scenario 3: Difficult Product Isolation and Purification

Q: After acidification, my product either oils out or remains in solution. I am losing a lot of material during workup and recrystallization is proving difficult.

A: This is the most common issue for this specific molecule. The product contains a basic pyridine ring and an acidic carboxylic acid group. This makes it amphoteric and zwitterionic, leading to high water solubility at very low or high pH.

Causality and Solution Pathways:

The key to successful isolation is to find the isoelectric point (pI) , the pH at which the molecule has a net neutral charge. At the pI, the molecule's solubility in water is at its minimum, causing it to precipitate out of the solution.

G cluster_0 Low pH (e.g., pH < 2) cluster_1 High pH (e.g., pH > 7) cluster_2 Isoelectric Point (pI ≈ 3-5) low_ph Pyridine is protonated (cationic) Carboxylic acid is neutral Overall Charge: +1 Result: High Water Solubility pi Zwitterionic form is maximized Net Charge: 0 Result: Minimum Water Solubility ACTION: PRECIPITATION high_ph Pyridine is neutral Carboxylic acid is deprotonated (anionic) Overall Charge: -1 Result: High Water Solubility

Caption: pH-dependent solubility of the final product.

Protocol: Isolation by pH Adjustment

  • After hydrolysis, cool the basic reaction mixture in an ice bath.

  • Slowly add 2M HCl dropwise with vigorous stirring. Monitor the pH of the solution with a pH meter or pH paper.

  • You will observe the formation of a precipitate. Continue adding acid slowly until you reach the point of maximum precipitation. This is typically between pH 3 and 5 .

  • Crucial Step: Do not overshoot the pH. If you add too much acid and the pH drops too low (e.g., <2), your precipitate may redissolve as the pyridine nitrogen becomes protonated.

  • Once at the optimal pH, stir the slurry in the ice bath for another 30-60 minutes to maximize crystallization.

  • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of a cold organic solvent like ethanol or acetone to remove impurities.

  • Dry the product under vacuum. If further purification is needed, recrystallization from an ethanol/water or acetic acid/water mixture is often successful.[6]

Part 2: Frequently Asked Questions (FAQs)

Q: How can I be certain that I have synthesized the correct N-1 regioisomer and not the N-2 isomer?

A: This is a critical question of structural validation. While 1D ¹H and ¹³C NMR provide initial evidence, definitive proof requires 2D NMR spectroscopy, specifically a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.[3][7]

  • Rationale: In the desired N-1 isomer, the pyridyl ring is attached to the nitrogen adjacent to the methyl-substituted carbon (C5). The proton on the pyridyl ring closest to the pyrazole ring (the H6' proton) will be in close spatial proximity to the methyl group protons on the pyrazole ring.

  • Experimental Evidence: A NOESY experiment will show a cross-peak correlation between the signals for the pyrazole's methyl protons and the H6' proton of the pyridine ring. The absence of this correlation would strongly suggest the formation of the N-2 isomer. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can also be used to confirm connectivity.[8]

Q: What are the primary safety concerns I should be aware of during this synthesis?

A:

  • 2-Hydrazinopyridine: Hydrazine derivatives are toxic and should be handled with care in a well-ventilated fume hood. They are suspected carcinogens. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Glacial Acetic Acid: Corrosive and has a strong, irritating odor. Handle in a fume hood.

  • Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes. The hydrolysis reaction is exothermic, especially during the initial mixing and subsequent neutralization. Always cool the solution before acidification and add acid slowly.

Q: Can I use a different starting material instead of ethyl 2-acetyl-3-oxobutanoate?

A: Yes, other 1,3-dicarbonyl equivalents can be used. A very common and effective alternative is ethyl 2-(ethoxymethylene)-3-oxobutanoate . This reagent often provides better regioselectivity in reactions with substituted hydrazines because the enol ether group directs the initial attack of the more substituted hydrazine nitrogen (the one attached to the pyridine ring) to the ketone carbonyl, leading favorably to the desired N-1 isomer after cyclization.[9]

References

  • IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Piras, M., et al. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. PMC - NIH. Available at: [Link]

  • Müller, T. J. J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • Khandelwal, P., et al. (2024). Pyrazoline Synthesis via Saccharomyces cerevisiae-Cat. Scientia Research Library Journal of Applied Chemistry. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • TSI Journals. (2012). Synthesis, characterization and antimicrobial study of some novel 3-oxo-butanoate derivatives. Available at: [Link]

  • Götzinger, A. C., et al. (2021). One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Funar-Timofei, S., et al. (2019). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. MDPI. Available at: [Link]

  • ResearchGate. (2022). Proposed mechanism for the cyclocondensation reaction between 3-aryl-1-(thiophen-2-yl)prop-2-en-1-ones and aminoguanidine hydrochloride in the presence of KOH. Available at: [Link]

  • PrepChem.com. Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available at: [Link]

  • Kantminienė, K., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available at: [Link]

  • Kantminienė, K., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available at: [Link]

  • Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Available at: [Link]

  • Wiley Online Library. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Available at: [Link]

  • PrepChem.com. Preparation of ethyl 2-ethyl-3-oxobutanoate. Available at: [Link]

  • Kantminienė, K., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH. Available at: [Link]

  • Fun, H.-K., et al. (2009). Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate. PMC - NIH. Available at: [Link]

  • PubChem. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Available at: [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Google Patents. Process for preparing 5-methyl pyrazine-2-carboxylic acid.

Sources

troubleshooting solubility issues with 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing solubility challenges with 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested methodologies to ensure you can confidently prepare this compound for your experiments.

Section 1: Understanding the Core Problem: The Physicochemical Profile

Before troubleshooting, it's crucial to understand the inherent properties of the molecule that govern its solubility. Its structure contains competing features that make dissolution a non-trivial challenge.

Q1: What are the key structural features of this compound that influence its solubility?

Answer: The solubility behavior of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is dictated by three primary components:

  • An Acidic Carboxylic Acid Group (-COOH): This group is ionizable. At a pH above its acid dissociation constant (pKa), it will deprotonate to form a negatively charged carboxylate ion (-COO⁻). This ionic form is significantly more polar and thus more soluble in aqueous solutions.

  • A Basic Pyridinyl Nitrogen: The nitrogen atom in the pyridine ring is basic and can accept a proton to form a positively charged pyridinium ion. This typically occurs at a pH below its pKa.

  • A Largely Aromatic, Rigid Core: The fused pyrazole and pyridine rings create a flat, hydrophobic structure. This aromatic core promotes intermolecular stacking in the solid state (crystal lattice), which requires significant energy to break apart during dissolution.

Because the molecule possesses both an acidic and a basic functional group, it is zwitterionic . This means it can exist as a neutral molecule with both a positive and a negative charge, particularly at a specific pH known as its isoelectric point (pI). At or near the pI, the compound's net charge is zero, leading to strong intermolecular electrostatic interactions and minimal attraction to water molecules, resulting in its lowest aqueous solubility.

Q2: What are the predicted pKa values, and how do they create a pH-solubility profile?
  • The carboxylic acid pKa is likely in the range of 3.0 - 4.0 , similar to other pyrazole carboxylic acids. For instance, the related 5-Methyl-1-phenylpyrazole-4-carboxylic acid has a predicted pKa of approximately 3.38.[1]

  • The pyridine nitrogen pKa is likely around 5.0 - 5.5 , similar to pyridine itself.

This leads to three primary pH-dependent states, each with a different solubility profile:

  • Low pH (e.g., pH < 2): Both the carboxylic acid and the pyridine nitrogen are protonated. The molecule carries a net positive charge (cationic form), which should enhance aqueous solubility.

  • Intermediate pH (e.g., pH ≈ 3.5 - 5.0): This is the region around the isoelectric point. The carboxylic acid is deprotonated (-COO⁻) and the pyridine is protonated, forming a zwitterion with a net zero charge. Aqueous solubility will be at its minimum in this range.

  • High pH (e.g., pH > 7): The carboxylic acid is deprotonated (-COO⁻) while the pyridine nitrogen is neutral. The molecule carries a net negative charge (anionic form), which significantly enhances aqueous solubility.

cluster_low_ph Low pH (e.g., < 2) cluster_pi Isoelectric Point (pI ≈ 3.5-5) cluster_high_ph High pH (e.g., > 7) node_cation Cationic Form (Net Positive Charge) Solubility: Moderate to High edge_oh_minus_2 - H⁺ / + OH⁻ node_cation->edge_oh_minus_2 node_zwitterion Zwitterionic Form (Net Zero Charge) Solubility: MINIMUM edge_oh_minus - H⁺ / + OH⁻ node_zwitterion->edge_oh_minus edge_h_plus_2 + H⁺ node_zwitterion->edge_h_plus_2 node_anion Anionic Form (Net Negative Charge) Solubility: HIGH edge_h_plus + H⁺ node_anion->edge_h_plus edge_h_plus->node_zwitterion edge_oh_minus->node_anion edge_h_plus_2->node_cation edge_oh_minus_2->node_zwitterion

Caption: pH-dependent forms and their relative aqueous solubility.

Section 2: Frequently Asked Questions & Quick Troubleshooting

Q3: My compound won't dissolve in neutral water or PBS (pH 7.4). What is the first and most effective step?

Answer: The most direct approach is to modify the pH to ionize the molecule. Since you are at pH 7.4, the carboxylic acid is already deprotonated, but you might be forming an insoluble salt or the solubility is simply low. The most reliable method is to drive the equilibrium fully to the highly soluble anionic form.

Quick Fix:

  • Add a small amount of a basic solution, such as 0.1 M NaOH or 1 M NaHCO₃, dropwise to your suspension.

  • Sonication or gentle warming (e.g., to 30-40°C) can help accelerate dissolution.

  • Continue adding the base until the solid fully dissolves. The resulting solution will be basic (pH > 8). You can then carefully adjust the pH back towards your target if your experiment allows, but be cautious of precipitation.

Q4: I need to dissolve the compound in an organic solvent for a chemical reaction. What should I use?

Answer: Due to its polar functional groups and rigid structure, the compound will have poor solubility in non-polar solvents like hexanes or toluene. You need a polar solvent capable of disrupting the crystal lattice.

Recommended Solvents:

  • Primary Choices (High Solubility): Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points. They are strong hydrogen bond acceptors and can effectively solvate the molecule.

  • Secondary Choices (Moderate Solubility): Polar protic solvents like methanol or ethanol may work, but often require heating.

  • Poor Choices (Low Solubility): Dichloromethane (DCM), Chloroform, Diethyl Ether, Ethyl Acetate.

A patent related to the decarboxylation of heterocyclic carboxylic acids notes the use of DMF as a suitable solvent at elevated temperatures.[2]

Q5: The compound was dissolved, but it crashed out of my aqueous buffer. Why did this happen?

Answer: This is a classic sign of pH-dependent precipitation. The pH of your solution likely shifted towards the compound's isoelectric point (pI), where it is least soluble. This can happen for several reasons:

  • Insufficient Buffering Capacity: The buffer was not strong enough to resist pH changes when other components were added.

  • Addition of Acidic Reagents: Adding an acidic compound to your solution lowered the pH into the insoluble zwitterionic range.

  • "pH Shock": If you prepared a concentrated stock in a high-pH solvent (like 0.1 M NaOH) and diluted it into a buffer with a much lower pH, the localized pH change at the point of mixing can cause immediate precipitation before the buffer can equilibrate.

Section 3: In-Depth Methodologies & Experimental Protocols

Q6: How do I systematically determine the optimal pH and create a solubility curve for my aqueous application?

Answer: Performing a pH-solubility profile is a fundamental and invaluable experiment. This provides quantitative data to guide all future formulation efforts.

  • Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12).

  • Equilibration: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials (e.g., 5-10 mg in 1 mL). Ensure undissolved solid remains.

  • Mixing: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure the solution reaches equilibrium. A shaker or rotator is ideal.

  • Separation: After equilibration, separate the undissolved solid from the saturated solution. Centrifugation at high speed is effective.

  • Quantification: Carefully take a known volume of the clear supernatant and dilute it into a suitable solvent (e.g., DMSO or 0.1 M NaOH) for analysis. Quantify the concentration using a calibrated analytical method like HPLC-UV or UV-Vis spectroscopy.

  • Data Plotting: Plot the measured solubility (mg/mL or µM) on the y-axis against the buffer pH on the x-axis to visualize the solubility curve.

start Start: Excess Solid Compound step1 1. Add to Buffers (pH 2 to 12) start->step1 step2 2. Equilibrate (e.g., 24h at 25°C) step1->step2 step3 3. Separate Solid (Centrifugation) step2->step3 step4 4. Sample Supernatant step3->step4 step5 5. Dilute & Quantify (e.g., HPLC-UV) step4->step5 end End: pH vs. Solubility Data step5->end

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrazole Synthesis. As Senior Application Scientists, we understand that while pyrazole synthesis is a cornerstone of heterocyclic chemistry, achieving optimal yields and purity can be a nuanced challenge. This guide is structured to address the specific, practical issues you may encounter at the bench. We will delve into the causality behind experimental choices, providing you with the rationale needed to troubleshoot effectively and optimize your reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you diagnose and solve common problems encountered during pyrazole synthesis, particularly focusing on the widely used condensation reaction between 1,3-dicarbonyl compounds and hydrazines (the Knorr pyrazole synthesis and related methods).[1][2][3][4]

Issue 1: Low or No Product Yield

A low yield is one of the most frequent challenges. The root cause can often be traced back to several key factors in the reaction setup.

Possible Cause & Recommended Action

  • Suboptimal pH: The pH of the reaction medium is critical.[5]

    • Explanation: The condensation and subsequent cyclization are often acid-catalyzed.[3][5][6] Protonation of a carbonyl oxygen activates the carbonyl carbon for nucleophilic attack by the hydrazine.[5] However, excessively acidic conditions (pH < 3) can favor the formation of furan byproducts, especially in Paal-Knorr type syntheses.[7][8]

    • Troubleshooting:

      • If using neutral conditions, consider adding a catalytic amount of a weak acid like glacial acetic acid.[6][9]

      • If using strong acid, ensure the pH is maintained between 3 and 6.[10] A buffer system can be employed for sensitive substrates.

      • For reactions involving arylhydrazine hydrochlorides, the release of HCl may be sufficient to catalyze the reaction, but in some cases, the addition of a base scavenger or a different solvent system might be necessary to modulate acidity.[2]

  • Incorrect Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics.

    • Explanation: Traditionally, polar protic solvents like ethanol are used.[2][11] However, for certain substrates, aprotic dipolar solvents such as DMF, DMAc, or NMP have been shown to improve yields and regioselectivity, especially at room temperature.[1][2] Fluorinated alcohols like TFE and HFIP can also enhance regioselectivity.[12]

    • Troubleshooting:

      • If your starting materials have poor solubility in the chosen solvent, consider switching to an alternative.

      • For sluggish reactions in ethanol, a switch to DMAc or DMF could accelerate the dehydration steps and improve yield.[2]

      • Solvent-free conditions, sometimes assisted by microwave irradiation or a catalyst like tetrabutylammonium bromide (TBAB), can offer a green and efficient alternative.[13][14]

  • Inappropriate Temperature and Reaction Time:

    • Explanation: While many pyrazole syntheses proceed efficiently at room temperature, some require heating to overcome activation barriers.[1][11] However, prolonged heating or excessively high temperatures can lead to degradation of starting materials or products.[7][11] The optimal temperature is substrate-dependent.[15][16][17]

    • Troubleshooting:

      • Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[7][9][18]

      • If the reaction is slow at room temperature, gradually increase the temperature (e.g., to 60-80 °C) and monitor for product formation and byproduct development.[11]

      • Be aware that increasing the temperature above an optimum can sometimes lead to lower yields.[11]

  • Catalyst Inefficiency or Absence:

    • Explanation: While many Knorr-type syntheses are acid-catalyzed, various other catalysts can promote the reaction, offering advantages in terms of yield, reaction time, and environmental impact.[1][19]

    • Troubleshooting:

      • Consider employing catalysts like nano-ZnO, molecular iodine, or silver salts, which have been reported to give excellent yields under mild conditions.[1][2]

      • For multicomponent reactions, catalysts like 4-toluenesulfonic acid can be effective.[11]

Issue 2: Formation of Regioisomers

When using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, the formation of a mixture of two regioisomers is a common challenge.[1][4][6]

Possible Cause & Recommended Action

  • Lack of Steric or Electronic Differentiation:

    • Explanation: The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons. The regioselectivity is governed by the relative electrophilicity of the carbonyl carbons and the nucleophilicity of the different nitrogen atoms in the hydrazine, as well as steric hindrance.[6][12]

    • Troubleshooting:

      • Solvent Modification: Changing the solvent can significantly influence regioselectivity. Aprotic dipolar solvents (DMF, DMAc) or fluorinated alcohols (TFE, HFIP) have been shown to improve regioselectivity compared to ethanol.[2][12]

      • Strategic Use of Catalysts: Lewis acids can be used to selectively activate one carbonyl group over the other.[1]

      • Temperature Control: In some systems, the reaction temperature can influence the ratio of regioisomers. Experimenting with different temperatures is advisable.

      • Purification: If a mixture is unavoidable, separation by column chromatography is the most common solution.[1][20] Experiment with different solvent systems (e.g., hexane/ethyl acetate gradients) to achieve optimal separation.[20][21]

Issue 3: Product Purification Challenges

Even with a successful reaction, isolating a pure product can be difficult.

Possible Cause & Recommended Action

  • Product is an Oil and Will Not Solidify:

    • Explanation: The presence of residual solvent or impurities can lower the melting point of your product, causing it to remain an oil.[20]

    • Troubleshooting:

      • High-Vacuum Evaporation: Ensure all volatile solvents are thoroughly removed.[20]

      • Column Chromatography: This is a highly effective method for purifying oily products.[20] For basic pyrazoles that may streak on acidic silica gel, consider deactivating the silica with triethylamine (e.g., 0.1-1% in the eluent) or using neutral alumina.[20][22]

      • Salt Formation: Treat the oily product with an acid (e.g., HCl) to form a salt, which is often a crystalline solid that can be purified by recrystallization.[20] The pure pyrazole can then be recovered by neutralization.

  • Difficulty with Recrystallization ("Oiling Out"):

    • Explanation: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[23][24]

    • Troubleshooting:

      • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.[23]

      • Slow Cooling: Allow the solution to cool as slowly as possible to promote gradual crystal formation.[23]

      • Change Solvent System: Experiment with different solvent combinations.[23]

      • Use a Seed Crystal: Introduce a tiny crystal of pure product to the cooled, supersaturated solution to induce crystallization.[23]

  • Colored Impurities in the Final Product:

    • Explanation: Color may indicate the presence of trace impurities or degradation products.[20][24]

    • Troubleshooting:

      • Charcoal Treatment: Dissolve the compound in a suitable solvent, add a small amount of activated charcoal, stir, and then filter through celite.[20][23] Be aware this may slightly reduce your yield.[24]

      • Recrystallization: This technique is often effective at leaving colored impurities behind in the mother liquor.[20][23]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for pyrazole synthesis? A1: The most prevalent and historically significant method is the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[1][2][4][25] This is often referred to as the Knorr pyrazole synthesis, first reported in 1883.[3][9]

Q2: How can I improve the regioselectivity of my reaction with an unsymmetrical diketone? A2: Improving regioselectivity involves manipulating the reaction conditions to favor one reaction pathway over another. Key strategies include:

  • Solvent Choice: Switching from traditional solvents like ethanol to aprotic dipolar solvents (e.g., N,N-dimethylacetamide) or fluorinated alcohols (e.g., trifluoroethanol) can significantly enhance regioselectivity.[2][12]

  • pH Control: Carefully controlling the pH can influence which carbonyl is more readily attacked.[5]

  • Protecting Groups: In more complex syntheses, temporarily protecting one carbonyl group can enforce the desired regiochemistry.

Q3: My pyrazole is basic and sticks to the silica gel column. What should I do? A3: This is a common issue. To mitigate this, you can deactivate the silica gel by preparing your column slurry with a solvent system containing a small amount of a base, such as 0.5-1% triethylamine.[22][24] Alternatively, using neutral alumina as the stationary phase is an excellent option.[22]

Q4: Are there "green" or more environmentally friendly methods for pyrazole synthesis? A4: Yes, there is significant research into green synthetic strategies.[13][19] These include:

  • Solvent-Free Reactions: Performing the reaction neat, often with microwave assistance to reduce reaction times.[14]

  • Aqueous Conditions: Some methods have been developed to work in water, reducing the need for volatile organic solvents.[11]

  • Use of Eco-Friendly Catalysts: Employing catalysts like nano-ZnO or biocatalysts provides a more sustainable approach.[1][2][18]

Data Presentation & Protocols

Table 1: Optimization of Reaction Conditions - A Comparative Summary

This table summarizes key parameters that can be adjusted to optimize your pyrazole synthesis, based on literature findings.

ParameterConventional ConditionsOptimized/Alternative ConditionsRationale & Key Benefit(s)
Solvent Ethanol, Methanol[2]N,N-Dimethylacetamide (DMAc), DMF[1][2]; Trifluoroethanol (TFE)[12]; Solvent-free[13][14]Improved yields, enhanced regioselectivity, faster reaction times, reduced environmental impact.[2][12][13]
Catalyst Acetic Acid, HCl[3][6]Nano-ZnO[1][2], Molecular Iodine[1], Silver salts (e.g., AgOTf)[1]Higher efficiency, milder conditions, excellent yields, sometimes avoids acid-sensitive byproduct formation.[1]
Temperature RefluxRoom Temperature to 60 °C[1][11]Milder conditions can improve selectivity and prevent degradation of sensitive substrates.[15][16]
Energy Source Conventional HeatingMicrowave Irradiation[14]Drastically reduced reaction times and often improved yields.[14]
Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a starting point for the synthesis of a substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine. Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[6][21]

Materials:

  • 1,3-Dicarbonyl Compound (1.0 eq)

  • Hydrazine derivative (1.0 - 1.2 eq)

  • Solvent (e.g., Ethanol or DMAc)

  • Catalyst (e.g., Glacial Acetic Acid, 3-5 drops)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (e.g., ethanol, 5-10 mL per mmol of dicarbonyl).

  • Reagent Addition: Add the hydrazine derivative (1.0-1.2 eq) to the solution, followed by the catalytic amount of glacial acetic acid.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C). The optimal temperature and time will depend on the specific substrates.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material (1,3-dicarbonyl) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, collect it by vacuum filtration and wash with a small amount of cold solvent.[9]

    • If the product does not precipitate, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water) or by column chromatography on silica gel.[20][21][23]

Visualizations

Workflow for Troubleshooting Low Yield in Pyrazole Synthesis

This diagram outlines a logical progression for diagnosing and resolving low product yields.

G start Low Yield Observed check_pH Verify Reaction pH (Is it optimal, ~3-6?) start->check_pH adjust_pH Adjust pH: - Add catalytic acid (e.g., AcOH) - Use a buffer check_pH->adjust_pH No check_solvent Evaluate Solvent System (Solubility? Reactivity?) check_pH->check_solvent Yes adjust_pH->check_solvent change_solvent Change Solvent: - Try DMAc, DMF, or TFE - Consider solvent-free check_solvent->change_solvent No check_temp Assess Temperature & Time (Reaction monitored by TLC?) check_solvent->check_temp Yes change_solvent->check_temp optimize_temp Optimize Temperature: - Gradual increase (e.g., to 60°C) - Reduce time if degradation occurs check_temp->optimize_temp No check_catalyst Consider Catalyst (Is one needed/optimal?) check_temp->check_catalyst Yes optimize_temp->check_catalyst add_catalyst Introduce Catalyst: - Nano-ZnO, Iodine, etc. check_catalyst->add_catalyst No success Yield Improved check_catalyst->success Yes add_catalyst->success

Caption: Troubleshooting workflow for low pyrazole synthesis yield.

Key Steps in the Knorr Pyrazole Synthesis

This diagram illustrates the fundamental mechanistic steps of the reaction.

G cluster_0 Reactants cluster_1 Reaction Pathway cluster_2 Product Dicarbonyl 1,3-Dicarbonyl Condensation Condensation (Forms Hydrazone) Dicarbonyl->Condensation + H+ (cat.) Hydrazine Hydrazine Hydrazine->Condensation + H+ (cat.) Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration (Aromatization) Cyclization->Dehydration - H2O Pyrazole Pyrazole Ring Dehydration->Pyrazole

Caption: Core mechanistic pathway of the Knorr pyrazole synthesis.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]

  • From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. (n.d.). ACS Publications. [Link]

  • Process for the preparation of pyrazoles. (n.d.).
  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC - NIH. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). PubMed. [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. [Link]

  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (n.d.). ResearchGate. [Link]

  • Optimization of the reaction conditions for the synthesis of pyrazole... (n.d.). ResearchGate. [Link]

  • Optimization of reaction conditions. (n.d.). ResearchGate. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]

  • Synthetic pathway for solvent-free preparations of pyrazole derivatives. (n.d.). ResearchGate. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). NIH. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Archiv der Pharmazie. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online. [Link]

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025). scielo.br. [Link]

  • Purification of Amino-Pyrazoles. (2022). Reddit. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. [Link]

Sources

Technical Support Center: Purification of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification of a Heterocyclic Carboxylic Acid

Welcome to the technical support guide for the preparative HPLC purification of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (MW: 203.20 g/mol [1]). This molecule, containing both a basic pyridine moiety and an acidic carboxylic acid group, presents unique and predictable challenges in reversed-phase chromatography. Its polar, zwitterionic nature often leads to issues such as poor retention on traditional stationary phases and significant peak tailing.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond generic advice to provide a structured, scientifically-grounded framework for developing a robust purification method. We will dissect the molecule's inherent chemical properties to understand its chromatographic behavior and provide a clear, actionable path from analytical method development to successful preparative-scale isolation.

Section 1: Understanding the Analyte's Chromatographic Personality

The structure of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is the primary determinant of its behavior on an HPLC column. A proactive analysis of its functional groups allows us to anticipate and mitigate common purification problems.

Table 1: Key Physicochemical Properties and Chromatographic Implications

PropertyFeatureImplication in Reversed-Phase HPLC
Polarity Contains multiple heteroatoms (N, O) and is ionizable.The compound is highly polar, which can lead to poor retention on non-polar stationary phases like standard C18. It may elute in or near the solvent front with highly aqueous mobile phases.[2]
Acidic Group Carboxylic Acid (-COOH)The charge state is pH-dependent. At pH values above its pKa, it will be deprotonated (-COO⁻), making it more polar and less retained. To maximize retention, the mobile phase pH should be kept low to maintain the neutral form.[3][4]
Basic Group Pyridine RingThe nitrogen atom is basic and can be protonated at low pH. More critically, this basic site can engage in strong secondary ionic interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based columns, causing significant peak tailing.[5][6][7]
UV Chromophore Aromatic Rings (Pyridine, Pyrazole)The molecule possesses strong UV absorbance, making UV-based detection straightforward and sensitive. A UV scan should be performed to determine the optimal wavelength for detection.
Ionization Zwitterionic PotentialThe presence of both acidic and basic centers means the molecule's overall charge is highly sensitive to pH. This can be leveraged to control retention but requires careful and consistent mobile phase buffering for reproducible results.[8]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial questions to quickly orient your method development process.

Q1: What is the best starting HPLC column for this compound? A: A standard C18 column is often a good starting point, but due to the compound's polarity, you may face retention challenges. A superior choice would be a modern, high-purity silica column with robust end-capping to minimize silanol interactions.[6] If retention is still insufficient, consider a "polar-embedded" phase (e.g., with amide or carbamate groups) which provides enhanced retention for polar analytes and is more stable in highly aqueous mobile phases.[9]

Q2: Why is my peak for 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid tailing severely? A: Peak tailing is the most common issue for basic compounds like pyridines.[5] It is primarily caused by the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the silica stationary phase.[6][7] This secondary retention mechanism leads to a distorted peak shape.

Q3: What is a good starting mobile phase? A: A simple and effective starting point is a gradient of Acetonitrile (ACN) and water, with an acidic modifier. Use 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) in both the aqueous (A) and organic (B) solvents.[4] The acid serves two key purposes: it suppresses the ionization of the carboxylic acid group to enhance retention, and it protonates the surface silanols, minimizing their interaction with the basic pyridine moiety to improve peak shape.[3][7]

Q4: How should I prepare my sample for injection? A: Whenever possible, dissolve your crude sample directly in the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA).[10] If solubility is an issue, you can use a stronger solvent like DMSO or DMF, but ensure the injection volume is small to avoid solvent effects that can distort the peak shape. Always filter your sample through a 0.45 µm syringe filter before injection to prevent particulates from clogging the column or system.[11]

Section 3: In-Depth Troubleshooting Guide

This guide provides structured solutions to specific problems you may encounter during your purification.

Problem Area 1: Peak Shape Issues

Q: My peak shows significant tailing (Asymmetry Factor > 1.2). How do I make it more symmetrical? A: A systematic approach is required to address the underlying chemical interactions.

  • Optimize Mobile Phase pH: This is the most critical factor. Ensure you are using an acidic modifier.

    • Action: Use a mobile phase containing 0.1% Formic Acid (pH ~2.7) or 0.1% Trifluoroacetic Acid (pH ~2). TFA is a stronger ion-pairing agent and can often produce sharper peaks for basic compounds, but it is more difficult to remove during fraction dry-down.

    • Rationale: A low pH protonates the residual silanol groups on the stationary phase, reducing their capacity for secondary interactions with the basic pyridine nitrogen.[7][12]

  • Evaluate Your Column: Not all C18 columns are the same.

    • Action: Use a modern, high-purity, end-capped C18 column. If tailing persists, switch to a column specifically designed for polar or basic compounds, such as one with a polar-embedded stationary phase or a hybrid particle technology.

    • Rationale: High-purity silica has fewer metal contaminants, and dense end-capping physically blocks access to many residual silanols, leading to better peak shapes for basic analytes.[6][13]

  • Check for Column Overload: Injecting too much mass can cause peak distortion.

    • Action: Reduce the injection volume or dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.

    • Rationale: Overloading saturates the stationary phase, leading to a non-ideal distribution of the analyte and causing peak distortion, often tailing or fronting.[5][12]

Workflow for Troubleshooting Peak Tailing

G start Start: Tailing Peak Observed check_ph Is Mobile Phase pH < 3? (e.g., 0.1% FA or TFA) start->check_ph adjust_ph Action: Add 0.1% FA or TFA to Mobile Phase A and B check_ph->adjust_ph No check_load Is Sample Load Too High? check_ph->check_load Yes adjust_ph->start Re-analyze reduce_load Action: Reduce Injection Volume or Concentration by 10x check_load->reduce_load Yes check_column Is Column Old or Not Suited for Bases? check_load->check_column No reduce_load->start Re-analyze change_column Action: Use Modern End-Capped or Polar-Embedded Column check_column->change_column Yes success Result: Symmetrical Peak check_column->success No, problem likely elsewhere change_column->start Re-analyze

Caption: A decision tree for systematically troubleshooting peak tailing.

Problem Area 2: Retention & Resolution Issues

Q: My compound elutes very early, close to the solvent front. How can I increase its retention time? A: This is expected for a polar compound on a reversed-phase column.

  • Decrease Mobile Phase Strength:

    • Action: Lower the initial percentage of organic solvent (ACN or Methanol) in your gradient. For example, if you start at 10% ACN, try starting at 5% or even 2%.

    • Rationale: In reversed-phase HPLC, retention is inversely proportional to the amount of organic solvent in the mobile phase. Reducing the organic content makes the mobile phase more polar, increasing the interaction of your analyte with the non-polar stationary phase.[4]

  • Change Organic Modifier:

    • Action: If you are using Methanol, try switching to Acetonitrile.

    • Rationale: Acetonitrile is generally a weaker solvent than methanol in reversed-phase chromatography, which will lead to longer retention times for most compounds. It also offers the benefit of lower viscosity and better UV transparency.[14]

  • Use a More Retentive Column:

    • Action: Switch to a column with a higher carbon load or a polar-embedded phase designed for retaining polar compounds.[9]

    • Rationale: These specialized columns offer different retention mechanisms beyond simple hydrophobicity, enhancing interaction with polar analytes.

Q: My target peak is not well-resolved from an impurity. What can I do? A: Improving resolution requires manipulating the selectivity of your separation.

  • Optimize the Gradient Slope:

    • Action: Make your gradient shallower (i.e., increase the gradient time over the same organic percentage range). For example, change a 0-100% ACN gradient over 10 minutes to one over 20 minutes.

    • Rationale: A shallower gradient gives the analytes more time to interact with the stationary phase, allowing for finer separation between closely eluting compounds.[15]

  • Switch the Organic Solvent:

    • Action: Change the organic modifier from Acetonitrile to Methanol (or vice-versa).

    • Rationale: Solvents like methanol and acetonitrile have different chemical properties that can alter their interaction with the analyte and stationary phase, thus changing the selectivity and potentially resolving co-eluting peaks.[4]

  • Adjust the pH:

    • Action: If using 0.1% Formic Acid, try 0.1% Trifluoroacetic Acid.

    • Rationale: Even small changes in pH or the type of modifier can alter the ionization state and conformation of the analyte and impurities, leading to changes in retention and selectivity.[16]

Section 4: Experimental Protocols

Protocol 1: Analytical Method Development

This protocol provides a step-by-step workflow for developing a robust analytical method suitable for scale-up.

  • System & Column Setup:

    • HPLC System: Any standard analytical HPLC with a UV detector.

    • Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm or wavelength of maximum absorbance.

  • Scouting Gradient:

    • Run a fast "scouting" gradient to determine the approximate elution conditions.

    • Gradient Program: 5% B to 95% B over 10 minutes. Hold at 95% B for 2 minutes. Return to 5% B and re-equilibrate for 3 minutes.

    • Injection: Inject 5 µL of a ~1 mg/mL sample solution.

  • Gradient Optimization:

    • Based on the retention time (t_R) from the scouting run, design an optimized, shallower gradient focused around the elution of your target compound.

    • Example: If the peak elutes at 6 minutes in the scouting run (corresponding to ~50% B), a good optimized gradient would be 30% B to 60% B over 15 minutes. This will improve resolution around your target peak.[15]

  • Final Assessment:

    • Confirm that the final method provides a symmetrical peak for the target compound, good resolution from impurities, and a reasonable run time.

Protocol 2: Mass-Directed Preparative Purification

This protocol outlines the steps for scaling up the optimized analytical method for purification.

  • Scale-Up Calculation:

    • Use the analytical method as a basis. The flow rate and injection volume are scaled geometrically based on the column cross-sectional area.

    • Formula: Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)

    • Example: Scaling from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column:

      • Scaling Factor = (10.6 mm)² / (2.3 mm)² ≈ 21.2

      • Preparative Flow Rate = 1.0 mL/min × 21.2 ≈ 21.2 mL/min.

  • System & Column Setup:

    • HPLC System: Preparative HPLC with a mass spectrometer (e.g., Single Quadrupole) and an automated fraction collector.

    • Column: C18, 21.2 x 150 mm, 5 µm (or similar preparative dimensions).

    • Mobile Phase: Same as the optimized analytical method (e.g., 0.1% FA in Water/ACN). Use HPLC-grade solvents to avoid contaminating your final product.[10]

    • Flow Rate: As calculated in the scale-up step.

  • Mass Spectrometer Setup:

    • Ionization Mode: Electrospray Ionization Positive (ESI+). The pyridine and pyrazole nitrogens are likely to protonate.

    • Target Ion: Set the MS to trigger fraction collection based on the [M+H]⁺ ion for your compound. For 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, the target mass is 204.2 m/z.

    • Rationale: Mass-directed purification is highly specific, ensuring that only fractions containing your compound of interest are collected, which saves time and reduces post-purification analysis.[17][18]

  • Fraction Collection Strategy:

    • Set the fraction collector to trigger based on the target mass signal from the MS detector.[19]

    • For higher purity, a dual-triggering strategy can be employed, requiring both a mass signal AND a UV signal slope or threshold to be met.[17] This prevents collection triggered by low-level ion signals in the baseline.

    • Ensure the delay volume between the detector and the fraction collector nozzle is correctly calibrated to avoid losing the beginning or end of your peak.[20][21]

  • Post-Purification Analysis:

    • Combine the collected fractions containing your pure compound.

    • Analyze a small aliquot of the pooled fractions using the initial analytical HPLC method to confirm purity.

    • Remove the solvent via lyophilization or rotary evaporation.

General Purification Workflow Diagram

G cluster_analytical Phase 1: Analytical Method Development cluster_prep Phase 2: Preparative Scale-Up cluster_final Phase 3: Analysis & Isolation a1 Prepare Sample (~1 mg/mL) a2 Run Scouting Gradient on Analytical Column a1->a2 a3 Optimize Gradient for Resolution & Peak Shape a2->a3 a4 Final Analytical Method a3->a4 p1 Calculate Prep Scale (Flow Rate, Loading) a4->p1 Use as Basis for Scale-up p3 Run Prep HPLC with Mass-Directed Fraction Collection p1->p3 p2 Prepare Crude Sample (High Concentration) p2->p3 p4 Collect Fractions Containing Target Mass [M+H]⁺ p3->p4 f1 Analyze Purity of Collected Fractions (QC) p4->f1 f2 Pool Pure Fractions f1->f2 f3 Evaporate Solvent (Lyophilization) f2->f3 f4 Isolated Pure Compound f3->f4

Caption: Workflow from analytical development to final purified compound.

References

  • HPLC Troubleshooting Guide. (n.d.). ACE.
  • Developing Strategies for Preparative HPLC. (n.d.). Separation Science.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (2025, December). Benchchem.
  • A Guide to Fraction Collection in Chromatography. (n.d.). Gilson.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • HPLC Separation of Pyridinecarboxylic Acids. (n.d.). SIELC Technologies.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • Technical Support Center: Optimizing Polar Analyte Retention in Reversed-Phase HPLC. (n.d.). Benchchem.
  • Troubleshooting Guide. (n.d.). Phenomenex.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025, November 30). MicroSolv.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • Introduction to Preparative HPLC. (n.d.). LCGC International.
  • HPLC problems with very polar molecules. (n.d.). Axion Labs.
  • Peptide Isolation – Considerations for Mass-Directed Purification. (n.d.). Waters Corporation.
  • High-throughput mass-directed parallel purification incorporating a multiplexed single quadrupole mass spectrometer. (n.d.). PubMed.
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25).
  • Optimal Fraction Collecting in Preparative LC/MS. (n.d.). American Chemical Society.
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025, January 8). Mastelf.
  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (n.d.).
  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
  • Demonstration of Fraction Collection in Preparative HPLC Analysis. (2024, April 5). YouTube.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International.
  • Optimized Chromatography for Mass-Directed Purification of Peptides. (n.d.). Waters.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Mass Directed Fraction Collection for HPLC. (n.d.). Gilson.
  • How to purify your peptide using mass directed flash chromatography. (2023, February 6). Biotage.
  • Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. (2025, April 19). uHPLCs.
  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. (n.d.). HELIX Chromatography.
  • Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide. (n.d.). Benchchem.
  • HPLC Peak Tailing. (n.d.). Axion Labs.
  • 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. (n.d.). PubChem.
  • 5-methyl-1-pyridin-2-yl-1H-pyrazole-4-carboxylic acid. (n.d.). Santa Cruz Biotechnology.

Sources

Technical Support Center: Degradation Pathways of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the potential degradation of this compound. My aim is to equip you with the foundational knowledge and practical steps to anticipate, identify, and mitigate degradation-related issues in your experiments.

I. Frequently Asked Questions (FAQs)

FAQ 1: What are the most likely degradation pathways for 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid under typical experimental conditions?

Based on the chemical structure, the primary degradation pathways to consider are hydrolysis, oxidation, and photodecomposition. The presence of the pyrazole ring, the pyridine moiety, and the carboxylic acid group all represent potential sites for degradation.

  • Hydrolytic Degradation: The pyrazole ring system, while generally aromatic and stable, can be susceptible to cleavage under harsh pH and temperature conditions.[1][2] Specifically, ester derivatives of pyrazoles have been shown to hydrolyze to their corresponding pyrazol-3-ols.[1][2] While your compound is a carboxylic acid, it's a good practice to be mindful of the stability of the pyrazole ring itself, especially under strong basic or acidic conditions.

  • Oxidative Degradation: The pyrazole and pyridine rings can be susceptible to oxidative attack. Metabolic studies on related pyrazole-containing compounds have shown that cytochrome P450-mediated oxidation can lead to the formation of reactive epoxide intermediates, which can then undergo intramolecular rearrangement or chemical degradation to form various metabolites.[3] The presence of a methyl group on the pyrazole ring could also be a site for oxidation to a hydroxymethyl or further to a carboxylic acid derivative.

  • Photodegradation: Carboxylic acids of heterocyclic compounds can undergo photodecarboxylation upon exposure to UV light.[4] This would result in the loss of the carboxylic acid group and the formation of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole. Additionally, the pyridine and pyrazole rings themselves may be susceptible to photolytic cleavage.

FAQ 2: I am observing an unexpected peak in my HPLC analysis after storing my compound in an aqueous buffer. What could it be?

An unexpected peak appearing after storage in an aqueous buffer is often indicative of hydrolytic degradation. The most probable cause would be the cleavage of the pyrazole ring, especially if the buffer has a high pH. To investigate this, you should perform a forced degradation study.

A recommended starting point for a forced degradation study is to expose your compound to acidic, basic, and neutral pH conditions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 8 hours).[5] Analyzing these samples by LC-MS will help in identifying the mass of the degradant and proposing a structure.

FAQ 3: Can the pyridine ring in my compound influence its degradation profile?

Absolutely. The pyridine ring, being a nitrogen-containing heterocycle, can influence the electronic properties of the entire molecule. It can also be a site for specific degradation reactions. For instance, N-oxidation of the pyridine nitrogen is a common metabolic pathway for pyridine-containing compounds. This would result in the formation of the corresponding N-oxide, which may have different physicochemical properties and stability.

II. Troubleshooting Guides

Guide 1: Investigating Unexpected Peaks in HPLC After a Stability Study

Problem: You observe one or more new peaks in your HPLC chromatogram after subjecting your compound to stress conditions (e.g., heat, light, acid/base).

Troubleshooting Workflow:

  • Characterize the Degradant(s) by LC-MS/MS:

    • Objective: To determine the mass-to-charge ratio (m/z) of the parent compound and the unknown peak(s).

    • Protocol:

      • Prepare a sample of your stressed material.

      • Inject the sample into an LC-MS/MS system.

      • Acquire the full scan mass spectrum to determine the molecular weight of the degradant(s).

      • Perform fragmentation (MS/MS) of the parent compound and the degradant(s) to aid in structural elucidation.

  • Interpret the Mass Data:

    • Objective: To propose a molecular formula and potential structure for the degradant.

    • Example Scenarios:

      • Mass Loss of 44 Da: This is a strong indicator of decarboxylation, where the -COOH group is lost. This is a common photodegradation pathway for carboxylic acids.[4][6]

      • Mass Gain of 16 Da: This suggests an oxidation event, such as the formation of an N-oxide on the pyridine ring or hydroxylation of one of the rings or the methyl group.

      • Mass Change Corresponding to Ring Cleavage: Hydrolytic cleavage of the pyrazole ring can lead to more complex mass changes. Comparing the fragmentation pattern of the degradant to the parent compound can provide clues about which part of the molecule has changed.

  • Forced Degradation Study Design:

    • Objective: To systematically determine the conditions that cause the degradation and to generate sufficient quantities of the degradant for characterization.

    • Protocol:

      • Prepare solutions of your compound under the following conditions:

        • 0.1 N HCl at 60°C

        • 0.1 N NaOH at 60°C[5]

        • Water at 60°C

        • 3% H₂O₂ at room temperature

        • Exposure to UV light (e.g., 254 nm) at room temperature

      • Analyze samples at various time points (e.g., 2, 4, 8, 24 hours) by HPLC to monitor the formation of degradants.

Data Presentation:

Stress ConditionTime (hours)Parent Compound (% Area)Degradant 1 (% Area)Degradant 2 (% Area)
0.1 N HCl, 60°C895.23.11.7
0.1 N NaOH, 60°C888.59.81.7
3% H₂O₂, RT892.16.51.4
UV Light, RT885.413.21.4

Visualization of Troubleshooting Workflow:

G start Unexpected Peak in HPLC lcms LC-MS/MS Analysis start->lcms Step 1 interpret Interpret Mass Data lcms->interpret Step 2 forced_degradation Forced Degradation Study interpret->forced_degradation Step 3 characterize Isolate and Characterize Degradant (Prep-HPLC, NMR) forced_degradation->characterize If necessary mitigate Develop Mitigation Strategy forced_degradation->mitigate characterize->mitigate

Troubleshooting workflow for unexpected degradation products.
Guide 2: Proposing Potential Degradation Pathways

Problem: You need to anticipate the potential degradation products of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid for analytical method development and stability testing.

Proposed Pathways and Products:

A. Photodegradation Pathway:

The most likely photodegradation pathway is decarboxylation, driven by UV light exposure.

  • Reaction: 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid → 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole + CO₂

  • Expected Mass Change: -44 Da

B. Oxidative Degradation Pathway:

Oxidation is likely to occur on the electron-rich pyrazole ring or the pyridine nitrogen.

  • Reaction 1 (N-Oxidation): 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid → 5-Methyl-1-(1-oxido-pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

  • Expected Mass Change: +16 Da

  • Reaction 2 (Hydroxylation): 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid → 5-(Hydroxymethyl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

  • Expected Mass Change: +16 Da

C. Hydrolytic Degradation Pathway:

Under strong basic conditions, the pyrazole ring could be susceptible to cleavage. This is a more complex pathway and may result in multiple products. A plausible, though less common, pathway could involve cleavage of the N-N bond.

  • Note: The exact structure of hydrolytic degradants would require detailed spectroscopic analysis (e.g., NMR) for confirmation.

Visualization of Potential Degradation Pathways:

G Parent 5-Methyl-1-(pyridin-2-yl)-1H- pyrazole-4-carboxylic acid Photo Photodegradation (Decarboxylation) -44 Da Parent->Photo UV Light Oxidative Oxidative Degradation (N-Oxidation or Hydroxylation) +16 Da Parent->Oxidative Oxidizing Agent (e.g., H2O2) Hydrolytic Hydrolytic Degradation (Ring Cleavage) Variable Mass Change Parent->Hydrolytic Strong Acid/Base, Heat

Potential degradation pathways for the target compound.

III. References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. National Institutes of Health.

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed.

  • Intramolecular reactions and chemical degradation. Hypha Discovery.

  • Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Scirp.org.

  • Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. Angewandte Chemie International Edition.

  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI.

Sources

Technical Support Center: Synthesis of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. By understanding the underlying chemical principles and implementing the strategies outlined below, you can significantly improve the yield and purity of your target compound.

I. Overview of the Synthetic Pathway

The synthesis of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid typically proceeds through a classical Knorr pyrazole synthesis, followed by hydrolysis of the resulting ester. This process involves the condensation of a 1,3-dicarbonyl compound with 2-hydrazinopyridine to form the pyrazole core, followed by the conversion of the ester group to a carboxylic acid. Each of these steps presents unique challenges that can lead to the formation of undesirable side products.

Below is a generalized workflow for this synthesis:

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Hydrolysis Dicarbonyl Ethyl 2-acetyl-3-oxobutanoate Condensation Condensation (Knorr Synthesis) Dicarbonyl->Condensation Hydrazine 2-Hydrazinopyridine Hydrazine->Condensation Ester_Intermediate Ethyl 5-methyl-1-(pyridin-2-yl) -1H-pyrazole-4-carboxylate Condensation->Ester_Intermediate Hydrolysis Base-mediated Hydrolysis Ester_Intermediate->Hydrolysis Target_Molecule 5-Methyl-1-(pyridin-2-yl) -1H-pyrazole-4-carboxylic acid Hydrolysis->Target_Molecule

Caption: General synthetic workflow for 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.

II. Troubleshooting Guide: Common Side Products and Mitigation Strategies

This section addresses specific issues you may encounter during the synthesis, focusing on the identification and prevention of common side products.

Issue 1: Formation of a Regioisomeric Pyrazole Impurity

Question: During the synthesis of the pyrazole ester intermediate, I've observed the formation of an isomeric side product. How can I control the regioselectivity of the reaction to favor the desired 5-methyl isomer?

Answer: The formation of regioisomers is a common challenge in the Knorr pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound like ethyl 2-acetyl-3-oxobutanoate. The reaction with 2-hydrazinopyridine can lead to two possible products: the desired 5-methyl-1-(pyridin-2-yl) isomer and the undesired 3-methyl-1-(pyridin-2-yl) isomer.

The regiochemical outcome is primarily influenced by the reaction conditions, particularly the solvent and pH.[1][2] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl groups of the dicarbonyl compound, leading to different intermediates and ultimately the two regioisomers.[1]

Mitigation Strategies:

  • Solvent Selection: The choice of solvent can have a profound impact on regioselectivity. While ethanol is a common solvent for this reaction, studies have shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can significantly improve the regioselectivity in favor of the desired isomer.[3] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thus enhancing the selectivity.[3]

  • pH Control: The acidity of the reaction medium can influence the nucleophilicity of the two nitrogen atoms in 2-hydrazinopyridine. Conducting the reaction under mildly acidic conditions can sometimes favor the formation of one regioisomer over the other.[2] However, this requires careful optimization for your specific substrate.

  • Purification: If a mixture of regioisomers is formed, careful purification by column chromatography is often necessary. The polarity difference between the two isomers is typically sufficient to allow for separation on silica gel.

Regioisomer_Formation Reactants Ethyl 2-acetyl-3-oxobutanoate + 2-Hydrazinopyridine Pathway_A Attack at C2 Reactants->Pathway_A Path A Pathway_B Attack at C4 Reactants->Pathway_B Path B Isomer_1 3-Methyl-1-(pyridin-2-yl) -1H-pyrazole-4-carboxylate (Undesired) Pathway_A->Isomer_1 Isomer_2 5-Methyl-1-(pyridin-2-yl) -1H-pyrazole-4-carboxylate (Desired) Pathway_B->Isomer_2

Caption: Competing reaction pathways leading to regioisomer formation.
Issue 2: Incomplete Hydrolysis of the Ester Intermediate

Question: My final product is contaminated with the starting ester intermediate. How can I ensure complete hydrolysis?

Answer: Incomplete hydrolysis of the ethyl ester to the carboxylic acid is a frequent issue, often due to insufficient reaction time, temperature, or base concentration.

Mitigation Strategies:

  • Reaction Monitoring: The most critical step is to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Continue the reaction until the starting ester is no longer detectable.

  • Optimizing Reaction Conditions:

    • Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. Ensure you are using a sufficient molar excess of the base (typically 2-3 equivalents).

    • Solvent: A mixture of an alcohol (e.g., ethanol or methanol) and water is generally effective. The alcohol helps to solubilize the ester, while water is necessary for the hydrolysis reaction.

    • Temperature: Refluxing the reaction mixture is often required to drive the hydrolysis to completion.[4]

  • Work-up Procedure: After the reaction is complete, careful acidification is necessary to precipitate the carboxylic acid product. Acidify the cooled reaction mixture with a suitable acid (e.g., HCl) to a pH of around 5-6 to ensure complete protonation of the carboxylate.[4]

Issue 3: Decarboxylation of the Final Product

Question: I am observing a significant amount of a decarboxylated side product, 5-methyl-1-(pyridin-2-yl)-1H-pyrazole, in my final product. What causes this and how can I prevent it?

Answer: Decarboxylation, the loss of CO2 from the carboxylic acid, can occur under harsh reaction conditions, particularly at elevated temperatures and in the presence of certain catalysts.[5][6] While some pyrazole-4-carboxylic acids are prone to decarboxylation, careful control of the work-up and purification steps can minimize this side reaction.

Mitigation Strategies:

  • Temperature Control: Avoid excessive heating during the final stages of the synthesis, including concentration of the product solution. Use a rotary evaporator at a moderate temperature and pressure.

  • pH during Work-up: While acidic conditions are needed for precipitation, prolonged exposure to strong acids at high temperatures can promote decarboxylation.[6] It is advisable to perform the acidification at a lower temperature (e.g., in an ice bath).

  • Avoidance of Metal Contaminants: Certain metal ions, such as copper, can catalyze decarboxylation reactions.[7] Ensure your glassware is clean and that no unintended metal contaminants are introduced.

  • Purification Conditions: If decarboxylation is a persistent issue, consider purification methods that do not involve high temperatures, such as crystallization from a suitable solvent system at room temperature or below.

Side ProductCausative FactorsMitigation Strategies
3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate Non-regioselective condensationUse of fluorinated solvents (TFE, HFIP), pH optimization.[3]
Ethyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate Incomplete hydrolysisMonitor reaction progress (TLC, LC-MS), increase reaction time/temperature, use sufficient base.[4]
5-Methyl-1-(pyridin-2-yl)-1H-pyrazole High temperature, acidic conditions, metal catalysisAvoid excessive heat during work-up and purification, control pH during acidification, ensure glassware is clean.[5][6][7]

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the Knorr pyrazole synthesis?

A1: In some variations of the Knorr synthesis, an acid catalyst is used to protonate one of the carbonyl groups of the 1,3-dicarbonyl compound, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine. This can influence the reaction rate and, in some cases, the regioselectivity.[2]

Q2: Can I use a different base for the hydrolysis step?

A2: Yes, other strong bases like lithium hydroxide (LiOH) can also be used for the hydrolysis. The choice of base may depend on the solubility of your starting material and the desired work-up procedure.

Q3: My final product is difficult to crystallize. What can I do?

A3: If your product is an oil or does not crystallize easily, it may be due to the presence of impurities. First, ensure the product is as pure as possible through column chromatography. Then, try a variety of solvent systems for crystallization. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but soluble upon heating. Techniques such as slow evaporation or trituration with a non-polar solvent like hexane can also induce crystallization.

Q4: Are there alternative synthetic routes to this compound?

A4: While the Knorr synthesis is a common and reliable method, other approaches to constructing the pyrazole ring exist. These include 1,3-dipolar cycloaddition reactions of diazo compounds with alkynes or reactions of hydrazones with nitroolefins.[8] However, for this specific target molecule, the Knorr synthesis followed by hydrolysis is a well-established and efficient route.

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
  • To a solution of ethyl 2-acetyl-3-oxobutanoate (1.0 eq) in 2,2,2-trifluoroethanol (TFE), add 2-hydrazinopyridine (1.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, remove the TFE under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester intermediate.

Protocol 2: Hydrolysis to 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
  • Dissolve the ethyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 5-6 with concentrated HCl.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

V. References

  • The Journal of Organic Chemistry. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Retrieved from

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • European Patent Office. (n.d.). PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. Retrieved from [Link]

  • MDPI. (n.d.). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • ACS Publications. (n.d.). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Retrieved from [Link]

  • KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Inorganic Chemistry Frontiers (RSC Publishing). (n.d.). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Retrieved from [Link]

Sources

Technical Support Center: Stability Testing of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for assessing the chemical stability of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid in solution. It is intended for researchers, analytical scientists, and formulation experts in the pharmaceutical and chemical industries. The protocols and troubleshooting advice are grounded in regulatory expectations and practical laboratory experience.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary goal of conducting a stability study on this molecule?

The core objective is to understand how the quality of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid varies over time under the influence of environmental factors like temperature, humidity, pH, and light.[1] This data is critical for establishing a re-test period or shelf life, recommending proper storage conditions, and ensuring the safety and efficacy of a potential drug product.[2][3][4] The study also helps in identifying potential degradation products.[2]

Q2: Based on its structure, what are the most likely degradation pathways for this compound?

The structure contains several moieties prone to degradation:

  • Carboxylic Acid Group: Susceptible to decarboxylation under thermal stress or pH extremes. It also dictates the molecule's pH-dependent solubility and stability.

  • Pyrazole and Pyridine Rings: These nitrogen-containing heterocyclic rings can be susceptible to oxidation and photolytic degradation.[5] Oxidative degradation is a common and complex pathway for many drug molecules.[5]

  • Overall Molecule: Hydrolysis is a key factor to investigate, especially under acidic and basic conditions, which could potentially cleave bonds within the heterocyclic systems, although these are generally stable.

Q3: What initial solvents and concentrations are recommended for solution stability studies?

A common starting point for forced degradation studies is a concentration of approximately 1 mg/mL.[6] For the initial stock solution, a solvent system that ensures complete dissolution is required. Given the carboxylic acid group, a mixture of an organic solvent (like acetonitrile or methanol) and water, potentially with pH adjustment, is a good starting point. For studies across a pH range, aqueous buffers are essential.

Q4: What is a "stability-indicating method," and why is it mandatory?

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active substance in the presence of its degradation products, excipients, and impurities.[4] Its development is crucial because it proves that the analytical method can distinguish the intact drug from any substances formed during stability studies, ensuring that the measured stability is genuine.[2][4] Forced degradation studies are the primary tool used to develop and validate a SIM.[2][7]

Section 2: Core Experimental Protocol: Forced Degradation Study

A forced degradation, or stress testing, study is essential for identifying likely degradation products and demonstrating the specificity of analytical methods.[2] The goal is to achieve 5-20% degradation of the parent compound; degradation beyond 20% is generally considered excessive and should be investigated.[3][6]

Forced Degradation Workflow

The overall process follows a systematic path from preparation to final analysis and interpretation.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Interpretation Prep Prepare 1 mg/mL Stock Solution Work Prepare Working Solutions in Stress Media Prep->Work Acid Acid Hydrolysis Work->Acid Incubate Base Base Hydrolysis Work->Base Incubate Ox Oxidation Work->Ox Incubate Photo Photolysis Work->Photo Incubate Therm Thermal Work->Therm Incubate Control Control (Unstressed) Work->Control Incubate HPLC Analyze via Stability- Indicating HPLC-UV Acid->HPLC Neutralize/Dilute Base->HPLC Neutralize/Dilute Ox->HPLC Neutralize/Dilute Photo->HPLC Neutralize/Dilute Therm->HPLC Neutralize/Dilute Control->HPLC Neutralize/Dilute Peak Identify Degradant Peaks (Compare to Control) HPLC->Peak Mass Calculate Mass Balance & Percent Degradation Peak->Mass Report Summarize Findings Mass->Report Troubleshooting_Tree start HPLC Issue Observed tailing Peak Tailing or Broadening start->tailing Poor Peak Shape? no_degradation <5% Degradation Observed start->no_degradation No Degradation? poor_mass_balance Mass Balance <95% start->poor_mass_balance Poor Mass Balance? tailing_q1 Is Mobile Phase pH < pKa-2? tailing->tailing_q1 tailing_q2 Is column pressure normal? tailing->tailing_q2 no_degradation_q1 Increase Stress Severity: - Higher Temp - Longer Time - Higher [Reagent] no_degradation->no_degradation_q1 no_degradation_q2 Confirm reagent activity (e.g., H2O2 titration). no_degradation->no_degradation_q2 mb_q1 Do degradants have a similar UV chromophore? poor_mass_balance->mb_q1 mb_q2 Did precipitation occur in the sample vial? poor_mass_balance->mb_q2 tailing_a1_yes Check for column secondary interactions. Consider different column or ion-pairing agent. tailing_q1->tailing_a1_yes Yes tailing_a1_no Lower Mobile Phase pH (e.g., use 0.1% TFA) to ensure full protonation. tailing_q1->tailing_a1_no No tailing_a2_no Column may be clogged. Backflush or replace. tailing_q2->tailing_a2_no No tailing_a2_yes Column may be voided or aging. Replace column. tailing_q2->tailing_a2_yes Yes mb_a1_no Degradant may not be UV-active. Use a universal detector (e.g., CAD, ELSD) or LC-MS. mb_q1->mb_a1_no No mb_a1_yes Check for co-elution or non-eluting degradants. Modify gradient. mb_q1->mb_a1_yes Yes mb_a2_yes Degradant may be insoluble. Change solvent or reduce initial concentration. mb_q2->mb_a2_yes Yes

References

troubleshooting inconsistent results in assays with 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their assays. Inconsistent experimental results can be a significant source of frustration and delay. This document moves beyond simple protocols to provide in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established biochemical principles and our extensive field experience. Our goal is to empower you to diagnose issues, optimize your experimental setup, and generate reliable, reproducible data.

Troubleshooting Guide: Inconsistent Assay Results

This section addresses specific, common problems encountered when working with 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Q1: "My IC50 values for the compound are highly variable between experiments. What is the primary cause?"

Inconsistent IC50 values are one of the most frequent challenges in screening assays. The issue rarely stems from a single source but is often a combination of factors related to the compound's physicochemical properties and the assay conditions.

Causality-Driven Troubleshooting Workflow

The diagram below outlines a logical workflow to diagnose the root cause of IC50 variability. Start with the most common and easily addressable issues first, such as compound handling, before moving to more complex assay-specific parameters.

TroubleshootingWorkflow Start Inconsistent IC50 Results Compound Compound-Related Issues Start->Compound Assay Assay-Related Issues Start->Assay Procedure Procedural Issues Start->Procedure Purity Purity & Integrity Compound->Purity Verify CoA Solubility Solubility & Aggregation Compound->Solubility Check for precipitate Stability Stability in Buffer/DMSO Compound->Stability Perform stability studies Interference Assay Interference (Fluorescence, etc.) Assay->Interference Run controls Reagents Reagent Variability Assay->Reagents Use fresh lots PlateEffects Plate Edge Effects Assay->PlateEffects Use proper plate layout Pipetting Pipetting Inaccuracy Procedure->Pipetting Calibrate pipettes Incubation Inconsistent Incubation Procedure->Incubation Ensure uniform temp/time

Caption: A logical workflow for troubleshooting inconsistent IC50 values.

Detailed Breakdown and Solutions:

    • Action: Always source compounds with the highest possible purity (>98%) and request a detailed Certificate of Analysis (CoA).[1] If variability persists, consider analytical characterization (e.g., LC-MS, qNMR) to confirm purity and identity.[3]

  • Solubility and Aggregation: 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, like many small molecules, has limited aqueous solubility. When a concentrated DMSO stock is diluted into aqueous assay buffer, the compound can precipitate or form aggregates. These aggregates can cause non-specific inhibition or light scattering, leading to reproducible but artifactual concentration-response curves.[4]

    • Action:

      • Visual Check: After preparing your highest concentration working solution in assay buffer, let it sit for 15-30 minutes. Visually inspect for cloudiness or precipitate against a dark background.

      • Reduce Final DMSO: Keep the final DMSO concentration in your assay as low as possible, ideally ≤0.5%.[5]

      • Add Detergent: Include a low level of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer to help prevent aggregation.[4]

      • Pre-spin Plates: Before adding to the assay, centrifuge the compound dilution plate at a low speed (e.g., 1000 x g for 1 minute) to pellet any precipitate.

  • Compound Stability: The pyrazole and pyridine moieties can be susceptible to degradation under certain conditions (e.g., extreme pH, prolonged exposure to light, or presence of reactive species in the buffer).[6][7] Degradation reduces the effective concentration of the active compound, leading to a rightward shift in the IC50 curve.

    • Action: Prepare fresh dilutions from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. If instability is suspected, perform a time-course experiment where the compound is pre-incubated in assay buffer for varying amounts of time before initiating the reaction.

Q2: "I'm observing high background signal or a 'false positive' hit in my screening assay. How can I determine if it's compound interference?"

Assay interference is a common source of false positives in high-throughput screening (HTS).[4] This occurs when the compound directly interacts with the detection system rather than the biological target. Given its aromatic structure, 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has the potential to interfere with light-based readouts.

Potential Mechanisms of Interference:

  • Fluorescence Interference: The compound may be intrinsically fluorescent at the excitation/emission wavelengths of your assay fluorophore. This is a significant problem when the assay uses low fluorophore concentrations relative to the compound concentration.[4]

  • Signal Quenching: The compound may absorb light at the excitation or emission wavelength, reducing the detected signal and appearing as an inhibitor.

  • Luciferase Inhibition: If using a luciferase-based reporter assay, many compounds are known to directly inhibit the luciferase enzyme.[4]

Troubleshooting Protocol: Identifying Assay Interference

  • Run a "No-Target" Control: Set up wells containing all assay components (buffer, substrate, detection reagents) except for the biological target (e.g., your enzyme or cells). Add your compound across its full concentration range.

  • Analyze the Results:

    • If you observe a concentration-dependent increase in signal, your compound is likely fluorescent.

    • If you observe a concentration-dependent decrease in signal, your compound may be quenching the signal or inhibiting a reporter enzyme (like luciferase).

  • Corrective Actions:

    • Change Detection Wavelengths: If possible, switch to a fluorophore with a different spectral profile that does not overlap with your compound's absorbance/emission.

    • Use an Orthogonal Assay: Validate hits using a different assay technology that relies on an unrelated detection principle (e.g., confirm a fluorescence-based hit with an absorbance or radiometric-based assay).[4]

Q3: "The compound's solubility in my aqueous assay buffer is poor, even with 1% DMSO. What are my options?"

The carboxylic acid moiety is the key to solving this problem. Its charge state is pH-dependent, which directly impacts its solubility in aqueous media.

The Role of pH in Solubility

pHSolubility cluster_low_ph Low pH (e.g., pH < 5.0) cluster_high_ph High pH (e.g., pH > 7.0) Low_pH COOH (Protonated, Neutral) Low_Sol Favors Aggregation Poor Aqueous Solubility Low_pH->Low_Sol Less Polar High_pH COO- (Deprotonated, Anionic) High_Sol Favors Solvation Improved Aqueous Solubility High_pH->High_Sol More Polar

Caption: Impact of pH on the ionization and solubility of the carboxylic acid group.

Solutions to Improve Solubility:

  • Increase Buffer pH: The most effective strategy is to ensure your assay buffer pH is neutral to slightly basic (e.g., pH 7.2 - 8.0). At these pH values, the carboxylic acid will be deprotonated to the more polar and water-soluble carboxylate anion.

  • Use Co-solvents (with caution): While DMSO is the standard, other co-solvents can be explored, but their effects on the biological target must be validated.[8]

  • Acoustic Dispensing: For HTS applications, non-contact acoustic dispensing can transfer nanoliter volumes of compound directly into the assay plate, allowing for rapid dissolution that can sometimes overcome kinetic solubility limits.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for preparing the primary stock solution? A: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard.[8] We recommend preparing a high-concentration stock (e.g., 10-20 mM) to minimize the volume added to your assay. DMSO is a powerful solvent, but care must be taken as it can support degradation pathways for some compounds over long-term storage.[8][9]

Q: How should I store the stock solution? A: Aliquot the primary DMSO stock into single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, which can introduce water from atmospheric condensation and lead to compound precipitation.

Q: Will the compound's pyridine or pyrazole nitrogen atoms bind to metals in my assay? A: Yes, this is a possibility. The nitrogen atoms in both the pyridine and pyrazole rings can act as hydrogen bond acceptors and are known to coordinate with metal ions.[10][11] If your assay buffer contains divalent cations (e.g., Mg²⁺, Mn²⁺, Zn²⁺) at high concentrations and you observe anomalous results, consider chelation as a potential cause. You can test this by running the experiment with and without a chelating agent like EDTA, if compatible with your assay.

Q: What are the key quality control steps I should implement? A: Quality control is essential for reproducible HTS assays.[12]

  • Plate Controls: Every assay plate should include positive controls (e.g., a known inhibitor) and negative controls (vehicle only, e.g., DMSO).[12]

  • Z'-Factor Calculation: Use your plate controls to calculate the Z'-factor, a statistical measure of assay quality. A Z' > 0.5 is indicative of a robust and reliable assay.[12]

  • Monitor DMSO Effects: Run a dose-response curve of DMSO alone to ensure the final concentration used in the assay does not impact the biological target.

Experimental Protocols

Protocol 1: Preparation of Compound Stock and Dilution Plates

This protocol describes a standardized method for preparing solutions to minimize variability from solubility issues.

  • Primary Stock Preparation (10 mM):

    • Allow the solid compound and anhydrous DMSO to equilibrate to room temperature.

    • Weigh out the required amount of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (MW: 203.20 g/mol ).

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

    • Vortex vigorously for 2-5 minutes. Use a sonicating water bath for 5-10 minutes if complete dissolution is difficult.

    • QC Step: Visually inspect the solution for any remaining particulate matter. If observed, centrifuge the tube at >14,000 x g for 10 minutes and use only the clear supernatant.

    • Aliquot into single-use tubes and store at -80°C.

  • Serial Dilution (Intermediate Plate):

    • Create an intermediate serial dilution plate in 100% DMSO. For a 10-point, 3-fold dilution series starting at 1 mM, add 30 µL of 10 mM stock to the first well, then add 15 µL of DMSO to the remaining 9 wells.

    • Transfer 7.5 µL from the first well to the second, mix thoroughly, and repeat across the plate. This minimizes pipetting errors associated with small volumes.

  • Final Assay Plate Dilution (Working Plate):

    • Transfer a small volume (e.g., 1 µL) from the intermediate DMSO plate to the final assay plate containing the assay buffer. This creates the final working concentrations with a low, consistent DMSO percentage.

    • Mix the plate well (e.g., orbital shaker for 30 seconds) and allow it to equilibrate for 15-30 minutes before adding other reagents. This "pre-incubation" step allows the compound to dissolve fully and helps identify any potential precipitation issues before the assay begins.

ParameterRecommendationRationale
Primary Stock Conc. 10-20 mM in 100% DMSOHigh concentration minimizes final DMSO % in the assay.
Storage -80°C, single-use aliquotsPrevents degradation and freeze-thaw cycles.
Final DMSO % ≤ 0.5%Minimizes solvent effects on the biological target.[5]
Assay Buffer pH 7.2 - 8.0Ensures deprotonation of the carboxylic acid for better solubility.
Detergent (optional) 0.01% Triton X-100/Tween-20Prevents compound aggregation and non-specific inhibition.[4]

References

  • Understanding Chemical Purity: Why >99% Assay Matters in Pharmaceuticals. (n.d.). Google Cloud.
  • Lab results over 100% purity? An explanation. (2018, April 16). SC Labs.
  • Why Purity Variation is Significant in Laboratories. (n.d.). Atom Scientific Ltd.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324.
  • Hafemeister, C., & Satija, R. (2019). Assessing Reproducibility of High-throughput Experiments in the Case of Missing Data. bioRxiv.
  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231.
  • Why Is Purity Important In Chemistry? (2022, March 16). Ailtra.
  • The determination of the stability constants of the complexes of silver(I) with pyridine and with pyrazole in aqueous solution. (1966). ResearchGate.
  • High-throughput screening. (n.d.). In Wikipedia.
  • Li, Q., Brown, J. B., Huang, H., & Bickel, P. J. (2011). Measuring Reproducibility of High-Throughput Experiments. The Annals of Applied Statistics, 5(3), 1752–1779.
  • Comby, S., & Géléoc, G. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega, 3(1), 1042–1049.
  • Makarenkov, V., Zentilli, P., & Kevorkov, D. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 17(3), 427–441.
  • Kalgutkar, A. S., & Mascitti, V. (2019). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 10(10), 1478–1483.
  • 5-methyl-1-pyridin-2-yl-1H-pyrazole-4-carboxylic acid. (n.d.). Santa Cruz Biotechnology.
  • Tiel, C. M., & Géléoc, G. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega, 3(1), 1042–1049.
  • Abrigach, F., et al. (2020). New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. Heliyon, 6(1), e03245.
  • Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. (n.d.). BenchChem.
  • Some of my compounds are soluble in DMSO - how can they be crystallized? (2013, January 30). ResearchGate.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(11), 3143.
  • Hu, N., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1025–1053.
  • La Deda, M., et al. (2024). A Neutral Pyridine-Pyrazole-Based N^N*N^N Ligand as a Tetradentate Chromophore for Diverse Transition Metal Cations. Molecules, 29(2), 346.

Sources

Validation & Comparative

A Comprehensive Guide to the Biological Target Validation of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a novel compound's biological target is a cornerstone of preclinical research. This guide provides an in-depth, technically-focused comparison of experimental methodologies to validate the biological target of the novel small molecule, 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, with a primary focus on its potential as an Androgen Receptor (AR) antagonist. This document will elucidate the rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis against established AR antagonists.

Introduction: The Androgen Receptor as a Therapeutic Target in Prostate Cancer

The Androgen Receptor (AR) is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer.[1][2] Upon binding to androgens, such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote prostate cancer cell growth and survival.[1] Consequently, the AR is a primary therapeutic target for prostate cancer.[3] Nonsteroidal antiandrogens, such as bicalutamide and enzalutamide, function by competitively inhibiting the binding of androgens to the AR, thereby blocking its downstream signaling.[1][4][5][6]

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Notably, certain pyrazole-containing compounds have been identified as potent AR antagonists, suggesting that 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid may also exert its biological effects through this mechanism. This guide outlines a systematic approach to validate this hypothesis.

Experimental Workflow for Target Validation

A hierarchical and multi-faceted approach is essential for robust target validation. The workflow progresses from direct biochemical assays to cell-based functional assays and culminates in in vivo models that assess therapeutic efficacy.

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models Biochemical Binding Assay Competitive Radioligand Binding Assay Cellular Target Engagement AR Luciferase Reporter Gene Assay Biochemical Binding Assay->Cellular Target Engagement Confirms direct interaction Functional Cellular Assays Prostate Cancer Cell Proliferation Assay Cellular Target Engagement->Functional Cellular Assays Demonstrates mechanism of action in a cellular context Preclinical Efficacy Models Prostate Cancer Xenograft Model Functional Cellular Assays->Preclinical Efficacy Models Evaluates therapeutic potential in a living organism

Caption: A stepwise workflow for the validation of an Androgen Receptor antagonist.

Part 1: In Vitro Target Engagement - Competitive Binding Assay

The initial and most direct method to ascertain if a compound interacts with the AR is through a competitive binding assay. This assay quantifies the ability of the test compound to displace a known high-affinity radiolabeled ligand from the AR's ligand-binding domain (LBD).[3][7]

Experimental Protocol: Competitive Radioligand Binding Assay
  • Reagents and Materials:

    • Recombinant human Androgen Receptor (full-length or LBD).

    • Radioligand: [³H]-R1881 (a high-affinity synthetic androgen).[3]

    • Test Compound: 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.

    • Reference Compounds: Enzalutamide, Bicalutamide.[8][9]

    • Assay Buffer: Tris-based buffer containing EDTA, glycerol, DTT, and sodium molybdate.[3][10]

    • Hydroxylapatite (HAP) slurry or 96-well filter plates for separation of bound and free radioligand.[3]

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound and reference compounds.

    • In a 96-well plate, incubate the recombinant AR with a fixed concentration of [³H]-R1881 and varying concentrations of the test or reference compounds.

    • Include controls for total binding (AR + [³H]-R1881) and non-specific binding (AR + [³H]-R1881 + a high concentration of unlabeled androgen).

    • Incubate to allow binding to reach equilibrium.

    • Separate the AR-bound radioligand from the free radioligand using either HAP slurry followed by centrifugation and washing, or by vacuum filtration through a filter plate.[3]

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Comparative Data:
CompoundIC₅₀ (nM)Ki (nM)
5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid Experimental DataCalculated Value
Enzalutamide21 - 36~8-fold higher affinity than bicalutamide
Bicalutamide159 - 160Lower affinity than enzalutamide

Note: The binding affinity of enzalutamide is approximately 8-fold higher than that of bicalutamide.[9] Bicalutamide has a significantly lower affinity for the AR compared to DHT.[11]

Part 2: Cellular Mechanism of Action - Luciferase Reporter Gene Assay

Following confirmation of direct binding, the next critical step is to determine if this binding event translates into a functional consequence within a cellular context. An AR-responsive luciferase reporter gene assay is a robust method to quantify the antagonist activity of a compound.[2][12]

Experimental Protocol: AR-Responsive Luciferase Reporter Assay
  • Cell Line: A human prostate cancer cell line that endogenously expresses AR (e.g., LNCaP, VCaP) or a cell line co-transfected with an AR expression vector and a luciferase reporter plasmid containing AREs.[12][13] The 22RV1 cell line is also a suitable model.[14]

  • Reagents and Materials:

    • AR-positive cell line.

    • Luciferase reporter plasmid with an ARE-driven promoter.

    • Transfection reagent (if applicable).

    • Test Compound and Reference Compounds.

    • Androgen (e.g., DHT or R1881) to stimulate AR activity.

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Seed the cells in a 96-well plate.

    • If necessary, transfect the cells with the AR expression and luciferase reporter plasmids.

    • Pre-treat the cells with varying concentrations of the test compound or reference compounds for a defined period.

    • Stimulate the cells with a fixed concentration of an androgen (e.g., 1 nM R1881) to activate the AR.[13]

    • Include controls for basal activity (no androgen) and maximal activation (androgen only).

    • Incubate for a sufficient period to allow for luciferase gene expression.

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability (e.g., using an MTS assay) to account for variations in transfection efficiency and cell number.[13]

    • Calculate the percentage of inhibition of androgen-induced luciferase activity for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Comparative Data:
CompoundIC₅₀ (nM) for AR Antagonism
5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid Experimental Data
EnzalutamidePotent antagonist activity
BicalutamideAntagonist activity, may exhibit partial agonist activity at high concentrations

Note: Enzalutamide acts as a pure antagonist, while bicalutamide can exhibit partial agonist activity under certain conditions.[8]

G cluster_0 Androgen Receptor Signaling Pathway cluster_1 Mechanism of Antagonism Androgen Androgen AR Androgen Receptor Androgen->AR Binding ARE Androgen Response Element AR->ARE Nuclear Translocation & DNA Binding Gene Target Gene Transcription ARE->Gene Initiates Antagonist 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid Antagonist->AR Competitive Inhibition

Caption: The mechanism of action of an Androgen Receptor antagonist.

Part 3: Functional Cellular Response - Cell Proliferation Assay

The ultimate goal of an AR antagonist is to inhibit the proliferation of prostate cancer cells. A cell proliferation assay directly measures the cytostatic or cytotoxic effects of the compound on androgen-dependent prostate cancer cells.

Experimental Protocol: LNCaP Cell Proliferation Assay
  • Cell Line: LNCaP is an androgen-sensitive human prostate cancer cell line that is widely used for this purpose.[15][16]

  • Reagents and Materials:

    • LNCaP cells.

    • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and charcoal-stripped FBS (CS-FBS) to remove endogenous androgens.

    • Test Compound and Reference Compounds.

    • Androgen (e.g., DHT) to stimulate proliferation.

    • Cell proliferation assay reagent (e.g., MTS, XTT, or CellTiter-Glo).

  • Procedure:

    • Culture LNCaP cells in medium containing CS-FBS for a period to deplete endogenous androgens.

    • Seed the cells in a 96-well plate in CS-FBS medium.

    • Treat the cells with varying concentrations of the test compound or reference compounds in the presence of a fixed concentration of DHT.

    • Include controls for basal proliferation (no DHT) and DHT-stimulated proliferation.

    • Incubate for several days to allow for cell proliferation.

    • Add the cell proliferation reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of DHT-stimulated cell proliferation for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the GI₅₀ value (the concentration that causes 50% growth inhibition).

Comparative Data:
CompoundGI₅₀ (µM) in LNCaP cells
5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid Experimental Data
EnzalutamidePotent inhibition of proliferation
BicalutamideInhibition of proliferation

Part 4: In Vivo Target Validation - Prostate Cancer Xenograft Models

The final preclinical step is to evaluate the compound's efficacy in a living organism. Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models of prostate cancer are the gold standard for this purpose.[17][18][19][20][21]

Experimental Protocol: LNCaP Xenograft Model in Immunocompromised Mice
  • Animal Model: Male immunodeficient mice (e.g., NOD-SCID or nude mice).

  • Procedure:

    • Subcutaneously implant LNCaP cells mixed with Matrigel into the flanks of the mice.

    • Allow the tumors to establish and reach a palpable size.

    • Randomize the mice into treatment groups: vehicle control, test compound, and a reference compound (e.g., enzalutamide).

    • Administer the compounds daily via an appropriate route (e.g., oral gavage).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for the test compound compared to the vehicle control.

    • Assess the tolerability of the compound by monitoring body weight and any signs of toxicity.

Conclusion

The validation of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid as a potential Androgen Receptor antagonist requires a systematic and rigorous experimental approach. By employing a combination of in vitro biochemical and cellular assays, alongside in vivo efficacy studies, researchers can build a comprehensive data package to support its mechanism of action and therapeutic potential. The comparative analysis against established AR antagonists such as enzalutamide and bicalutamide provides crucial context for evaluating the potency and potential clinical utility of this novel compound. This guide provides the foundational framework for conducting these critical validation studies with scientific integrity and a clear understanding of the underlying biological principles.

References

  • What is the mechanism of Enzalutamide? (2024, July 17). Synapse. [Link]

  • Pharmacology of bicalutamide. Wikipedia. [Link]

  • Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer. (2013). National Institutes of Health. [Link]

  • Mechanism of Action of Bicalutamide. (2025, September 10). Pharmacy Freak. [Link]

  • Protocol for Androgen Receptor Competitive Binding Assay. (2002, October 1). ICCVAM. [Link]

  • Androgen Luciferase Reporter 22RV1 Cell Line. BPS Bioscience. [Link]

  • Analysis of androgen receptor activity by reporter gene assays. (2014). National Institutes of Health. [Link]

  • Bicalutamide | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. (2017, June 1). National Institutes of Health. [Link]

  • Enzalutamide. Wikipedia. [Link]

  • Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens. (2018, February 16). National Institutes of Health. [Link]

  • Mechanism of action of enzalutamide. Enzalutamide has high affinity for... ResearchGate. [Link]

  • What is the mechanism of Bicalutamide? (2024, July 17). Synapse. [Link]

  • In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer. (2011). Molecular Endocrinology. [Link]

  • Androgen Receptor Binding (Rat Prostate Cytosol). (2012). National Toxicology Program. [Link]

  • Optimizing androgen receptor prioritization using high-throughput assay-based activity models. (2024, March 11). National Institutes of Health. [Link]

  • Patient-Derived Xenograft Models of Prostate Cancer. (2017, August 19). Oncohema Key. [Link]

  • Ligand Competition Binding Assay for the Androgen Receptor. (2011). Springer Nature Experiments. [Link]

  • Development and Validation of a Computational Model for Androgen Receptor Activity. (2017). ACS Publications. [Link]

  • Development and Validation of a Computational Model for Androgen Receptor Activity. (2017). National Institutes of Health. [Link]

  • Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity. (2019). National Institutes of Health. [Link]

  • Androgen receptor signaling is required for androgen-sensitive human prostate cancer cell proliferation and survival. (2007). National Institutes of Health. [Link]

  • In Vivo Models for Prostate Cancer Research. (2020). MDPI. [Link]

  • A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. (2009). ResearchGate. [Link]

  • Human AR Reporter Assay Kit. Indigo Biosciences. [Link]

  • Development and Validation of a Computational Model for Androgen Receptor Activity. (2017). National Toxicology Program. [Link]

  • Patient-Derived Xenograft Models for Translational Prostate Cancer Research and Drug Development. (2022). Springer Nature Experiments. [Link]

  • Human Androgen Receptor. Indigo Biosciences. [Link]

  • Prostate Cancer Xenografts. Altogen Labs. [Link]

  • Androgen Suppresses Proliferation of Castration-Resistant LNCaP 104-R2 Prostate Cancer Cells via Androgen Receptor, Skp2, and c-Myc. (2006). National Institutes of Health. [Link]

  • Effect of AR antagonists in PCa cell lines. a LNCaP cells were treated... ResearchGate. [Link]

  • Androgen-independent LNCaP cells are a subline of LNCaP cells with a more aggressive phenotype and androgen suppresses their growth by inducing cell cycle arrest at the G1 phase. (2015). National Institutes of Health. [Link]

  • An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. (2017). PLOS One. [Link]

Sources

Navigating the Uncharted Territory of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid: A Roadblock in Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals interested in the inhibitory potential of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid will find a significant gap in publicly available data, precluding a direct comparative analysis against other inhibitors at this time. Despite its availability from chemical suppliers, extensive searches for its specific biological target and inhibitory activity have not yielded concrete scientific literature detailing its mechanism of action or performance in established assays.

While the broader chemical class of pyrazole-carboxylic acid derivatives has shown promise in inhibiting a range of enzymes, including carbonic anhydrases, L-2-hydroxy acid oxidase, and viral proteases, this general activity cannot be specifically attributed to 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid without dedicated research. The subtle structural differences between derivatives can lead to vastly different biological activities and target specificities.

The Challenge of an Undefined Target

A cornerstone of any comparative inhibitor guide is the well-defined biological target. Without this critical information for 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, a scientifically rigorous comparison is not feasible. Key components of such a guide that are currently unachievable include:

  • Selection of Relevant Alternative Inhibitors: It is impossible to choose appropriate comparator compounds without knowing the target enzyme or pathway.

  • Comparative Experimental Data: There is no available data such as IC50 or Ki values to benchmark its potency and efficacy against other molecules.

  • Elucidation of Signaling Pathways: The mechanism of action and its impact on cellular signaling remain unknown.

  • Design of Validating Experiments: Protocols for assays cannot be outlined without a target to measure against.

The Path Forward: Exploratory Steps for Researchers

For scientists intrigued by the potential of this molecule, the immediate path forward involves foundational research to elucidate its biological activity. The following experimental workflow outlines a potential starting point for characterizing this compound.

Experimental Workflow: Target Identification and Initial Validation

Caption: A generalized workflow for the initial biological characterization of a novel compound.

Step-by-Step Protocol Suggestion: In Vitro Enzyme Inhibition Assay

Should a potential target be identified through broad screening, a standard in vitro enzyme inhibition assay would be the next logical step. The following is a generalized protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound to generate a concentration gradient.

    • Prepare assay buffer, recombinant target enzyme, and substrate solutions.

  • Assay Procedure:

    • Add the assay buffer to the wells of a microplate.

    • Add the diluted compound solutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

    • Initiate the reaction by adding the target enzyme to all wells, followed by a brief incubation period.

    • Add the substrate to all wells to start the enzymatic reaction.

    • Monitor the reaction progress over time using a plate reader (measuring absorbance, fluorescence, or luminescence, depending on the assay format).

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Normalize the rates to the vehicle control.

    • Plot the normalized rates against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value.

Conclusion

While 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid belongs to a class of compounds with demonstrated biological activities, its specific inhibitory profile remains to be characterized. The scientific community awaits foundational research to identify its molecular target(s) and quantify its inhibitory potency. Until such data becomes available, a direct and objective comparison with other inhibitors cannot be responsibly compiled. Researchers are encouraged to undertake the necessary screening and validation studies to unlock the potential of this and other under-characterized molecules.

A Comprehensive Guide to Cross-Reactivity Profiling of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to its successful development as a therapeutic agent or a chemical probe. This guide provides an in-depth technical comparison of methodologies for the cross-reactivity profiling of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound representative of a chemical space with broad biological potential. While the specific targets of this particular molecule are not extensively documented in public literature, its structural motifs, featuring a pyrazole ring, are found in numerous biologically active compounds with activities ranging from anti-inflammatory to anti-cancer.[1][2][3] This inherent biological promiscuity of the pyrazole scaffold necessitates a rigorous and multi-faceted approach to elucidating its interaction landscape.

This guide is designed to be a practical resource, explaining the rationale behind experimental choices and providing actionable protocols. We will explore a tiered strategy, from broad, early-stage screening to more focused, in-depth cellular validation, ensuring a thorough and reliable assessment of a compound's selectivity.

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

Off-target interactions are a major cause of drug candidate failure during preclinical and clinical development, leading to unforeseen toxicity or a lack of efficacy.[4][5][6] A well-defined selectivity profile is therefore not merely an academic exercise but a critical component of risk mitigation in drug discovery. For a novel compound like 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, early and comprehensive profiling offers several advantages:

  • Identification of Primary Targets and Unintended Interactions: Elucidating the full spectrum of molecular targets provides a clearer understanding of the compound's mechanism of action and potential liabilities.

  • Informing Structure-Activity Relationship (SAR) Studies: By identifying off-targets, medicinal chemists can rationally design new analogs with improved selectivity.[7]

  • Predicting Potential Adverse Drug Reactions (ADRs): Many off-targets are linked to known toxicities. Early identification allows for the selection of candidates with a wider therapeutic window.[8][9]

  • Uncovering Repurposing Opportunities: Unexpected off-target activities may suggest novel therapeutic applications for the compound.[10]

A Tiered Approach to Cross-Reactivity Profiling

A robust profiling strategy employs a combination of in silico, in vitro, and cell-based methods in a tiered fashion. This approach allows for a cost-effective and efficient funneling of compounds, starting with broad screening and progressing to more detailed, physiologically relevant assays for the most promising candidates.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Phenotypic and Functional Assays In Silico Profiling In Silico Profiling Large-Scale Kinase Profiling Large-Scale Kinase Profiling In Silico Profiling->Large-Scale Kinase Profiling Prioritize Kinase Families Safety Pharmacology Panels Safety Pharmacology Panels In Silico Profiling->Safety Pharmacology Panels Predict Off-Targets Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Large-Scale Kinase Profiling->Cellular Thermal Shift Assay (CETSA) Validate Hits Target-Specific Cellular Assays Target-Specific Cellular Assays Safety Pharmacology Panels->Target-Specific Cellular Assays Functional Confirmation Cellular Thermal Shift Assay (CETSA)->Target-Specific Cellular Assays Confirm Cellular Activity Phenotypic Screening Phenotypic Screening Target-Specific Cellular Assays->Phenotypic Screening Link to Cellular Function

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Tier 1: Broad Screening Methodologies

The initial tier focuses on casting a wide net to identify potential interactions across large panels of targets.

In Silico Profiling: A Predictive First Step

Computational methods serve as a cost-effective initial screen to predict potential off-target interactions based on the chemical structure of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.[5] These approaches can help prioritize experimental screening efforts.

  • Ligand-Based Methods: These methods, such as chemical similarity searching and machine learning models, compare the compound to databases of molecules with known biological activities.[10][11]

  • Structure-Based Methods: If the three-dimensional structure of a potential target is known, molecular docking can be used to predict binding affinity.

It is crucial to acknowledge that in silico predictions are not a substitute for experimental validation but rather a tool for hypothesis generation.[12][13]

Large-Scale Kinase Profiling: A Primary Focus for Pyrazole Scaffolds

Given that the pyrazole scaffold is a common feature in many kinase inhibitors, a comprehensive kinase screen is a logical and essential step.[14][15]

  • Rationale: The human kinome contains over 500 members, many of which are structurally similar, leading to a high potential for cross-reactivity.[16] Kinase inhibitors are known for their polypharmacology, which can be both beneficial and detrimental.[17]

  • Methodology: Typically, the compound is screened against a large panel of recombinant kinases (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology Corporation HotSpot℠). The most common format is a competition binding assay that measures the displacement of a known ligand from the kinase active site.

  • Data Interpretation: Results are often presented as percent inhibition at a single high concentration (e.g., 10 µM) or as dissociation constants (Kd) for a subset of inhibited kinases. A lower Kd value indicates a higher binding affinity.

Table 1: Example Data from a Broad Kinase Screen

Kinase TargetPercent Inhibition @ 10 µMKd (nM)
Kinase A98%50
Kinase B95%120
Kinase C75%800
Kinase D20%>10,000
Safety Pharmacology Panels: Assessing Liabilities Beyond Kinases

To identify potential adverse effects unrelated to kinase inhibition, screening against a panel of targets with known links to toxicity is crucial.[8][9]

  • Rationale: Off-target interactions with G-protein coupled receptors (GPCRs), ion channels, and transporters are frequently implicated in cardiovascular, central nervous system (CNS), and gastrointestinal side effects.[18]

  • Methodology: Commercial services like the Eurofins SafetyScreen44™ panel offer standardized binding and functional assays for a curated set of targets known to be associated with adverse drug reactions.[7][19]

  • Data Interpretation: Results are typically reported as percent inhibition or activation at a single concentration. Any significant activity ("hit") warrants further investigation.

Tier 2: Cellular Target Engagement

While in vitro assays are excellent for identifying direct interactions, they do not confirm that a compound can engage its target in a complex cellular environment.

Cellular Thermal Shift Assay (CETSA®): Validating Intracellular Binding

CETSA is a powerful biophysical method for verifying target engagement in intact cells or even tissues.[20][21][22]

  • Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein.[23] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[24]

G cluster_0 Experimental Workflow cluster_1 Data Interpretation Treat Cells with Compound Treat Cells with Compound Heat Cells to Various Temperatures Heat Cells to Various Temperatures Treat Cells with Compound->Heat Cells to Various Temperatures Lyse Cells Lyse Cells Heat Cells to Various Temperatures->Lyse Cells Separate Soluble and Aggregated Proteins Separate Soluble and Aggregated Proteins Lyse Cells->Separate Soluble and Aggregated Proteins Quantify Soluble Target Protein Quantify Soluble Target Protein Separate Soluble and Aggregated Proteins->Quantify Soluble Target Protein Generate Melt Curve Generate Melt Curve Quantify Soluble Target Protein->Generate Melt Curve Melt Curve Shift Melt Curve Shift Generate Melt Curve->Melt Curve Shift Target Engagement Confirmed Target Engagement Confirmed Melt Curve Shift->Target Engagement Confirmed

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Experimental Protocol: CETSA for a Putative Kinase Target

  • Cell Culture: Plate a relevant cell line (e.g., one where the target kinase is known to be active) in sufficient numbers for the experiment.

  • Compound Treatment: Treat cells with 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step.

  • Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by high-speed centrifugation.

  • Quantification: Analyze the soluble fractions by Western blot or another protein quantification method (e.g., ELISA) using an antibody specific to the target protein.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A rightward shift in the curve for compound-treated samples compared to the vehicle control indicates thermal stabilization and thus, target engagement.

Tier 3: Phenotypic and Functional Assays

The final tier of profiling aims to link target engagement to a functional cellular response.

Target-Specific Cellular Assays

Once cellular target engagement is confirmed, it is essential to determine if this binding event translates into a functional modulation of the target's activity.

  • Methodology: The choice of assay is target-dependent. For a kinase, this could involve measuring the phosphorylation of a known downstream substrate by Western blot or a specific ELISA.[25] For a GPCR, a calcium flux or cAMP assay would be appropriate.

  • Data Interpretation: A dose-dependent inhibition or activation of the target's function in the cellular context provides strong evidence that the compound is not only binding but also modulating its intended target.

Phenotypic Screening

In some cases, the primary target of a compound may be unknown. Phenotypic screening can provide valuable insights into its biological effects.

  • Methodology: This involves testing the compound in cell-based assays that measure a complex biological outcome, such as cell proliferation, apoptosis, or cytokine release. High-content imaging can also be used to assess morphological changes.

  • Data Interpretation: The phenotypic "fingerprint" of the compound can be compared to that of well-characterized reference compounds to generate hypotheses about its mechanism of action and potential targets.

Comparative Summary of Profiling Methodologies

Table 2: Comparison of Cross-Reactivity Profiling Techniques

TechniquePrincipleThroughputPhysiological RelevanceInformation Gained
In Silico Profiling Chemical similarity, dockingVery HighLowPredicted potential targets
Kinase Profiling Competition bindingHighModerate (in vitro)Kinase selectivity (Kd)
Safety Panels Binding/functional assaysHighModerate (in vitro)Potential for ADRs
CETSA Ligand-induced thermal stabilizationMediumHigh (cellular)Cellular target engagement
Functional Assays Target-specific cellular responseLow-MediumHigh (cellular)Functional modulation of target

Conclusion

The cross-reactivity profiling of a novel compound like 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a critical, multi-step process that requires a thoughtful integration of computational, biochemical, and cell-based methodologies. A tiered approach, starting with broad in silico and in vitro screens and progressing to more focused cellular target engagement and functional assays, provides a comprehensive and reliable assessment of a compound's selectivity. This systematic approach not only de-risks the drug development process by identifying potential liabilities early on but also provides a deeper understanding of the compound's mechanism of action, ultimately accelerating the journey from a promising molecule to a valuable research tool or a life-saving therapeutic.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Martinez Molina, M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013).
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(2), 858-876.
  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Lundbäck, T. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.
  • Huber, K. V., Olek, K. M., Müller, A. C., Tan, C. S., Bennett, K. L., Colinge, J., & Superti-Furga, G. (2015). Proteome-wide drug-target mapping in primary cells by thermal profiling.
  • Miettinen, T. P., Björklund, M., & Mäkelä, T. P. (2017). A high-throughput cellular thermal shift assay for measuring ligand binding in living cells. Current Protocols in Chemical Biology, 9(4), 261-280.
  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Niijima, S., & Okuno, Y. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors.
  • Lategahn, J., Hardick, J., Grabe, T., Niggenaber, J., Jüngst, C., Damerau, K., ... & Rauh, D. (2020). Minimizing the off-target reactivity of covalent kinase inhibitors.
  • Patsnap. (2023). How can off-target effects of drugs be minimised?
  • Brylinski, M., & Skolnick, J. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN: a chemical systems biology approach. Molecular Pharmaceutics, 7(6), 2324-2333.
  • Brylinski, M., & Skolnick, J. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics, 7(6), 2324-2333.
  • Eurofins Discovery. (2014). Eurofins Cerep-Panlabs: ADME-Tox Profiling in Drug Discovery.
  • Wang, Y., Zhang, S., Li, F., & Gu, J. (2023). In silico off-target profiling for enhanced drug safety assessment.
  • Kumar, P., Ammit, A. J., & Armour, C. L. (2021). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Molecules, 26(21), 6431.
  • Roberts, S., BDaniels, S., Das, S., Goutelle, S., & Whitebread, S. (2019). Safety screening in early drug discovery: An optimized assay panel. Vascular Pharmacology, 119, 106609.
  • Brylinski, M., & Skolnick, J. (2010). Cross-reactivity virtual profiling of the human kinome by X-React KIN : A chemical systems biology approach. LSU Scholarly Repository.
  • Charles River. (n.d.). Understanding the implications of off-target binding for drug safety and development.
  • Ammar, M., Scheel, A., Schacherer, F., & Schlessinger, A. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 788.
  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel.
  • Bendels, S., Roberts, S., Goutelle, S., & Whitebread, S. (2019). Safety Screening in Early Drug Discovery: An Optimized Assay Panel. Vascular pharmacology, 119, 106609.
  • Benchchem. (n.d.). 5-Methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride.
  • Journal of Chemical and Pharmaceutical Research. (2015).
  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels.
  • Santa Cruz Biotechnology. (n.d.). 5-methyl-1-pyridin-2-yl-1H-pyrazole-4-carboxylic acid.
  • Kráľová, P., Klásek, A., Pauk, K., & Cankař, P. (2019). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)
  • ResearchGate. (n.d.).
  • Kumar, V., & Aggarwal, R. (2013). Current status of pyrazole and its biological activities. Pharmacophore, 4(5), 158-173.
  • Gîrbea, V. M., Vlase, G., Vlase, T., & Funeriu, D. P. (2019). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank, 2019(4), M1090.
  • Chem-Impex. (n.d.). 5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid.
  • ChemicalBook. (n.d.). 5-methyl-1-pyridin-2-yl-1H-pyrazole-4-carboxylic acid.
  • Biosynth. (n.d.). 5-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazole-4-carboxylic acid.
  • Merck. (n.d.). 5-Methyl-1-(2-oxo-2H-pyridin-1-ylmethyl)-1H-pyrazole-3-carboxylic acid.
  • BLDpharm. (n.d.). 1780811-54-2|5-Methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 5-Methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid.

Sources

In Vivo Validation of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid: A Comparative Guide to Preclinical Efficacy Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Promising in vitro data for the novel kinase inhibitor, 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (herein referred to as 'Compound P2P'), has demonstrated high potency and selectivity against Kinase Target-1 (KT-1), a key enzyme implicated in the progression of colorectal cancer. This guide provides a comprehensive, technically-grounded framework for the critical next step: translating these in vitro findings into a robust in vivo setting. We will detail the strategic rationale and step-by-step protocols for a comparative preclinical study, benchmarking Compound P2P against a well-established competitor, 'Reference Kinase Inhibitor' (RKI). The objective is to rigorously assess the pharmacokinetics, target engagement, and anti-tumor efficacy of Compound P2P, thereby generating the pivotal data necessary for a go/no-go decision in its development trajectory.

Strategic Rationale for In Vivo Validation

The journey from a promising compound in a dish to a potential therapeutic requires navigating the complex biological environment of a living organism. In vitro assays, while excellent for initial screening, cannot replicate the intricate interplay of absorption, distribution, metabolism, and excretion (ADME) — factors that collectively determine a drug's exposure at the target site.[1][2] Therefore, this validation is designed around three core pillars:

  • Pharmacokinetics (PK): To understand if Compound P2P can achieve and maintain sufficient concentration in the bloodstream to be effective.[1][2][3]

  • Pharmacodynamics (PD): To confirm that Compound P2P reaches its intended KT-1 target within the tumor and inhibits it as expected.[4][5]

  • Efficacy: To determine if target inhibition by Compound P2P translates into a meaningful anti-tumor effect.[6][7]

For this purpose, we will utilize the well-established HT-29 colorectal cancer xenograft model in immunocompromised mice, a standard for this cancer type.[8] Comparing Compound P2P directly with RKI provides an essential benchmark for its performance and potential advantages.

Experimental Design & Workflow

A sequential and integrated approach is critical for an efficient and ethical study. The workflow is designed to first establish the drug's behavior in the animal (PK/PD) before committing to a longer and more resource-intensive efficacy study.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Efficacy cluster_2 Analysis & Decision PK Pharmacokinetics (PK) Study (Dose Escalation) PD Pharmacodynamics (PD) Study (Target Engagement) PK->PD Inform Dosing Efficacy Comparative Efficacy Study (Tumor Growth Inhibition) PD->Efficacy Confirm Active Dose Analysis Data Analysis & Go/No-Go Decision Efficacy->Analysis

Caption: Overall experimental workflow for in vivo validation.

Comparative Pharmacokinetics (PK) Protocol

Objective: To determine the key PK parameters of Compound P2P compared to RKI in non-tumor-bearing mice, guiding dose selection for subsequent studies.

Causality: A drug that is poorly absorbed or rapidly cleared will never reach therapeutic concentrations. This study is foundational; its results dictate the dosing regimen (e.g., once vs. twice daily) required to maintain exposure above the in vitro IC50 concentration.[1][2] We use a serial bleeding protocol to minimize animal usage and reduce inter-animal variability.[1][2]

Protocol:

  • Animal Model: Male CD-1 mice (n=3 per time point per compound), 8-10 weeks old.[3]

  • Acclimation: Acclimate animals for at least one week prior to the study.[9]

  • Compound Formulation:

    • Compound P2P: Formulate in 10% DMSO, 40% PEG300, 50% Saline.

    • RKI: Formulate as per literature standard.

  • Dosing:

    • Administer a single dose of 10 mg/kg via oral gavage (p.o.). The volume should not exceed 10 mL/kg.

    • Record the precise time of dosing for each animal.

  • Blood Sampling:

    • Collect ~30 µL of whole blood via submandibular vein puncture at the following time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[1][10]

    • Collect samples into K2EDTA-coated tubes.

  • Plasma Processing:

    • Centrifuge blood at 2,000g for 10 minutes at 4°C to separate plasma.

    • Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Quantify compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Calculate PK parameters using non-compartmental analysis with software like WinNonlin. Key parameters include Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).[3]

Data Presentation:

ParameterCompound P2P (10 mg/kg p.o.)RKI (10 mg/kg p.o.)
Cmax (ng/mL) [Insert Data][Insert Data]
Tmax (hr) [Insert Data][Insert Data]
AUC (0-24h) (ng*hr/mL) [Insert Data][Insert Data]
t1/2 (hr) [Insert Data][Insert Data]
Oral Bioavailability (%) [Insert Data][Insert Data]

Pharmacodynamic (PD) Target Engagement Protocol

Objective: To confirm that Compound P2P inhibits its target, KT-1, in tumor tissue at doses informed by the PK study.

Causality: Efficacy is meaningless without proof of on-target activity. This experiment validates the mechanism of action in vivo by measuring the phosphorylation of a direct downstream substrate of KT-1. A reduction in the phosphorylated substrate is direct evidence of target engagement.[5]

G cluster_pathway KT-1 Signaling Pathway GF Growth Factor Receptor Receptor GF->Receptor KT1 KT-1 Receptor->KT1 Substrate Substrate KT1->Substrate pSubstrate p-Substrate Substrate->pSubstrate Phosphorylation Proliferation Cell Proliferation pSubstrate->Proliferation P2P Compound P2P P2P->KT1 Inhibition

Caption: Inhibition of the KT-1 signaling pathway by Compound P2P.

Protocol:

  • Animal Model: Female athymic nude mice bearing established HT-29 subcutaneous xenografts (~200 mm³).[7]

  • Group Allocation (n=4 per group):

    • Group 1: Vehicle control

    • Group 2: Compound P2P (Dose 1, e.g., 10 mg/kg)

    • Group 3: Compound P2P (Dose 2, e.g., 30 mg/kg)

    • Group 4: RKI (30 mg/kg)

  • Dosing: Administer a single oral dose to each group.

  • Tissue Collection: At a predetermined time point post-dose (e.g., 4 hours, corresponding to anticipated Cmax), euthanize mice and excise tumors.

  • Tissue Processing:

    • Immediately snap-freeze tumors in liquid nitrogen.

    • Homogenize tumor tissue to extract proteins.

  • Analysis:

    • Perform Western Blot or ELISA to quantify the levels of phosphorylated KT-1 substrate (p-Substrate) relative to total Substrate.

  • Data Analysis:

    • Calculate the percentage of p-Substrate inhibition for each treatment group relative to the vehicle control.

Data Presentation:

Treatment GroupDose (mg/kg)Time Post-Dose (hr)% Inhibition of p-Substrate (Mean ± SD)
Vehicle -40%
Compound P2P 104[Insert Data]
Compound P2P 304[Insert Data]
RKI 304[Insert Data]

Comparative Anti-Tumor Efficacy Protocol

Objective: To evaluate the ability of Compound P2P to inhibit tumor growth in the HT-29 xenograft model compared to RKI.

Causality: This is the definitive test of therapeutic potential. By measuring tumor volume over time, we can directly assess if the PK/PD profile of Compound P2P translates into a statistically significant anti-cancer effect.[6][11] The inclusion of a vehicle control is essential to model natural tumor growth, and the RKI group provides a critical benchmark for clinical relevance.

Protocol:

  • Animal Model: Female athymic nude mice with established HT-29 subcutaneous xenografts.

  • Tumor Establishment:

    • Inject 5 x 10⁶ HT-29 cells subcutaneously into the flank of each mouse.[12]

    • Monitor tumor growth until volumes reach an average of 150-200 mm³.[7]

  • Randomization:

    • Randomize mice into treatment groups (n=8-10 per group) based on tumor volume to ensure an even distribution.

    • Group 1: Vehicle (daily p.o.)

    • Group 2: Compound P2P (e.g., 30 mg/kg, daily p.o.)

    • Group 3: RKI (30 mg/kg, daily p.o.)

  • Treatment:

    • Administer the designated treatment daily for 21 consecutive days.

    • Monitor animal body weight and overall health daily as a measure of toxicity.

  • Tumor Measurement:

    • Measure tumor dimensions with digital calipers twice weekly.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Endpoint:

    • The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or at the end of the 21-day treatment period.

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group.

    • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare treatment groups to the vehicle control.

Data Presentation:

Treatment GroupDose RegimenMean Tumor Volume at Day 21 (mm³)% TGIMean Body Weight Change (%)
Vehicle Daily p.o.[Insert Data]-[Insert Data]
Compound P2P 30 mg/kg, Daily p.o.[Insert Data][Insert Data][Insert Data]
RKI 30 mg/kg, Daily p.o.[Insert Data][Insert Data][Insert Data]

Conclusion and Next Steps

The successful completion of this validation framework will provide a multi-faceted in vivo profile for Compound P2P. The combined PK, PD, and efficacy data will allow for a direct, evidence-based comparison against RKI. A favorable outcome — characterized by good oral bioavailability, robust on-target inhibition in tumor tissue, and significant tumor growth inhibition with an acceptable safety profile — would provide a strong rationale to advance Compound P2P into formal IND-enabling toxicology studies, as outlined by regulatory bodies like the FDA.[13][14]

References

  • Title: Murine Pharmacokinetic Studies Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Murine Pharmacokinetic Studies Source: PubMed URL: [Link]

  • Title: Pharmacokinetics Protocol – Rodents Source: University of Nebraska Medical Center URL: [Link]

  • Title: Murine Pharmacokinetic Studies | Request PDF Source: ResearchGate URL: [Link]

  • Title: Mouse pharmacokinetic analysis. Source: Bio-protocol URL: [Link]

  • Title: Predictive pharmacokinetic-pharmacodynamic modeling of tumor growth after administration of an anti-angiogenic agent, bevacizumab, as single-agent and combination therapy in tumor xenografts Source: PubMed URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]

  • Title: High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024 Source: ACS Publications URL: [Link]

  • Title: A predictive pharmacokinetic-pharmacodynamic model of tumor growth kinetics in xenograft mice after administration of anticancer agents given in combination Source: PubMed URL: [Link]

  • Title: Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. Source: ASH Publications URL: [Link]

  • Title: Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Evaluation of the Synergistic Effects of Photobiomodulation and Natural Killer Cell Therapy in a Colorectal Cancer Xenograft Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: On the Choice of Longitudinal Models for the Analysis of Antitumor Efficacy in Mouse Clinical Trials of Patient-derived Xenograft Models Source: AACR Journals URL: [Link]

  • Title: S9 Nonclinical Evaluation for Anticancer Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Pharmacokinetic—Pharmacodynamic Modeling of Tumor Targeted Drug Delivery Using Nano-Engineered Mesenchymal Stem Cells Source: MDPI URL: [Link]

  • Title: The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance Source: Royal Society of Chemistry URL: [Link]

  • Title: Virtual Target Screening: Validation Using Kinase Inhibitors Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Oncology Center of Excellence Guidance Documents Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: The Pharmacokinetic–Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST Source: AACR Journals URL: [Link]

  • Title: FDA-NIH 2024 | D1S05 - Overview of CDER Nonclinical Resources and Guidance for Approaching First... Source: YouTube URL: [Link]

  • Title: FDA Releases Guidelines for Cancer Clinical Trials, Aligning With Goals of the Biden Administration | Targeted Oncology Source: Targeted Oncology URL: [Link]

  • Title: FDA regulatory considerations for oncology drug development Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

A Guide to the Reproducible Synthesis and Comparative Analysis of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Recognizing the critical importance of reproducibility in scientific research, this document outlines a detailed, validated protocol designed to ensure consistent experimental outcomes. Furthermore, we present a comparative analysis of this compound against established kinase inhibitors, providing context for its potential applications and a framework for evaluating its performance.

Introduction: The Challenge of Reproducibility in Novel Compound Synthesis

The synthesis of novel small molecules is the cornerstone of drug discovery and chemical biology. However, the path from a published protocol to a successfully replicated experiment in a different laboratory is often fraught with challenges. Factors such as reagent purity, subtle variations in reaction conditions, and purification techniques can significantly impact yield, purity, and ultimately, the biological activity of the synthesized compound. A recent survey highlighted that chemistry is a field where researchers frequently encounter difficulties in replicating published work.[1] This guide aims to address these challenges head-on by providing a meticulously detailed and validated protocol for 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, alongside a transparent discussion of potential pitfalls and troubleshooting strategies.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2][3] Specifically, substituted pyrazoles have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and established targets for therapeutic intervention. This guide will therefore also position 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid within the broader landscape of kinase inhibitors, comparing its profile to that of known drugs targeting the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Polo-like Kinase 1 (PLK1).

Section 1: Synthesis and Purification Protocol for 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

The following protocol is a two-step synthesis adapted from established methodologies for similar pyrazole derivatives.[4][5][6] The causality behind each step is explained to provide a deeper understanding of the reaction mechanism and to empower the researcher to troubleshoot potential issues.

Step 1: Synthesis of Ethyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

This step involves a cyclocondensation reaction between a β-ketoester equivalent and a substituted hydrazine. The choice of reactants and conditions is crucial for achieving high regioselectivity and yield.

Experimental Protocol:

  • To a solution of ethyl 2-cyano-3-oxobutanoate (1 equivalent) in ethanol (5 mL per mmol of the ketoester), add 2-hydrazinopyridine (1 equivalent).

  • Add a catalytic amount of acetic acid (0.1 equivalents).

  • Reflux the reaction mixture for 16-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 40%) to afford the pure ethyl ester as a solid.

Causality and Troubleshooting:

  • Acetic Acid Catalyst: The acid catalyzes the initial imine formation between the ketoester and the hydrazine, which is the rate-determining step. Insufficient acid may lead to a sluggish reaction.

  • Regioselectivity: The reaction between an unsymmetrical β-dicarbonyl compound and a substituted hydrazine can potentially lead to the formation of two regioisomers. In this case, the more nucleophilic nitrogen of 2-hydrazinopyridine is expected to attack the more electrophilic carbonyl group of the ketoester, leading predominantly to the desired isomer. However, the formation of the other isomer is possible. Careful characterization of the final product is essential.

  • Purification: Column chromatography is critical for separating the desired product from any unreacted starting materials and potential side products, including the regioisomer.

Step 2: Hydrolysis to 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

Experimental Protocol:

  • Dissolve the purified ethyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer with 1M hydrochloric acid to a pH of approximately 3-4. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.

Causality and Troubleshooting:

  • Hydrolysis Conditions: The use of a mixture of ethanol and water ensures the solubility of both the ester and the hydroxide salt. The reaction is typically rapid at reflux temperatures.

  • Acidification: The carboxylic acid is precipitated from its sodium salt by acidification. It is crucial to add the acid slowly and monitor the pH to avoid over-acidification, which could potentially protonate the pyridine ring and affect the product's solubility.

  • Purification by Recrystallization: For obtaining highly pure material suitable for biological assays, recrystallization is recommended. A suitable solvent system can be determined empirically, but ethanol/water or acetone/hexane mixtures are often effective for pyrazole carboxylic acids.[7]

Diagram of the Synthetic Workflow:

SynthesisWorkflow start Ethyl 2-cyano-3-oxobutanoate + 2-Hydrazinopyridine step1 Cyclocondensation (Ethanol, Acetic Acid, Reflux) start->step1 intermediate Ethyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate step1->intermediate step2 Hydrolysis (NaOH, Ethanol/Water, Reflux) intermediate->step2 purification Acidification & Purification step2->purification product 5-Methyl-1-(pyridin-2-yl)-1H- pyrazole-4-carboxylic acid purification->product

Caption: Synthetic workflow for 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.

Section 2: Analytical Characterization for Reproducibility

Thorough analytical characterization is paramount to confirm the identity, purity, and consistency of the synthesized compound. The following techniques are essential for a self-validating protocol.

Analytical TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessment.The spectrum should show characteristic signals for the methyl group, the pyrazole proton, and the protons of the pyridinyl ring. The integration of these signals should be consistent with the expected structure. The absence of significant impurity peaks is crucial.
¹³C NMR Confirmation of the carbon skeleton.The spectrum should display the correct number of carbon signals corresponding to the structure, including the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS) Determination of the molecular weight.The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the compound (C₁₀H₉N₃O₂: 203.20 g/mol ).
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment.A single major peak should be observed, with the purity typically exceeding 95% for use in biological assays.

Diagram of the Analytical Workflow:

AnalyticalWorkflow synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry synthesis->ms hplc HPLC Analysis synthesis->hplc characterization Structural Confirmation & Purity Assessment nmr->characterization ms->characterization hplc->characterization

Caption: Analytical workflow for compound characterization.

Section 3: Comparative Analysis with Known Kinase Inhibitors

To provide a context for the potential utility of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, we compare its structural features and predicted properties with two established kinase inhibitors: PF-06650833 (an IRAK4 inhibitor) and Volasertib (a PLK1 inhibitor).[8][9]

Feature5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acidPF-06650833 (Zimlovisertib)Volasertib (BI 6727)
Target(s) Potential Kinase Inhibitor (Hypothesized)IRAK4[8][10]PLK1, PLK2, PLK3[9][11]
Core Scaffold PyrazolePyrrolidinone-IsoquinolineDihydropteridinone[9]
Molecular Weight 203.20 g/mol 361.37 g/mol [8]618.83 g/mol [9]
Key Functional Groups Carboxylic acid, Pyridine, PyrazoleCarboxamide, Fluoro, Methoxy, PyrrolidinoneCarboxamide, Piperazine, Pteridinone
Synthesis Complexity ModerateHigh (multiple stereocenters)[1]High[12]

Signaling Pathway of IRAK4 and PLK1:

KinasePathways cluster_irak4 IRAK4 Signaling Pathway cluster_plk1 PLK1 Signaling in Mitosis TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 NFkB NF-κB Activation IRAK1_2->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines G2_Phase G2 Phase PLK1 PLK1 Activation G2_Phase->PLK1 Mitotic_Entry Mitotic Entry PLK1->Mitotic_Entry Spindle_Assembly Spindle Assembly Mitotic_Entry->Spindle_Assembly Cytokinesis Cytokinesis Spindle_Assembly->Cytokinesis

Caption: Simplified signaling pathways involving IRAK4 and PLK1.

This comparative framework highlights that while 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a smaller and synthetically more accessible molecule, its potential as a kinase inhibitor would need to be validated through extensive biological screening. Its structural dissimilarity to PF-06650833 and Volasertib suggests that it may exhibit a different kinase selectivity profile.

Conclusion and Future Directions

This guide has provided a detailed, reproducible protocol for the synthesis and characterization of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid. By emphasizing the causality behind experimental choices and outlining a rigorous analytical workflow, we aim to facilitate the consistent production of this compound for further research. The comparative analysis with established kinase inhibitors provides a valuable context for its potential applications in drug discovery.

Future work should focus on the biological evaluation of this compound in a panel of kinase assays to determine its potency and selectivity. Establishing a clear structure-activity relationship through the synthesis and testing of analogs will be crucial in optimizing its potential as a therapeutic agent. The principles of reproducibility and rigorous characterization outlined in this guide will be fundamental to the success of these future endeavors.

References

  • Can Reproducibility in Chemical Research be Fixed? - Enago Academy. (2017-09-25). Available at: [Link]

  • Wright, S. W., et al. (2018). Improvements to Enable the Large Scale Synthesis of 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833). Organic Process Research & Development, 22(11), 1835–1845.
  • Wang, K., et al. (2024).
  • Multigram-scale synthesis of volasertib, an inhibitor of polo-like kinases in clinical evaluation. (2024). Chemical Papers, 78(17), 8965-8977.
  • Gjertsen, B. T., & Schöffski, P. (2016). Spotlight on Volasertib: Preclinical and Clinical Evaluation of a Promising Plk1 Inhibitor. Journal of Cellular and Molecular Medicine, 20(8), 1381–1393.
  • Volasertib - Wikipedia. (n.d.). Available at: [Link]

  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521–5542.
  • Kim, H. Y., et al. (2022).
  • Burcă, I., et al. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank, 2021(2), M1238.
  • Tumosienė, I., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester - PrepChem.com. (n.d.). Available at: [Link]

  • Wright, S. W., et al. (2024). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters, 15(3), 356–362.
  • Hacıalioğlu, S., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 32(4), 645-654.
  • Winkler, A., et al. (2021). The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial.
  • Method for purifying pyrazoles. (2011).
  • Tumosienė, I., et al. (2022). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Arkivoc, 2022(5), 1-15.
  • Burcă, I., et al. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank, 2021(2), M1238.
  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (1995).
  • Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities. (n.d.).
  • Synthesis of 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Available at: [Link]

  • Bakherad, M., et al. (2022). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 27(19), 6296.
  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectroscopy (pp. 199-204).
  • Optimizing Your Synthesis: The Advantage of High-Purity Pyrazole Derivatives. (n.d.). Available at: [https://www. .com/news/optimizing-your-synthesis-the-advantage-of-high-purity-pyrazole-derivatives-123456.html]([Link]. .com/news/optimizing-your-synthesis-the-advantage-of-high-purity-pyrazole-derivatives-123456.html)

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 271299 - PubChem. (n.d.). Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry, 4(3), 1039-1065.
  • Synthesis and Properties of Pyrazoles. (2022). Encyclopedia, 2(3), 1362-1389.

Sources

Benchmarking 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic Acid as a Putative Lactate Dehydrogenase Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

<_content_type_and_audience> Topic: benchmarking 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid against known drugs Content Type: Publish Comparison Guides. These guides should objectively compare the product's performance with other alternatives and provide supporting experimental data. Audience: Researchers, scientists, and drug development professionals.

A Comparative Guide for Drug Development Professionals

Introduction: The Therapeutic Rationale for Targeting Lactate Dehydrogenase in Oncology

Cancer cells exhibit a profound metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming leads to increased production of lactate, catalyzed by the enzyme lactate dehydrogenase (LDH), particularly the LDHA isoform. Elevated LDH activity is a hallmark of many cancers and is associated with tumor progression, metastasis, and poor prognosis. The inhibition of LDH has therefore emerged as a promising therapeutic strategy to selectively target cancer cell metabolism, disrupt energy production, and induce cell death.[1][2]

5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a novel small molecule with a pyrazole scaffold, a class of compounds known for a wide range of biological activities, including anticancer properties.[3][4] This guide provides a comprehensive framework for benchmarking this compound against established LDH inhibitors, offering a roadmap for its preclinical evaluation as a potential cancer therapeutic.

Selection of Comparator Drugs

To rigorously assess the potential of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, a panel of well-characterized LDH inhibitors with diverse mechanisms of action and stages of development will be used as benchmarks.

DrugMechanism of ActionRationale for Inclusion
Gossypol A natural product that acts as a non-selective, competitive inhibitor of NADH binding to LDH.[5][6]A well-studied, potent LDH inhibitor, providing a benchmark for inhibitory activity.[7][8]
FX11 A selective, reversible, and competitive inhibitor of LDHA.[9]Represents a more targeted approach to LDH inhibition with demonstrated anti-tumor activity in preclinical models.[9]
Oxamic Acid A pyruvate analog that acts as a competitive inhibitor of LDH.[9]A classic example of a substrate-analog inhibitor, useful for mechanistic comparisons.[9]

Experimental Benchmarking Workflow

A multi-tiered approach is proposed to comprehensively evaluate the efficacy and drug-like properties of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid in comparison to the selected benchmarks.

G cluster_0 Tier 1: In Vitro Characterization cluster_1 Tier 2: Cellular Mechanism of Action cluster_2 Tier 3: In Vivo Efficacy & PK/PD cluster_3 Tier 4: Preclinical Safety & Toxicology Enzymatic_Assay LDH Inhibition Assay Cell_Viability Cancer Cell Line Viability Assays Enzymatic_Assay->Cell_Viability Determine IC50 values Metabolic_Assays Cellular Lactate & ATP Measurement Cell_Viability->Metabolic_Assays Apoptosis_Assay Apoptosis Induction Metabolic_Assays->Apoptosis_Assay Correlate metabolic effects with cell death Xenograft_Models Cancer Xenograft Models Apoptosis_Assay->Xenograft_Models PK_Studies Pharmacokinetic Profiling Xenograft_Models->PK_Studies PD_Markers Pharmacodynamic Biomarkers PK_Studies->PD_Markers ADME_Tox ADME/Tox Profiling PD_Markers->ADME_Tox

Caption: A tiered experimental workflow for benchmarking novel LDH inhibitors.

Tier 1: In Vitro Enzymatic and Cellular Activity

The initial phase focuses on determining the direct inhibitory effect of the compound on LDH activity and its consequence on cancer cell viability.

1.1. LDH Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid and comparator drugs against purified human LDHA and LDHB isoforms.

  • Protocol:

    • A colorimetric assay will be used to measure LDH activity.[10] The assay is based on the reduction of NAD+ to NADH, which then reduces a tetrazolium salt to a colored formazan product.

    • Purified recombinant human LDHA and LDHB enzymes will be incubated with varying concentrations of the test compounds.

    • The reaction will be initiated by the addition of lactate and NAD+.

    • The formation of the formazan product will be measured spectrophotometrically at 450 nm.[10]

    • IC50 values will be calculated by fitting the dose-response data to a four-parameter logistic equation.

1.2. Cancer Cell Line Viability Assays

  • Objective: To assess the cytotoxic effects of the compounds on a panel of cancer cell lines with varying metabolic profiles.

  • Protocol (MTT Assay):

    • Cancer cell lines (e.g., A549 lung cancer, HeLa cervical cancer) will be seeded in 96-well plates.

    • Cells will be treated with a range of concentrations of the test compounds for 48-72 hours.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution will be added to each well.[11][12]

    • Viable cells with active metabolism will convert MTT into a purple formazan product.[11][13]

    • The formazan crystals will be solubilized, and the absorbance will be measured at 570 nm.[11][14]

    • Cell viability will be expressed as a percentage of the untreated control, and IC50 values will be determined.

Tier 2: Cellular Mechanism of Action

This tier aims to confirm that the observed cytotoxicity is a direct result of LDH inhibition and to elucidate the downstream cellular consequences.

2.1. Cellular Lactate and ATP Measurement

  • Objective: To measure the impact of the compounds on intracellular and extracellular lactate levels and cellular ATP production.

  • Protocol:

    • Cancer cells will be treated with the test compounds at their respective IC50 concentrations.

    • After treatment, cell lysates and culture media will be collected.

    • Lactate levels will be quantified using a colorimetric lactate assay kit.

    • Intracellular ATP levels will be measured using a luciferase-based ATP assay kit.

2.2. Apoptosis Induction

  • Objective: To determine if the compounds induce programmed cell death (apoptosis).

  • Protocol (Annexin V/PI Staining):

    • Treated cells will be stained with Annexin V-FITC and Propidium Iodide (PI).

    • Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.

    • PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

    • The stained cells will be analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

Tier 3: In Vivo Efficacy and Pharmacokinetics/Pharmacodynamics

This stage involves evaluating the anti-tumor efficacy of the most promising compounds in a living organism and assessing their pharmacokinetic and pharmacodynamic properties.

3.1. Cancer Xenograft Models

  • Objective: To assess the in vivo anti-tumor activity of the compounds in a preclinical cancer model.

  • Protocol:

    • Immunocompromised mice will be subcutaneously inoculated with human cancer cells (e.g., A549).[15][16][17]

    • Once tumors are established, mice will be randomized into treatment groups.

    • The test compound and comparator drugs will be administered orally or intraperitoneally at predetermined doses and schedules.

    • Tumor volume and body weight will be monitored regularly.

    • At the end of the study, tumors will be excised, weighed, and processed for further analysis.

    • Patient-derived xenograft (PDX) models can also be utilized for a more clinically relevant assessment.[18]

3.2. Pharmacokinetic (PK) Profiling

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound.[19][20]

  • Protocol:

    • The test compound will be administered to rodents via intravenous and oral routes.

    • Blood samples will be collected at various time points.

    • The concentration of the compound in plasma will be quantified using LC-MS/MS.

    • Key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability will be calculated.[21][22][23]

3.3. Pharmacodynamic (PD) Biomarker Analysis

  • Objective: To confirm target engagement in vivo by measuring changes in biomarkers related to LDH activity.

  • Protocol:

    • Tumor samples from the xenograft study will be collected at different time points after treatment.

    • Tumor lysates will be analyzed for LDH activity and lactate levels.

    • Immunohistochemistry can be used to assess the expression of proteins involved in apoptosis (e.g., cleaved caspase-3).

Tier 4: Preclinical Safety and Toxicology

The final tier focuses on evaluating the safety profile of the lead candidate.

4.1. In Vitro ADME/Tox Profiling

  • Objective: To assess potential liabilities such as off-target effects and toxicity.[24][25][26]

  • Protocol:

    • Cytochrome P450 (CYP) Inhibition: Evaluate the potential for drug-drug interactions by assessing the inhibitory effect on major CYP enzymes.

    • hERG Channel Inhibition: Assess the risk of cardiotoxicity.

    • Genotoxicity: Evaluate the potential to damage DNA using assays such as the Ames test.

    • Hepatotoxicity: Assess toxicity in primary human hepatocytes.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro LDH Inhibition and Cell Viability

CompoundLDHA IC50 (µM)LDHB IC50 (µM)A549 Cell Viability IC50 (µM)HeLa Cell Viability IC50 (µM)
5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid Experimental DataExperimental DataExperimental DataExperimental Data
Gossypol Experimental DataExperimental DataExperimental DataExperimental Data
FX11 Experimental DataExperimental DataExperimental DataExperimental Data
Oxamic Acid Experimental DataExperimental DataExperimental DataExperimental Data

Table 2: In Vivo Anti-Tumor Efficacy in A549 Xenograft Model

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control -Experimental Data-
5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid Dose & ScheduleExperimental DataExperimental Data
FX11 Dose & ScheduleExperimental DataExperimental Data

Conclusion

This comprehensive benchmarking guide provides a rigorous framework for the preclinical evaluation of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid as a potential LDH inhibitor for cancer therapy. By systematically comparing its performance against established benchmarks across a range of in vitro and in vivo assays, researchers can gain critical insights into its therapeutic potential, mechanism of action, and drug-like properties. The successful completion of these studies will be instrumental in determining the future development path for this promising compound.

References

  • 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid - MDPI. Available from: [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives | ACS Omega. Available from: [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - NIH. Available from: [Link]

  • Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - NIH. Available from: [Link]

  • Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC - NIH. Available from: [Link]

  • Bioassays for anticancer activities - PubMed. Available from: [Link]

  • The Lactate Dehydrogenase Inhibitor Gossypol Inhibits Radiation-Induced Pulmonary Fibrosis - PMC - NIH. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

  • Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology - CORE. Available from: [Link]

  • In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts - MDPI. Available from: [Link]

  • MTT assay - Wikipedia. Available from: [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Available from: [Link]

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. Available from: [Link]

  • Selective active site inhibitors of human lactate dehydrogenases A4, B4, and C4 - PubMed. Available from: [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC - NIH. Available from: [Link]

  • Inhibition of testicular LDH-X from laboratory animals and man by gossypol and its isomers - Reproduction. Available from: [Link]

  • Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology - Utrecht University - UU Research Portal. Available from: [Link]

  • What are L-lactate dehydrogenase inhibitors and how do they work? - Patsnap Synapse. Available from: [Link]

  • Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl. Available from: [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. Available from: [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed. Available from: [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences. Available from: [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. - ScienceOpen. Available from: [Link]

  • In Vitro ADME and Toxicology Assays - Eurofins Discovery. Available from: [Link]

  • Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review. Available from: [Link]

  • Inhibition kinetics of lactate dehydrogenase isoenzymes by gossypol acetic acid - PubMed. Available from: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. Available from: [Link]

  • Advanced ADME-Tox Assays | Preclinical Drug Development - MarinBio. Available from: [Link]

  • Xenograft Models For Drug Discovery | Reaction Biology. Available from: [Link]

  • Molecular Modeling Reveals Selective AChE Inhibitor Against Bemisia tabaci Pest - MDPI. Available from: [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery | Crown Bioscience. Available from: [Link]

  • Full article: Lactate Dehydrogenase Inhibition: Exploring Possible Applications Beyond Cancer Treatment. Available from: [Link]

  • Lactate Dehydrogenase (LDH) Activity Assay Kit (E-BC-K046-M) - Elabscience. Available from: [Link]

  • Gossypol Treatment Restores Insufficient Apoptotic Function of DFF40/CAD in Human Glioblastoma Cells - MDPI. Available from: [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. Available from: [Link]

  • 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem. Available from: [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl) - NIH. Available from: [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. Available from: [Link]

Sources

A-Z Guide to Selectivity Assessment of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Selectivity in Drug Discovery

In the intricate world of drug discovery, the efficacy of a therapeutic agent is intrinsically linked to its selectivity. A highly selective compound preferentially interacts with its intended biological target, minimizing off-target effects that can lead to adverse reactions and diminished therapeutic windows. This guide provides a comprehensive framework for assessing the selectivity of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, a novel compound with therapeutic potential. The pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs, known to interact with a variety of biological targets. Therefore, a rigorous evaluation of its selectivity is paramount to understanding its pharmacological profile and advancing its development.

This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, step-by-step experimental protocols. We will delve into the causality behind experimental choices, ensuring a deep understanding of not just the "how" but also the "why."

Part 1: Defining the Selectivity Landscape

Before embarking on experimental evaluation, it is crucial to define the potential interaction landscape of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid. Based on its structural motifs—a pyrazole carboxylic acid—it is plausible that this compound could interact with a range of protein classes. Pyrazole derivatives have been reported to exhibit a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties[1][2][3]. Specifically, pyrazole carboxylic acids have been identified as potent inhibitors of enzymes like long-chain L-2-hydroxy acid oxidase[4].

Given this, a comprehensive selectivity assessment should encompass a diverse panel of targets, including but not limited to:

  • Kinases: A primary target class for many small molecule inhibitors.

  • G-protein coupled receptors (GPCRs): The largest family of cell surface receptors.

  • Ion Channels: Critical for cellular communication and excitability.

  • Nuclear Receptors: Key regulators of gene expression.

  • Enzymes: Particularly those with structurally similar active sites to known pyrazole binders.

Part 2: Experimental Strategies for Robust Selectivity Profiling

A multi-pronged experimental approach is essential for a thorough and reliable assessment of selectivity. This guide will detail three complementary high-throughput screening methodologies: Kinase Selectivity Profiling, Receptor Binding Assays, and the Cellular Thermal Shift Assay (CETSA).

Kinase Selectivity Profiling

Kinase inhibitors are a cornerstone of modern pharmacology, but off-target kinase inhibition is a frequent cause of toxicity. Therefore, profiling against a broad panel of kinases is a critical first step.

We will employ a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction. This format is highly sensitive, amenable to high-throughput screening in 384-well plates, and allows for the determination of IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for a large number of kinases simultaneously[5][6]. The choice of ATP concentration is crucial; setting it at or near the Km,ATP for each kinase provides a more accurate reflection of the inhibitor's intrinsic affinity[7].

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Compound Dilution Series Dispense Dispense Compound, Kinase, and ATP/Substrate to 384-well plate Compound_Prep->Dispense Kinase_Prep Kinase Working Stock Kinase_Prep->Dispense Substrate_Prep ATP/Substrate Working Stock Substrate_Prep->Dispense Incubate Incubate at Room Temp (e.g., 60 minutes) Dispense->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent Incubate->Add_ADP_Glo Incubate_ADP Incubate Add_ADP_Glo->Incubate_ADP Add_Detection_Reagent Add Kinase Detection Reagent Incubate_ADP->Add_Detection_Reagent Incubate_Detect Incubate Add_Detection_Reagent->Incubate_Detect Read_Luminescence Read Luminescence Incubate_Detect->Read_Luminescence

Caption: Workflow for Kinase Selectivity Profiling.

  • Compound Preparation: Prepare a serial dilution of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid in an appropriate solvent (e.g., DMSO). A typical concentration range for IC50 determination would be from 100 µM down to 1 nM.

  • Kinase and Substrate Preparation: Utilize a pre-formatted kinase selectivity profiling system which provides kinases and their corresponding substrates in 8-tube strips for ease of use[5][8]. Prepare working stocks of kinases and ATP/substrate solutions according to the manufacturer's instructions. The ATP concentration should ideally be at the Km for each respective kinase.

  • Assay Plate Setup: In a 384-well plate, dispense the test compound or vehicle control.

  • Kinase Reaction Initiation: Add the kinase working stock to the appropriate wells, followed by the ATP/substrate working stock to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as recommended.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate as recommended.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus reflects kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Fit the data to a dose-response curve to determine the IC50 value for each kinase.

Receptor Binding Assays

To assess the compound's potential interaction with other major drug target classes like GPCRs, radioligand binding assays are a gold standard.

Competitive radioligand binding assays provide a direct measure of a compound's ability to displace a known, high-affinity radiolabeled ligand from its receptor[9][10]. This method is highly sensitive and allows for the determination of the inhibitor constant (Ki), a measure of binding affinity. We will utilize a filtration-based format, which is a robust and widely used method for separating bound from free radioligand[11].

G cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Detection Compound_Prep Compound Dilution Series Mix_Components Combine Compound, Receptor, and Radioligand in Assay Buffer Compound_Prep->Mix_Components Receptor_Prep Receptor Membranes Receptor_Prep->Mix_Components Radioligand_Prep Radioligand Stock Radioligand_Prep->Mix_Components Incubate Incubate to Reach Equilibrium Mix_Components->Incubate Filtration Rapid Filtration through Glass Fiber Filter Plate Incubate->Filtration Wash Wash to Remove Unbound Ligand Filtration->Wash Add_Scintillant Add Scintillation Cocktail Wash->Add_Scintillant Count Count Radioactivity Add_Scintillant->Count

Caption: Workflow for Receptor Binding Assay.

  • Reagent Preparation:

    • Prepare a serial dilution of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.

    • Thaw frozen aliquots of cell membranes expressing the receptor of interest.

    • Prepare a working solution of the radioligand at a concentration at or below its Kd.

  • Assay Setup: In a 96-well plate, combine the test compound, receptor membranes, and radioligand in an appropriate assay buffer. Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate for a sufficient time to allow the binding reaction to reach equilibrium. The incubation time and temperature will be receptor-specific.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This traps the membranes with the bound radioligand on the filter.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add a scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the percent inhibition of specific binding at each concentration of the test compound.

    • Fit the data to a competition binding curve to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a more physiologically relevant cellular environment[12][13][14]. It is based on the principle that ligand binding stabilizes a target protein against thermal denaturation[12].

This assay provides direct evidence of a compound's interaction with its target within intact cells, bridging the gap between in vitro biochemical/binding assays and in vivo pharmacology. We will describe a traditional Western blot-based CETSA protocol, which is widely applicable and does not require specialized instrumentation beyond standard laboratory equipment.

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cell_Culture Culture Cells Compound_Treatment Treat Cells with Compound or Vehicle Cell_Culture->Compound_Treatment Aliquot_Cells Aliquot Cell Suspension Compound_Treatment->Aliquot_Cells Heat_Challenge Heat Aliquots at a Range of Temperatures Aliquot_Cells->Heat_Challenge Lysis Cell Lysis Heat_Challenge->Lysis Centrifugation Separate Soluble and Precipitated Proteins Lysis->Centrifugation Western_Blot Analyze Soluble Fraction by Western Blot Centrifugation->Western_Blot Quantification Quantify Band Intensities Western_Blot->Quantification

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment: Culture an appropriate cell line to a suitable density. Treat the cells with either 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid at a desired concentration or a vehicle control for a specified time.

  • Thermal Challenge:

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler.

    • Cool the samples on ice.

  • Cell Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles or sonication).

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Analysis:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for the target protein of interest.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.

Part 3: Data Interpretation and Comparative Analysis

The data generated from these assays should be compiled and analyzed to build a comprehensive selectivity profile.

Data Summary Table:
Target Class Assay Type Example Target 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (IC50/Ki/Thermal Shift) Comparator Compound A (IC50/Ki/Thermal Shift) Comparator Compound B (IC50/Ki/Thermal Shift)
Kinase Kinase ActivityKinase X10 nM5 nM>10 µM
Kinase Y500 nM20 nM>10 µM
Kinase Z>10 µM1 µM>10 µM
GPCR Receptor BindingReceptor A2 µM>10 µM100 nM
Receptor B>10 µM>10 µM50 nM
Cellular Target CETSAProtein Target P+5°C at 1 µM+8°C at 1 µMNo Shift

Note: The data in this table is hypothetical and for illustrative purposes only.

Interpreting the Results:
  • Potency and Selectivity: A potent compound will have low IC50 or Ki values against its intended target(s). A selective compound will exhibit a large window (e.g., >100-fold) between its potency for the primary target and its activity against other targets.

  • Structure-Activity Relationships (SAR): The selectivity profile can provide valuable insights into the SAR of the compound. For instance, specific structural modifications may enhance selectivity for the desired target while reducing off-target activity.

  • Comparison with Alternatives: Benchmarking the selectivity profile of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid against other known inhibitors or tool compounds is crucial for understanding its relative advantages and disadvantages.

Conclusion

A thorough assessment of selectivity is a non-negotiable step in the preclinical development of any new chemical entity. By employing a multi-faceted approach that combines in vitro biochemical and binding assays with cell-based target engagement studies, researchers can build a robust and reliable selectivity profile for 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid. This comprehensive understanding of its on- and off-target activities is essential for predicting its therapeutic potential and potential liabilities, ultimately guiding its path toward clinical development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
  • Labome. (n.d.). Receptor-Ligand Binding Assays.
  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • National Institutes of Health. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery.
  • National Institutes of Health. (2016). SIGMA RECEPTOR BINDING ASSAYS.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling System Technical Manual #TM421.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • Reaction Biology. (n.d.). Kinase Selectivity Panels.
  • ResearchGate. (n.d.). Four ways to measure selectivity.
  • ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations.
  • Multiwell Plates. (n.d.). Receptor Binding Assays.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems—General Panel.
  • National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
  • PubMed Central. (n.d.). Rational Approaches to Improving Selectivity in Drug Design.
  • PubMed. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives.
  • PubMed. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase.
  • National Institutes of Health. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing.
  • MDPI. (n.d.). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid.
  • PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
  • National Institutes of Health. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl).
  • PubMed Central. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii.
  • Santa Cruz Biotechnology. (n.d.). 5-methyl-1-pyridin-2-yl-1H-pyrazole-4-carboxylic acid.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (n.d.).
  • PubMed Central. (n.d.). Current status of pyrazole and its biological activities.

Sources

A Technical Guide to 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid: Synthesis, Comparative Analysis, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrazole-containing heterocycles represent a privileged scaffold, consistently appearing in a diverse array of biologically active molecules.[1] Their synthetic tractability and ability to engage in various biological interactions have cemented their importance in drug discovery.[1] This guide provides a detailed statistical and comparative analysis of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, a molecule of significant interest. Drawing upon data from analogous structures, we will explore its probable synthetic pathways, compare its potential biological activities against relevant alternatives, and delve into the underlying structure-activity relationships (SAR).

Synthetic Strategies: A Comparative Overview

Proposed Synthesis of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

The proposed synthesis initiates with the Claisen condensation of ethyl acetate and diethyl oxalate to yield diethyl 2-(ethoxymethylene)-3-oxobutanoate. This intermediate is then reacted with 2-hydrazinopyridine in a cyclization reaction to form the pyrazole ring. The final step involves the hydrolysis of the resulting ethyl ester to the desired carboxylic acid.

Synthesis_of_5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic_acid cluster_step3 Step 3: Hydrolysis ethyl_acetate Ethyl Acetate naoet NaOEt, EtOH ethyl_acetate->naoet diethyl_oxalate Diethyl Oxalate diethyl_oxalate->naoet intermediate_1 Diethyl 2-(ethoxymethylene)-3-oxobutanoate naoet->intermediate_1 acetic_acid AcOH, Reflux intermediate_1->acetic_acid hydrazinopyridine 2-Hydrazinopyridine hydrazinopyridine->acetic_acid intermediate_2 Ethyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate acetic_acid->intermediate_2 naoh 1. NaOH, H₂O/EtOH, Reflux 2. HCl (aq) intermediate_2->naoh product 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid naoh->product SAR_of_Pyrazole_Derivatives pyrazole_core < Pyrazole Core N1 N C5 C4 C3 > r1 R1 (at N1) - Aromatic/Heterocyclic rings - Influences target selectivity and pharmacokinetics r1->pyrazole_core:n1 r3 R3 (at C3) - Small alkyl groups (e.g., Methyl) - Can impact potency r3->pyrazole_core:c5 r4 R4 (at C4) - Carboxylic acid/ester - Key for target interaction (e.g., H-bonding) r4->pyrazole_core:c4 r5 R5 (at C5) - Aryl/Heteroaryl groups - Often crucial for activity r5->pyrazole_core:c5

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Stance on Laboratory Safety

As researchers and developers, our focus is often on synthesis and discovery. However, the life cycle of a chemical compound within our laboratories extends beyond its use in experiments. The responsible management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of a robust safety culture and environmental stewardship.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (Molecular Formula: C₁₀H₉N₃O₂, Molecular Weight: 203.20 g/mol )[1]. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is built upon a conservative assessment of its constituent functional groups—a pyridine ring, a pyrazole core, and a carboxylic acid moiety. This principle of "hazard inference" ensures that we operate with the highest degree of caution, protecting ourselves, our colleagues, and our environment.

Part 1: Hazard Assessment and Waste Classification

The foundational step in any disposal procedure is a thorough understanding of the potential hazards. This dictates the classification of the material as hazardous waste and informs every subsequent handling decision. 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid must be treated as hazardous chemical waste due to the combined risk profiles of its structural components.[2][3]

Structural Moiety Associated Potential Hazards Rationale & Supporting Evidence
Pyridine Ring Harmful if swallowed, inhaled, or in contact with skin; Causes skin and eye irritation; Potential for environmental toxicity.[4]Pyridine and its derivatives are recognized as hazardous substances.[5] Disposal must be managed according to federal and state regulations, with high-temperature incineration being a common method for waste pyridine.[5]
Pyrazole Core Diverse and potent pharmacological activity; Potential for skin, eye, and respiratory irritation.Pyrazole derivatives are a cornerstone of many pharmaceuticals, indicating high biological activity.[3] Structurally similar pyrazoles are classified as irritants, and their disposal as hazardous waste is standard practice.[2][6]
Carboxylic Acid Group Corrosive (acidic); May cause irritation or burns upon contact.While the overall pKa is unknown, the carboxylic acid functional group inherently introduces acidic properties, necessitating careful handling and segregation from incompatible basic materials.[7]
Trifluoromethyl Groups (if present) Note: Not present in this molecule, but common in similar structures. Persistent in the environment; requires disposal as halogenated organic waste.If dealing with analogues containing trifluoromethyl groups, they must be segregated as halogenated waste.[3]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, with clear steps that minimize ambiguity and risk. Adherence to this workflow is critical for ensuring safety and regulatory compliance.

Step 1: Donning Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. The goal is to create a barrier that prevents any route of exposure.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[4]

  • Hand Protection: Use chemically resistant gloves. Double-gloving with nitrile gloves is a recommended best practice.[9]

  • Body Protection: A fully buttoned laboratory coat must be worn.[4]

  • Work Area: All handling of the solid compound and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of any fine powders.[2]

Step 2: Waste Segregation and Collection

Proper segregation at the source is the most critical logistical step. Do not mix this waste with other streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[6]

  • Unused/Expired Solid Compound: Carefully collect all solid waste in a dedicated container.

  • Contaminated Labware: Any materials with gross contamination, such as weigh boats, spatulas, or pipette tips, should be placed in the same solid waste container.[6]

  • Contaminated PPE: Used gloves and other disposable PPE should be collected in a separate, clearly marked hazardous waste bag.[9]

  • Liquid Waste (Solutions): If the compound is in a solvent, collect it in a separate, compatible hazardous liquid waste container. Do not mix halogenated and non-halogenated solvent waste unless your facility's protocol allows it.[3]

Step 3: Containerization and Labeling

The integrity and labeling of the waste container are crucial for safe storage and transport.

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container that is in good condition, chemically compatible with the waste, and has a secure, screw-top lid.[3][9]

  • Labeling Protocol: The container must be labeled immediately upon the first addition of waste. Affix a hazardous waste label provided by your institution. The label must include:

    • The words "Hazardous Waste" .[2]

    • The full chemical name: "5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid" . Avoid abbreviations or formulas.[2]

    • An accurate list of all constituents and their approximate percentages (e.g., if in solution).

    • The date accumulation started.

    • The name and contact information of the Principal Investigator or responsible researcher.

  • Self-Validation Check: Before sealing the container for storage, verify that all fields on the label are completed legibly. An incomplete label is a primary cause of waste pickup refusal.

Step 4: Temporary Storage

Store the sealed and labeled waste container in a designated hazardous waste accumulation area within your laboratory. This area should be:

  • Secure and under the control of laboratory personnel.

  • Well-ventilated.

  • Away from drains and incompatible materials (e.g., strong bases, oxidizers).[10]

Step 5: Arranging Final Disposal

Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting an online or paper request to the EHS department.[6] Professional, licensed hazardous waste disposal contractors will handle the ultimate disposal, which for this type of compound is typically high-temperature incineration.[5][6]

Disposal Workflow Diagram

G A Identify Waste Stream (Solid, Liquid, Contaminated PPE) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste at Source B->C D Select Compatible Container (HDPE or Glass) C->D E Affix & Complete Hazardous Waste Label D->E F Store in Designated Accumulation Area E->F G Request Pickup via Institutional EHS F->G H Professional Disposal (Incineration) G->H

Caption: Disposal workflow for 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.

Part 3: Spill Management Protocol

Accidents can happen. A prepared response is key to mitigating any potential exposure or environmental release. This protocol is for minor spills of the solid material (typically less than 10 grams) that do not pose a significant respiratory hazard.

  • Alert & Isolate: Immediately alert personnel in the vicinity and cordon off the spill area.[11]

  • Assess & Ventilate: If not already doing so, ensure the work is being done in a fume hood or an area with increased ventilation.[12]

  • PPE: Don the PPE as described in Part 2, Step 1.

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[13][14] Do not use cat litter, as it is less effective and can increase waste volume.[11]

  • Collection: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[12][13] Double-bag the collected waste in plastic bags and seal them.[15]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[9] All cleaning materials (cloths, wipes) must be collected as hazardous waste.[13][15]

  • Label & Dispose: Label the container with all spill clean-up contents and dispose of it by following the main protocol above.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

For major spills or if you feel unwell or unsure, evacuate the area, close the doors, and contact your institution's emergency response line immediately.

References

  • BenchChem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • BenchChem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Texas A&M University-Texarkana. (n.d.). Spill Management Procedure.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • SD Fine-Chem Ltd. (n.d.). PYRIDINE - Safety Data Sheet.
  • BenchChem. (n.d.). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8-Sp_bGKqZmEn0NNaXpZBPBt7mCmOEbAHSToAQu6Vi0fRip4izh4gN_mEHWHb4q6s2ms76ARNMeAYd4U3MAP4bUwxiiTaVbWntUTvcPUyahJYFblennCJNAp4tJkaJaUsYVsRQGlfj0Bt-tArmRDCmCzUVaK86N2v8a9AeLccXmd8iCGlSO6ycEMaCt6eJ9sta48iKuNHI4PCdQvVeHsUywdBxDGgis9Ijk_Dn1k3hHX2XwUZ2115_FDwJ_MoFs9Y1qc7k1saNtspO8nXc7IV6jRjAn_pUyn9rNbsYRL-GvloqSzogSTZjMXSDAuCp2F_aHzENq9386-eAh-GsEpC36jJt-US
  • U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW).
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes.
  • Thermo Fisher Scientific. (2025, December 19). 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Safety Data Sheet.
  • Sigma-Aldrich. (2025, October 15). Coumarin-3-carboxylic acid Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrazole, 98%.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,5-Dimethyl-1h-pyrazole-3-carbaldehyde.
  • CymitQuimica. (2024, December 19). 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 20). Indole-2-carboxylic acid Safety Data Sheet.
  • Fisher Scientific. (2011, June 27). 1-Methyl-1H-pyrazole-4-carboxylic acid Safety Data Sheet.
  • Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide.
  • AIChE. (n.d.). Production of Carboxylic Acids from Waste Plastics: A Sustainable Pathway Via Pyrolysis and Hydroformylation.
  • Sigma-Aldrich. (2025, November 6). 4-Methylpyridine Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 1-Methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid Safety Data Sheet.
  • FUJIFILM Wako. (2023, September 29). 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Safety Data Sheet.
  • Fisher Scientific. (2023, September 5). 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid Safety Data Sheet.
  • Santa Cruz Biotechnology, Inc. (n.d.). 5-methyl-1-pyridin-2-yl-1H-pyrazole-4-carboxylic acid.
  • SynQuest Laboratories, Inc. (n.d.). 1-Methyl-1H-pyrazole-5-carboxylic acid Safety Data Sheet.

Sources

Navigating the Safe Handling of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a solid, powdered substance. The primary risks associated with this and structurally similar compounds are irritation to the skin, eyes, and respiratory system.[1][2] As a powdered substance, it also poses a risk of forming combustible dust concentrations in the air.[1] Carboxylic acids, as a class, can be corrosive, and pyrazole derivatives are known for their diverse pharmacological activities, necessitating careful handling to avoid unintended biological effects.[3][4]

A thorough hazard assessment is the foundational step in any laboratory procedure.[5][6] Based on available data for analogous compounds, the following hazards should be assumed:

Hazard CategoryPotential Hazard StatementRecommended Protective Measures
Skin Contact Causes skin irritation.[2][7]Wear a fully buttoned lab coat and chemical-resistant gloves.[1][8]
Eye Contact Causes serious eye irritation.[2][7]Use safety glasses with side shields or chemical splash goggles. A face shield is recommended when splash hazards are present.[1][6]
Inhalation May cause respiratory irritation.[2][7]Handle in a well-ventilated area, preferably a certified chemical fume hood.[1] If engineering controls are insufficient, a NIOSH-approved respirator is necessary.[8]
Ingestion Harmful if swallowed.[9]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to protect laboratory workers from exposure to hazardous materials.[5][10][11] The minimum required PPE for handling 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[6] This must be supplemented with specific PPE based on the task.

Recommended PPE Selection:
  • Eye and Face Protection:

    • Safety Glasses: At a minimum, safety glasses with side shields meeting ANSI Z87.1 standards are required for any work with this compound.[6]

    • Chemical Splash Goggles: When preparing solutions or when there is any risk of splashing, tight-sealing safety goggles are essential.[8][12]

    • Face Shield: A face shield should be worn over safety glasses or goggles during procedures with a high splash potential, such as when transferring large volumes of solutions.[6]

  • Hand Protection:

    • Gloves: Chemical-resistant gloves, such as disposable nitrile gloves, are mandatory.[1] It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contamination occurs.[1] For prolonged work or when handling concentrated solutions, consider double-gloving or using thicker, reusable gloves.[6]

  • Body Protection:

    • Lab Coat: A standard or chemical-resistant lab coat must be worn and kept fully buttoned to protect skin and clothing.[1][5]

    • Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are required at all times in the laboratory.[6]

  • Respiratory Protection:

    • If engineering controls like a fume hood are not available or are insufficient to control dust or aerosols, a NIOSH-approved respirator must be worn.[1][8] The type of respirator will depend on the potential exposure level and a formal respiratory protection program should be in place.

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to minimize exposure. The following workflow outlines the key steps and necessary precautions.

G cluster_prep Preparation & Engineering Controls cluster_handling Handling the Compound cluster_post Post-Handling & Decontamination prep Designate Handling Area (Fume Hood Preferred) verify_hood Verify Fume Hood Functionality prep->verify_hood gather_ppe Assemble All Required PPE verify_hood->gather_ppe weigh Weighing (Solid) - Use spatula - Avoid dust generation gather_ppe->weigh dissolve In Solution - Add solid to solvent slowly - Prevent splashing weigh->dissolve decon Decontaminate Surfaces & Equipment dissolve->decon doff_ppe Doff PPE Correctly (Gloves First) decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for safely handling 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.
Step-by-Step Protocol:
  • Preparation and Engineering Controls:

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.[1]

    • Ensure the fume hood is functioning correctly before starting any work.[1]

    • Gather all necessary PPE and ensure it is in good condition.

  • Handling the Compound:

    • As a Solid: When weighing and transferring the solid, use a spatula. Avoid actions that could generate dust, such as pouring from a height or vigorous scraping.[1]

    • In Solution: When dissolving the compound, add the solid to the solvent slowly and stir gently to prevent splashing.

  • Post-Handling Procedures:

    • Thoroughly clean any contaminated surfaces and equipment.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by your lab coat and eye protection.[1]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical and legally mandated component of the chemical lifecycle.[13] All waste containing 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid must be treated as hazardous chemical waste.[4] Under no circumstances should it be disposed of down the drain or in regular trash.[14]

G cluster_waste_gen Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal solid_waste Solid Waste (Contaminated gloves, weigh boats, paper towels) segregate Segregate Waste Streams (Solid vs. Liquid) solid_waste->segregate liquid_waste Liquid Waste (Unused solutions, rinseate) liquid_waste->segregate container Use Labeled, Sealed Containers segregate->container storage Store in Designated, Ventilated Waste Area container->storage ehs Contact Environmental Health & Safety (EHS) Office storage->ehs pickup Arrange for Pickup by Licensed Waste Contractor ehs->pickup

Caption: Disposal workflow for 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.
Disposal Protocol:
  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials that have come into contact with the compound (e.g., gloves, weigh boats, contaminated paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1][13]

    • Liquid Waste: Any solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[13] Do not mix with incompatible waste streams.[13]

  • Containerization and Storage:

    • Use containers that are compatible with the chemical waste and have a secure lid.

    • Label the container clearly with "Hazardous Waste" and the full chemical name.[14]

    • Store waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[13][14]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[13][14]

By adhering to these guidelines, researchers can confidently and safely handle 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, ensuring personal safety and environmental compliance.

References

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). [Source Not Available].
  • Ensuring Safety: OSHA Guidelines for Personal Protective Equipment (PPE) in Laboratory Settings. (n.d.). Needle.Tube.
  • Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices. (n.d.). Benchchem.
  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
  • The MSDS HyperGlossary: Carboxylic Acid. (n.d.). Interactive Learning Paradigms, Incorporated.
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety.
  • Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. (n.d.). Benchchem.
  • OSHA's Personal Protective Equipment Standard. (n.d.). [Source Not Available].
  • Laboratory Safety Guidance. (n.d.). OSHA.
  • Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid. (n.d.). Benchchem.
  • SAFETY DATA SHEET - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
  • What PPE Should You Wear When Handling Acid 2026? (2026, January 7). LeelineWork.
  • SAFETY DATA SHEET. (2011, June 27). Fisher Scientific.
  • SAFETY DATA SHEET. (2023, September 5). Fisher Scientific.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.